molecular formula C6H13BrO2 B1588662 1-Bromo-2-(2-ethoxyethoxy)ethane CAS No. 54550-36-6

1-Bromo-2-(2-ethoxyethoxy)ethane

Cat. No.: B1588662
CAS No.: 54550-36-6
M. Wt: 197.07 g/mol
InChI Key: UEDIWIFQWRXXJG-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6) is a versatile alkylating agent and organic intermediate with the molecular formula C6H13BrO2 and a molecular weight of 197.07 g/mol . This compound features a terminal alkyl bromide group, which is highly reactive in nucleophilic substitution (SN2) reactions, coupled with an internal ether chain that imparts polar, PEG-like characteristics . This dual functionality makes it an invaluable building block in diverse research fields. In organic and pharmaceutical synthesis, it is used to introduce flexible, solubilizing side chains into target molecules, which can enhance the hydrophilicity, bioavailability, and metabolic stability of drug candidates and fine chemicals . Its applications extend to polymer chemistry, where it serves as a functional linker or modifier in the synthesis of copolymers, surfactants, and ionic liquids, thereby improving material flexibility and biocompatibility . Researchers also utilize this compound for ligand modification in coordination chemistry and as a precursor for synthesizing quaternary ammonium compounds . Please handle with appropriate safety precautions; this product is classified as a flammable liquid and may cause skin and serious eye irritation as well as specific target organ toxicity upon single exposure . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIWIFQWRXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426733
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54550-36-6
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54550-36-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(2-ethoxyethoxy)ethane chemical properties Content Type: In-depth Technical Guide

Advanced Characterization, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6) is a specialized short-chain polyethylene glycol (PEG) derivative functioning as a high-value alkylating agent.[1][2] Commonly referred to as 2-(2-ethoxyethoxy)ethyl bromide , this electrophile is critical in the synthesis of heterobifunctional linkers for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized ionic liquids.[1] Its unique structure—a terminal bromide leaving group coupled with a hydrophilic ethoxy-ethoxy chain—allows researchers to introduce precise spacer lengths and solubility-enhancing motifs into hydrophobic drug scaffolds without altering the pharmacophore's core binding affinity.[1]

Chemical Identity & Physical Properties

The following data establishes the baseline physicochemical profile for 1-Bromo-2-(2-ethoxyethoxy)ethane, essential for calculating stoichiometry and reaction kinetics.

PropertySpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Common Synonyms 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol monoethyl ether bromide
CAS Number 54550-36-6
Molecular Formula C₆H₁₃BrO₂
Molecular Weight 197.07 g/mol
SMILES CCOCCOCCBr
InChI Key UEDIWIFQWRXXJG-UHFFFAOYSA-N
Appearance Colorless to light yellow liquid
Boiling Point 86–88 °C at 12 mmHg
Density 1.299 g/mL at 25 °C
Refractive Index n20/D 1.4530
Solubility Miscible with DCM, THF, Acetonitrile; limited solubility in water
Synthesis & Production Methodology

The synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane is a nucleophilic substitution where the hydroxyl group of diethylene glycol monoethyl ether is replaced by a bromide.[1] The preferred industrial and laboratory method utilizes Phosphorus Tribromide (PBr₃) due to its efficiency and the ease of byproduct removal.[1]

Protocol: Bromination via Phosphorus Tribromide

Rationale: Direct bromination with PBr₃ avoids the harsh conditions of HBr reflux, preserving the ether linkages from cleavage.[1]

Reagents:

  • Diethylene glycol monoethyl ether (Carbitol) [Substrate][1][3]

  • Phosphorus Tribromide (PBr₃) [Brominating Agent]

  • Sodium Bicarbonate (NaHCO₃) [Neutralizer]

  • Diethyl Ether or Dichloromethane [Extraction Solvent][1]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with 1.6 mol (approx. 215 g) of diethylene glycol monoethyl ether. Equip with a magnetic stir bar, addition funnel, and inert gas (N₂) inlet.[1]

  • Addition: Cool the system to 0–5 °C. Add 0.5 mol (135.4 g) of PBr₃ dropwise over 2 hours. Control exotherm to prevent ether cleavage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–14 hours.

  • Quenching: Pour the reaction mixture onto ice water (500 mL) to hydrolyze excess PBr₃.

  • Extraction: Extract the oily bottom layer with diethyl ether (3 x 100 mL).

  • Purification: Wash the organic phase with 10% NaHCO₃ (2x) and brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. Distill the residue under vacuum (12 mmHg). Collect fractions boiling at 86–88 °C.

Yield Expectation: ~40–60% depending on moisture control.[1]

SynthesisPathway Start Diethylene Glycol Monoethyl Ether Intermediate Phosphite Ester Intermediate Start->Intermediate Dropwise Addition Reagent PBr3 (0-5 °C) Reagent->Intermediate Quench Hydrolysis (Ice Water) Intermediate->Quench Warming (12h) Product 1-Bromo-2-(2-ethoxyethoxy)ethane (Distilled) Quench->Product Extraction & Vacuum Distillation

Figure 1: Synthetic pathway converting glycol ether to alkyl bromide via PBr3 mediated substitution.

Reactivity Profile & Mechanism

1-Bromo-2-(2-ethoxyethoxy)ethane acts as a "soft" electrophile in Sₙ2 reactions.[1] The primary bromide is susceptible to attack by a wide range of nucleophiles, including phenoxides, amines, and thiols.[1]

Mechanistic Insight: The Neighboring Group Effect

While the reaction proceeds via Sₙ2, the presence of ether oxygens in the chain can assist in cation stabilization if the transition state becomes loose, or conversely, can chelate metal cations (e.g., K⁺, Na⁺) in the reaction medium.[1] This "crown ether-like" behavior often accelerates alkylation rates when using carbonate bases (K₂CO₃) in acetonitrile, as the polyether chain solvates the potassium ion, creating a "naked," more reactive phenoxide anion.[1]

Key Reaction Classes:
  • O-Alkylation (Ether Synthesis): Reaction with phenols to create PEGylated aryl ethers.[1]

  • N-Alkylation (Quaternization): Reaction with imidazoles or triazoles to form ionic liquids.

  • Finkelstein Reaction: Conversion to the iodide analog (using NaI in acetone) to increase reactivity for sterically hindered substrates.[1]

Applications in Drug Discovery

The molecule is a staple in "Linkerology"—the science of designing connectors for bifunctional therapeutics.[1]

A. PROTAC Linker Synthesis

In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).[1] This bromide provides a precise 2-unit PEG spacer (approx. 9 Å length).

  • Protocol: React with a phenolic E3 ligase ligand (e.g., Thalidomide derivative) or a Target Protein ligand.[1]

  • Advantage: The ethoxy tail improves water solubility compared to pure alkyl chains, reducing the lipophilicity (logP) of the final drug candidate.[1]

B. Functionalized Ionic Liquids

Reaction with N-methyl-1,2,4-triazole yields N-2-(2-ethoxyethoxy)ethyl-N-methyltriazolium bromide.[1][4] These salts are used as specialized solvents in transition-metal catalysis, providing high density and unique solvation shells for organic synthesis.[1]

Experimental Workflow: Phenol Alkylation (Linker Attachment)

Objective: Attach the PEG linker to a phenol moiety (e.g., Methyl 3-fluoro-4-hydroxybenzoate).[1]

  • Dissolution: Dissolve 1.0 eq of Phenol substrate in Acetonitrile (ACN).

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (K₂CO₃).[1] Stir for 30 min.

  • Alkylation: Add 1.2 eq of 1-Bromo-2-(2-ethoxyethoxy)ethane .

  • Reflux: Heat to 60–80 °C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via silica gel chromatography (Hexane/EtOAc).

AlkylationWorkflow Substrate Phenol Substrate (Ar-OH) Base K2CO3 / ACN (Deprotonation) Substrate->Base Complex Transition State (K+ Solvation by PEG chain) Base->Complex Formation of Ar-O- Linker 1-Bromo-2-(2-ethoxyethoxy)ethane (Electrophile) Linker->Complex SN2 Attack Product PEGylated Ether (Ar-O-PEG2-Et) Complex->Product -KBr

Figure 2: Workflow for attaching the PEG2-Ethyl linker to a phenolic drug scaffold.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5][6][7]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents and strong bases.[1]

References
  • Synthesis & Properties: Diethylene Glycol Monoethyl Ether Bromination Protocol. PrepChem. Available at: [Link]

  • Ionic Liquid Synthesis: Triazolium Salt Synthesis using PEG Bromides. PubChem Patent Data. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 1-Bromo-2-(2-ethoxyethoxy)ethane, CAS number 54550-36-6. This bifunctional molecule is a valuable reagent in modern organic synthesis, particularly for researchers in drug discovery and materials science. Its structure, featuring a reactive alkyl bromide and a flexible, hydrophilic diether chain, makes it an ideal building block for introducing short polyethylene glycol (PEG)-like spacers. This modification can significantly enhance the aqueous solubility, pharmacokinetic properties, and overall biological performance of target molecules. This document details the compound's physicochemical properties, a representative synthetic protocol, key applications, spectroscopic characterization, and critical safety and handling procedures.

Section 1: Chemical Identity and Physicochemical Properties

1-Bromo-2-(2-ethoxyethoxy)ethane is a colorless to pale yellow liquid. Its identity is defined by the structure and properties summarized below. The combination of a terminal bromine atom—a versatile leaving group—and a diether chain imparts a unique blend of reactivity and hydrophilicity.

PropertyValueSource
CAS Number 54550-36-6[1]
Molecular Formula C₆H₁₃BrO₂[1][2]
Molecular Weight 197.07 g/mol [1][2]
IUPAC Name 1-(2-Bromoethoxy)-2-ethoxyethane[1]
Synonyms 2-(2-Ethoxyethoxy)ethyl bromide[3]
Boiling Point 86-88 °C at 12 mmHg[3]
Density 1.299 g/cm³[3]

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane is typically achieved via the bromination of 2-(2-ethoxyethoxy)ethanol. A common and effective method involves the use of phosphorus tribromide (PBr₃), a classic reagent for converting primary alcohols to alkyl bromides.

Causality of Experimental Choices:

  • Reagent: PBr₃ is selected for its high efficiency in converting primary alcohols with minimal rearrangement side products. The reaction proceeds via an SN2 mechanism.

  • Solvent: The reaction is often run neat or in a non-protic, high-boiling solvent like diethyl ether to avoid competitive reactions with the solvent.

  • Temperature Control: The initial addition of PBr₃ is performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.

  • Workup: An aqueous workup with a mild base (e.g., NaHCO₃) is crucial to neutralize any remaining acidic species (PBr₃, HBr, phosphorous acid byproducts) and to remove water-soluble impurities.

Detailed Laboratory Protocol:
  • Setup: A round-bottomed flask is charged with 2-(2-ethoxyethoxy)ethanol and equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled in an ice bath. Phosphorus tribromide (0.5 equivalents) is added dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature remains low.

  • Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Completion: The mixture is then heated to 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: The cooled reaction mixture is carefully poured onto an ice/water slurry.

  • Neutralization & Extraction: The aqueous mixture is neutralized with a 10% sodium bicarbonate solution. The product is then extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with 2-(2-ethoxyethoxy)ethanol cool Cool to 0°C (Ice Bath) start->cool add_pbr3 Dropwise Addition of PBr₃ (0.5 eq) cool->add_pbr3 warm_rt Warm to Room Temp Stir for 12-16h add_pbr3->warm_rt heat Heat to 90°C for 1-2h warm_rt->heat quench Pour onto Ice/Water heat->quench neutralize Neutralize with 10% NaHCO₃ quench->neutralize extract Extract with Et₂O (3x) neutralize->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill end end distill->end Final Product caption Figure 1. Synthetic workflow for 1-Bromo-2-(2-ethoxyethoxy)ethane.

Figure 1. Synthetic workflow for 1-Bromo-2-(2-ethoxyethoxy)ethane.

Section 3: Core Applications in Organic Synthesis and Drug Discovery

The primary utility of 1-Bromo-2-(2-ethoxyethoxy)ethane lies in its function as an alkylating agent.[4][5] The terminal bromine serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the hydrophilic –CH₂CH₂OCH₂CH₂OCH₂CH₃ moiety to a variety of substrates.

Key Applications:

  • PEGylation and Linker Chemistry: In pharmaceutical and biotechnology research, modifying molecules with short PEG chains (a process known as "PEGylation") can improve solubility, reduce aggregation, and enhance pharmacokinetic profiles.[6] This compound serves as a discrete, short PEG linker, valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Intermediate for Complex Syntheses: It is a key building block for preparing more complex molecules in the pharmaceutical and agrochemical industries.[4][7]

  • Modification of Material Surfaces: The ethoxyethoxyethyl group can be attached to surfaces to modify their hydrophilicity and reduce non-specific protein binding.

Illustrative Reaction: N-Alkylation

A common application is the alkylation of a primary amine to form a secondary amine, introducing the hydrophilic tail.

Figure 2. General SN2 reaction with an amine nucleophile.

Section 4: Spectroscopic Characterization and Analytical Protocols

Confirming the identity and purity of 1-Bromo-2-(2-ethoxyethoxy)ethane is essential. Spectroscopic data provides a definitive fingerprint of the molecule.[1]

  • ¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the four methylene groups (-CH₂-) in the diether chain, each with a distinct chemical shift and coupling pattern.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry is an excellent method for assessing purity and confirming the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-O ether stretching bands around 1100 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹.[1]

Section 5: Reactivity Profile and Handling Considerations

  • Stability: The compound is stable under recommended storage conditions (refrigerated, away from light and moisture).[8]

  • Reactivity: As a primary alkyl bromide, it readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as they can cause decomposition or unwanted reactions.[8]

Section 6: Hazard and Safety Data

1-Bromo-2-(2-ethoxyethoxy)ethane is a hazardous chemical and must be handled with appropriate precautions.[1]

Hazard TypeGHS Classification and StatementsRecommended Precautions
Skin Contact H315: Causes skin irritationWear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1]
Eye Contact H319: Causes serious eye irritationWear safety glasses or goggles.[1]
Inhalation H335: May cause respiratory irritationUse only in a well-ventilated area or a chemical fume hood.[1]
Flammability H227: Combustible liquidKeep away from heat, sparks, and open flames.[1][9]

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]

  • Inhalation: Move to fresh air.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

1-Bromo-2-(2-ethoxyethoxy)ethane is a highly versatile and valuable reagent for chemical synthesis. Its bifunctional nature allows for the strategic introduction of a hydrophilic, flexible linker into a wide array of molecules. For researchers in drug development and materials science, this compound provides a reliable tool for fine-tuning molecular properties to achieve desired biological or physical characteristics. Proper understanding of its synthesis, reactivity, and handling is paramount to its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 1-Bromo-2-(2-ethoxyethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Unlocking Chemical Innovation: Applications of 1-Bromo-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Solubilization: Utilizing 1-Bromo-2-(2-methoxyethoxy)ethane in Organic Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane>98%. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-(2-methoxyethoxy)ethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-ethoxy- (CAS 592-55-2). Retrieved from [Link]

  • Google Patents. (n.d.). CN103804121B - Production process for synthesis of bromoethane.

Sources

1-Bromo-2-(2-ethoxyethoxy)ethane molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Bromo-2-(2-ethoxyethoxy)ethane

Molecular Weight & Physicochemical Profiling for Precision Synthesis

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), frequently referred to as 2-(2-ethoxyethoxy)ethyl bromide or bromo-PEG2-ethyl , is a critical bifunctional building block in medicinal chemistry and materials science.[1] Unlike simple alkyl halides, this compound features a diethylene glycol (PEG2) backbone, conferring amphiphilicity and specific hydrodynamic properties to the molecules it modifies.[1]

This guide provides an authoritative technical analysis of its molecular weight, synthesis logic, and application as a spacer in drug development, specifically distinguishing it from the structurally similar phenoxy derivatives used in Tamsulosin synthesis.[1]

Part 1: Physicochemical Profile & Molecular Weight

Accurate stoichiometry in organic synthesis relies on precise molecular weight calculations, particularly when using this compound as a limiting reagent in high-value linker synthesis (e.g., PROTACs or antibody-drug conjugates).[1]

Quantitative Data Table
PropertyValueTechnical Note
Molecular Weight 197.07 g/mol Based on standard atomic weights (

).[1]
Monoisotopic Mass 196.01 g/mol Dominant mass for

isotopologue.[1]
Molecular Formula

"PEG2" backbone with an ethyl cap.[1]
Boiling Point 96–98°C @ 30 mmHgCritical for purification via vacuum distillation [1].[1]
Physical State Colorless to pale yellow liquidDarkens upon light exposure due to radical debromination.[1]
Solubility Polar organics (DCM, THF)Miscible in most organic solvents; limited water solubility compared to OH-analogs.[1]
Mass Spectrometry Validation (Expert Insight)

In analytical quality control (QC), the molecular weight of 197.07 is rarely observed as a single peak due to the natural abundance of bromine isotopes.[1]

  • Diagnostic Signature: You must look for a 1:1 doublet at m/z 196 (

    
    )  and m/z 198 (
    
    
    
    )
    .[1]
  • Fragmentation: Common loss of the ethyl group (

    
    ) or the ethoxy fragment is observed in EI-MS.
    

Part 2: Synthetic Methodology & Causality

The synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane is a classic nucleophilic substitution where the hydroxyl group of diethylene glycol monoethyl ether (Carbitol) is replaced by a bromine atom.

Protocol Selection: Phosphorus Tribromide ( ) Route

While the Appel reaction (


) is milder, the 

method is preferred for this substrate due to atom economy and ease of purification (distillation vs. column chromatography).[1]

Step-by-Step Protocol:

  • Setup: A 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. System is flushed with

    
    .[1]
    
  • Reagents: Charge Diethylene glycol monoethyl ether (1.0 eq) into the flask. Cool to 0°C.[1]

  • Addition: Add

    
      (0.35 eq) dropwise.[1][2] Causality: The stoichiometry is 1:3 (
    
    
    
    :Alcohol), but a slight excess of alcohol prevents the formation of diphosphite esters.[1]
  • Reaction: Allow to warm to room temperature, then heat to 60–70°C for 2 hours. Observation: Evolution of HBr gas may occur; a scrubber is required.[1]

  • Quench & Workup: Pour mixture onto ice water. The product separates as a denser organic layer.[1][3]

  • Purification: Wash with 10%

    
     (removes phosphorous acid byproducts) and brine. Dry over 
    
    
    
    .[1]
  • Isolation: Vacuum distillation (bp 96–98°C @ 30 mmHg).

Synthesis Workflow Diagram

SynthesisWorkflow Start Diethylene Glycol Monoethyl Ether Intermediate Phosphite Ester Intermediate Start->Intermediate 0°C, Dropwise Addition Reagent PBr3 (0.35 eq) Reagent->Intermediate Product 1-Bromo-2-(2-ethoxyethoxy)ethane (Crude) Intermediate->Product Heat 70°C Nucleophilic Sub. Final Pure Product (Distilled) Product->Final Vacuum Distillation 96-98°C @ 30mmHg

Figure 1: Conversion of monoethyl ether to alkyl bromide using phosphorus tribromide logic.

Part 3: Applications in Drug Development

This molecule acts as a short-chain PEG linker (PEG2) . In drug development, it is distinct from simple alkyl chains because the oxygen atoms introduce hydrophilicity, reducing the "grease" factor (lipophilicity) of the final drug candidate.[1]

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a target protein ligand.[1]

  • Role: The 2-(2-ethoxyethoxy)ethyl motif provides a flexible, neutral spacer of approximately 9–10 Å.[1]

  • Advantage: Unlike pure alkyl chains, the ether oxygens can form hydrogen bonds with solvent water, improving the solubility of the PROTAC molecule.[1]

Distinction from Tamsulosin Intermediates (Critical Warning)

Researchers often confuse this compound with 2-(2-ethoxyphenoxy)ethyl bromide [2].

  • Target Compound:

    
     (Aliphatic ether, used as a linker).[1]
    
  • Tamsulosin Intermediate:

    
     (Aromatic ether, used as a pharmacophore).[1]
    
  • Validation: Check the NMR.[1] The target compound will show no aromatic protons (6.5–8.0 ppm region is empty).[1]

Linker Strategy Diagram

LinkerLogic Drug Small Molecule Drug (Warhead) Result PEGylated Conjugate (Improved Solubility) Drug->Result Alkylation (NaH/DMF) Linker 1-Bromo-2-(2-ethoxyethoxy)ethane (Linker Module) Polymer Functionalized Surface/Polymer Linker->Polymer Alt: Surface Modification Linker->Result Br Displacement

Figure 2: Application of the bromide as a hydrophilic spacer in conjugation chemistry.

Part 4: Handling & Stability (Self-Validating Safety)

  • Storage: Store at 2–8°C under Argon. The C-Br bond is susceptible to hydrolysis over long periods in moist air, generating HBr (acidic degradation).[1]

  • Quick Test: To verify quality before use, dissolve a drop in acetone and add aqueous

    
    .[1] A rapid, heavy precipitate of AgBr indicates the bromide is intact (though this also detects free HBr, so check pH first).[1]
    
  • Hazards: Strong lachrymator and corrosive.[1] Handle only in a fume hood.

References

  • Organic Syntheses. "ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Ethoxyethyl Bromide." Org.[1][4][5][6] Synth.1943 , 23,[1] 32. (Protocol adapted for the diethylene glycol analog). [1]
    
  • PubChem. "1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary."[1][7][8] National Library of Medicine.[1] Accessed 2024.[1][3] [1]

  • PrepChem. "Synthesis of [beta-(beta-ethoxy)ethoxy]ethyl bromide." Detailed Laboratory Protocol.

  • Sigma-Aldrich. "Product Specification: PEGylated Alkyl Bromides."[1] Merck KGaA.[1][1]

Sources

Technical Deep Dive: 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(2-ethoxyethoxy)ethane: Synthesis, Properties, and Application as a PEG-Linker Reagent Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6), often referred to as 2-(2-ethoxyethoxy)ethyl bromide or Diethylene glycol ethyl ether bromide , is a critical bi-functional alkylating agent.[1] Characterized by a terminal bromide leaving group and a short polyethylene glycol (PEG) ether chain, it serves as a foundational building block in medicinal chemistry.

Its primary utility lies in Linkerology —specifically for Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—where it enables the precise spacing and solubilization of pharmacophores.[1] This guide analyzes its physiochemical profile, industrial synthesis via phosphorus tribromide (


), and its mechanistic role in nucleophilic substitution reactions.

Chemical Profile & Physical Properties[1][2][3]

Accurate physiochemical data is essential for process scaling and stoichiometry calculations. The following data aggregates experimental values from verified chemical registries.

Table 1: Physiochemical Specifications

PropertyValueNotes
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane-
CAS Number 54550-36-6 Distinct from methyl analog (54149-17-6)
Molecular Formula

-
Molecular Weight 197.07 g/mol -
Density 1.299 g/mLAt 25°C [1][2]
Boiling Point 86–88°CAt 12 mmHg (Vacuum distillation required) [1][2]
Refractive Index

[2]
Solubility Immiscible with water; Soluble in DCM, THF, EthanolLipophilic ether chain dominates
Appearance Colorless to pale yellow liquidDarkens upon light exposure (bromide degradation)

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 1-Bromo-2-(2-ethoxyethoxy)ethane involves the bromination of Diethylene glycol monoethyl ether (Transcutol).[1] While


 (thionyl bromide) can be used, Phosphorus Tribromide (

)
is preferred for its atom economy and cleaner reaction profile in ether solvents.[1]
Reaction Mechanism (Graphviz)[1]

The conversion follows a classic activation-substitution pathway.[1] The alcohol oxygen attacks the electrophilic phosphorus, creating a good leaving group (dibromophosphite), which is subsequently displaced by a bromide ion via an


 mechanism.[2]

SynthesisMechanism Alcohol Diethylene Glycol Monoethyl Ether Intermediate Intermediate: Alkyl Dibromophosphite (R-O-PBr2) Alcohol->Intermediate Activation (0°C, DCM) PBr3 PBr3 (Reagent) PBr3->Intermediate Product 1-Bromo-2-(2-ethoxyethoxy)ethane (Target) Intermediate->Product SN2 Substitution (Br- attack) Byproduct H3PO3 (Byproduct) Intermediate->Byproduct

Figure 1: Step-wise bromination mechanism converting the hydroxyl group to an alkyl bromide.

Experimental Protocol (Bench Scale)

Reagents:

  • Diethylene glycol monoethyl ether (1.0 eq)[1][3]

  • Phosphorus tribromide (

    
    ) (0.35–0.40 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or neat (if temperature is controlled)[1]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Diethylene glycol monoethyl ether under an inert nitrogen atmosphere. Cool the system to 0°C using an ice/salt bath.

  • Addition: Add

    
     dropwise over 60 minutes. Critical: Maintain internal temperature <10°C to prevent ether cleavage or elimination side reactions [3].
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. For stubborn substrates, heating to 60–90°C for 1 hour may be required to drive conversion [3].

  • Quench: Pour the reaction mixture onto crushed ice carefully (exothermic hydrolysis of excess

    
    ).
    
  • Workup:

    • Neutralize with saturated

      
       (pH ~8).[1]
      
    • Extract aqueous layer with Diethyl Ether or DCM (

      
      ).[1]
      
    • Wash combined organics with brine and dry over anhydrous

      
      .
      
  • Purification: Fractional vacuum distillation. Collect the fraction boiling at 86–88°C (12 mmHg) .

Applications in Drug Discovery (Linkerology)[1]

In modern drug development, this molecule is a "workhorse" reagent for constructing PEG-based linkers .[1]

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.[1] The length and composition of this linker determine the ternary complex stability and degradation efficiency.[1]

  • Role: The bromide acts as an electrophile for nucleophilic attack by amines or phenols on the ligand.[1]

  • Advantage: The ethoxy-ethoxy chain (PEG2) improves water solubility and reduces lipophilicity compared to all-carbon alkyl chains.[1]

PROTAC_Synthesis Ligand Ligand (Amine/Phenol) (Target Binder) Complex Transition State (SN2 Attack) Ligand->Complex Nucleophile Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (Linker Reagent) Reagent->Complex Electrophile Base Base (K2CO3 or NaH) Base->Complex Deprotonation Final Functionalized Ligand (Ligand-PEG2-OEt) Complex->Final -HBr

Figure 2: General workflow for functionalizing a drug pharmacophore with the PEG2-ethyl linker.

Specific Utility
  • Solubility Tuning: Replacing a hexyl chain with this PEG2 analog can lower

    
     values by ~1.0–1.5 units, improving oral bioavailability.
    
  • Halo-Tagging: Used to synthesize chloro-alkane or bromo-alkane tags for chemical biology experiments (e.g., HaloTag systems), though the chloro-variant is more common for the final tag, the bromo-variant is a key intermediate.[1]

Handling, Safety, and Storage

GHS Classification:

  • Skin Irritation: Category 2 (H315)[1][4]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation, H335) [4][1]

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: Alkyl bromides can degrade over time, releasing HBr which turns the liquid brown/yellow. If significant discoloration occurs, re-distill before use or wash with

    
    .
    

References

  • Fisher Scientific. 2-(2-Ethoxyethoxy)ethyl bromide, 98% Safety Data Sheet and Properties.[1] Retrieved from [1]

  • ChemicalBook. 2-(2-ETHOXYETHOXY)ETHYL BROMIDE CAS#: 54550-36-6 Technical Data.[1][5] Retrieved from [1]

  • PrepChem. Synthesis of [β-(β-ethoxy)ethoxy]ethyl bromide. (Based on US Patent 4,035,188).[1] Retrieved from

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary (CID 7015324).[1] Retrieved from [1]

Sources

High-Precision Synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Operational Whitepaper

Part 1: Executive Summary & Strategic Rationale

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), often referred to as 2-(2-ethoxyethoxy)ethyl bromide, is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its primary utility lies in its ability to introduce a short, hydrophilic polyethylene glycol (PEG) spacer (


) via nucleophilic substitution, enhancing the solubility and pharmacokinetic profile of the target molecule.

While commercially available, in-house synthesis is often required to ensure high purity (>98%) and to avoid the stabilizer accumulation often found in aged commercial stocks. This guide details the Phosphorus Tribromide (


) mediated bromination , selected for its high atom economy and scalability compared to the Appel reaction or sulfonyl ester displacements.
Key Technical Specifications
PropertyValue
IUPAC Name 1-(2-bromoethoxy)-2-ethoxyethane
Molecular Formula

Molecular Weight 197.07 g/mol
Boiling Point

at

(approx.[1]

at atm)
Density

Reaction Type Nucleophilic Substitution (

)

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis targets the conversion of the primary alcohol, Diethylene glycol monoethyl ether (Carbitol), into the corresponding alkyl bromide.

Reaction Pathway

The reaction proceeds via an


 mechanism. The alcohol oxygen attacks the electrophilic phosphorus, creating a good leaving group (dibromophosphite ester). A bromide ion subsequently attacks the carbon alpha to the oxygen, displacing the leaving group.

Critical Process Parameter (CPP): Temperature control is vital. Excessive heat during the addition phase can lead to ether cleavage (degradation of the PEG chain) or elimination to vinyl ethers.

SynthesisPathway Precursor Diethylene Glycol Monoethyl Ether Intermediate Intermediate: Dibromophosphite Ester Precursor->Intermediate Activation (-HBr) Reagent PBr3 (Phosphorus Tribromide) Reagent->Intermediate Product Target: 1-Bromo-2-(2-ethoxyethoxy)ethane Intermediate->Product SN2 Substitution Byproduct Byproduct: H3PO3 (Phosphorous Acid) Intermediate->Byproduct

Figure 1: Mechanistic flow of the alcohol-to-bromide conversion using


.

Part 3: Detailed Experimental Protocol

Safety Warning:


 is corrosive and reacts violently with water to produce 

gas. 1-Bromo-2-(2-ethoxyethoxy)ethane is an alkylating agent and a potential lachrymator. All operations must be performed in a fume hood.
Materials
  • Precursor: Diethylene glycol monoethyl ether (1.0 equiv, e.g., 134.2 g, 1.0 mol).

  • Reagent: Phosphorus tribromide (

    
    ) (0.35 equiv, e.g., 94.7 g. Note: Stoichiometrically 0.33 is required, but a slight excess ensures complete conversion).
    
  • Solvent: Dichloromethane (DCM) or Anhydrous Diethyl Ether (optional; neat reaction is possible but solvent aids thermal dissipation).

  • Quench: Saturated Sodium Bicarbonate (

    
    ) solution.
    
Step-by-Step Methodology
1. Setup and Addition (0 – 2 Hours)[2][3][4]
  • Apparatus: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Inerting: Flame-dry the glassware under vacuum and backfill with dry Nitrogen (

    
    ).
    
  • Charging: Add Diethylene glycol monoethyl ether (1.0 mol) to the flask. If using solvent, add 200 mL anhydrous DCM.

  • Cooling: Cool the reaction mixture to

    
     to 
    
    
    
    using an ice/salt bath.
    • Why: Low temperature prevents the cleavage of the internal ether bonds by the Lewis acidic

      
      .
      
  • Addition: Add

    
     dropwise over 60–90 minutes. Maintain internal temperature below 
    
    
    
    .
    • Observation: The solution may turn slightly yellow. Evolution of

      
       gas may be observed (vent to a scrubber).
      
2. Reaction and Heating (2 – 16 Hours)
  • Equilibration: Allow the mixture to warm slowly to room temperature over 1 hour.

  • Completion: Stir at room temperature for 12–16 hours.

    • Optimization: If TLC or GC indicates unreacted alcohol, heat the mixture gently to

      
       for 1 hour. Avoid reflux temperatures to prevent darkening/decomposition.
      
3. Workup and Isolation
  • Quench: Cool the mixture back to

    
    . Slowly pour the reaction mixture onto 300 g of crushed ice/water.
    
  • Neutralization: Carefully add saturated

    
     until the aqueous phase is pH 7–8.
    
  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
      ).
      
  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over Anhydrous Magnesium Sulfate (
    
    
    
    ).
  • Concentration: Filter off the desiccant and remove the solvent via rotary evaporation at reduced pressure (keep bath

    
    ).
    
4. Purification (Critical Step)

The crude oil will contain phosphite esters. Vacuum distillation is required for pharmaceutical-grade purity.

  • Setup: Short-path distillation head.

  • Conditions: Collect the fraction boiling at

    
     at 
    
    
    
    .
  • Yield: Expect 85–92% yield of a clear, colorless liquid.

Part 4: Operational Workflow & Quality Control

The following diagram outlines the operational logic, including decision gates for troubleshooting.

Workflow Start Start Synthesis Cooling Cool Precursor (-5°C to 0°C) Start->Cooling Addition Add PBr3 Dropwise (Control Exotherm) Cooling->Addition Reaction Stir RT (12h) Addition->Reaction Check QC Check (TLC/GC) Alcohol Remaining? Reaction->Check Heat Gentle Heat (45°C) 1 Hour Check->Heat Yes (Incomplete) Quench Ice/NaHCO3 Quench Check->Quench No (Complete) Heat->Check Distill Vacuum Distillation (85-95°C @ 2mmHg) Quench->Distill Final Final Product >98% Purity Distill->Final

Figure 2: Operational workflow with decision gate for reaction completion.

Quality Control Parameters
TestMethodAcceptance Criteria
Purity GC-FID or GC-MS

area
Identity

-NMR (

)
Triplet at

(Br-

); disappearance of OH signal.
Appearance VisualClear, colorless liquid. Yellowing indicates free

or decomposition.
Water Content Karl Fischer

(Critical for subsequent Grignard/coupling reactions)

Part 5: Troubleshooting & Expert Insights

  • Problem: Low Yield / Black Tar Formation

    • Cause: Reaction temperature was too high during

      
       addition, causing polymerization or ether cleavage.
      
    • Solution: Strictly maintain

      
       during addition. Dilute with DCM to act as a heat sink.
      
  • Problem: Product is Yellow

    • Cause: Presence of free bromine (

      
      ) or trace phosphites.
      
    • Solution: Wash the organic phase with

      
       Sodium Thiosulfate (
      
      
      
      ) during workup to reduce
      
      
      .
  • Problem: Emulsion during Extraction

    • Cause: PEG-like nature of the molecule acts as a surfactant.

    • Solution: Saturate the aqueous layer with NaCl (brine) and use a wide-bore separatory funnel. Do not shake vigorously; invert gently.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link][1]

  • Harrison, G. C., & Diehl, H. (1943). beta-Ethoxyethyl Bromide. Organic Syntheses, Coll.[5] Vol. 3, p.370.[1] (Foundational protocol for ether-bromide synthesis using

    
    ). Retrieved from [Link]
    
  • Li, J., & Kao, W. J. (2003).Synthesis of MePEG-based Hydroxide Conducting Electrolyte.

Sources

Technical Whitepaper: Stability, Storage, and Handling of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional ligands. Its structural integrity is defined by two reactive termini: an electrophilic alkyl bromide and a chemically inert polyether (PEG) backbone.

However, this molecule presents a "stability paradox." While the ether backbone provides solubility and flexibility, it is susceptible to oxidative radical degradation (peroxidation). Simultaneously, the alkyl bromide moiety is prone to hydrolysis and elimination. This guide provides a scientifically grounded protocol for maintaining >98% purity over extended storage periods, moving beyond generic safety data sheets to address the mechanistic causes of degradation.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the physical state of the molecule is the first step in detecting degradation. Deviations from these baselines are immediate indicators of compromised quality.

PropertySpecificationCritical Note
CAS Number 54556-07-3
Formula C₆H₁₃BrO₂
Molecular Weight 211.07 g/mol
Physical State LiquidViscous, clear to faint yellow.
Density 1.36 – 1.37 g/mLHigh density requires robust secondary containment.
Boiling Point ~156°C (Atm)Do not distill at atmospheric pressure (risk of decomposition).
Solubility Organic solventsMiscible in DCM, THF, DMSO.
Flash Point >110°C

Part 2: Mechanisms of Degradation (The "Why")

To store this chemical effectively, one must understand the three specific pathways through which it degrades.

Hydrolytic Dehalogenation (Moisture Sensitivity)

The carbon-bromine (C-Br) bond is polarized, making the


-carbon electrophilic. Upon exposure to atmospheric moisture, water acts as a nucleophile.
  • Mechanism:

    
    
    
  • Impact: The formation of Hydrogen Bromide (HBr) is autocatalytic . The acid generated can protonate the ether oxygens, accelerating chain scission of the PEG backbone.

Radical Peroxidation (Oxidative Instability)

The ether linkages (


) are susceptible to radical abstraction of hydrogen atoms by atmospheric oxygen, particularly at the 

-carbon position relative to the ether oxygen.
  • Mechanism: Formation of hydroperoxides (

    
    ).
    
  • Impact: Peroxides are shock-sensitive and can lead to complex polymerization or explosive decomposition during heating/distillation.

Thermal Elimination (Dehydrohalogenation)

Under thermal stress or in the presence of trace bases, the molecule can undergo E2 elimination.

  • Mechanism: Loss of HBr to form a vinyl ether (

    
    ).
    
  • Impact: Vinyl ethers are highly reactive and will polymerize, turning the clear liquid into a brown, viscous sludge.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are unmet.

DegradationPathways cluster_legend Degradation Drivers Reactant 1-Bromo-2-(2-ethoxyethoxy)ethane (Intact Linker) Hydrolysis Hydrolysis Product (Alcohol Derivative) Reactant->Hydrolysis Nucleophilic Subst. Peroxide Ether Peroxides (Explosion Risk) Reactant->Peroxide Radical Mechanism Vinyl Vinyl Ether (Polymerization) Reactant->Vinyl Elimination (Heat/Base) Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) / Light Oxygen->Peroxide HBr HBr (Acid) *Autocatalyst* Hydrolysis->HBr Byproduct HBr->Reactant Acid Catalysis (Degradation Loop)

Caption: Figure 1. Mechanistic pathways of degradation showing the autocatalytic role of HBr and oxidative peroxide formation.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following storage protocol is mandatory to maintain reagent integrity.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature kinetically inhibits the rate of hydrolysis and peroxidation.

  • Atmosphere: Argon Overlay is superior to Nitrogen.

    • Reasoning: Argon is denser than air and forms a more effective "blanket" over the liquid surface in the vial, preventing moisture ingress and oxygen contact.

  • Light: Amber Glass or aluminum foil wrapping.

    • Reasoning: UV light initiates the radical formation required for peroxidation.

Container Specifications
  • Material: Borosilicate Glass (Type I).

  • Cap: Phenolic or Polypropylene cap with a PTFE (Teflon) liner .

    • Avoid: Rubber septa for long-term storage. Brominated compounds can leach plasticizers from rubber, and rubber is permeable to moisture over time.

  • Headspace: Minimize headspace. If a large bottle is used, aliquot into smaller vials to reduce the volume of air trapped above the liquid.

Stabilization (Optional but Recommended)

For bulk storage (>50g), adding a stabilizer such as Silver Wire or Sodium Carbonate (Na₂CO₃) pellets can be beneficial.

  • Function: These act as acid scavengers, neutralizing any trace HBr generated before it can catalyze further degradation.

Part 4: Quality Control & Validation

Do not assume purity based on the label. Perform these checks before using the reagent in critical synthesis.

QC Workflow: The "Go/No-Go" Decision

QC_Workflow Start Reagent Retrieval (Warm to RT) Visual Visual Inspection (Clear/Colorless?) Start->Visual Peroxide Peroxide Test (Quantofix / KI Starch) Visual->Peroxide Pass Discard Discard / Quench Visual->Discard Fail (Dark Brown/Sludge) NMR H-NMR Validation Peroxide->NMR < 10 ppm Purify Purify (Silica Plug) Peroxide->Purify 10-50 ppm Peroxide->Discard > 50 ppm Use Approve for Synthesis NMR->Use Integrals Correct NMR->Purify Trace Impurities Purify->Use

Caption: Figure 2. Quality Control Decision Tree ensuring only high-purity linker is introduced into synthesis.

Analytical Benchmarks
  • Visual: Must be clear. Yellowing indicates partial elimination or oxidation.

  • Peroxide Test: Use commercial peroxide test strips (e.g., Quantofix).

    • Limit: < 10 mg/L (ppm). If >10 ppm, pass through a column of activated basic alumina to remove peroxides.

  • ¹H-NMR (CDCl₃):

    • Look for the triplet of the

      
       at ~3.4-3.5 ppm .
      
    • Impurity Flag: A triplet at ~3.7 ppm indicates the alcohol (hydrolysis product).

    • Impurity Flag: Multiplets in the 4.0-6.5 ppm region indicate vinyl protons (elimination product).

Part 5: Handling & Safety[1]

Operational Guidelines
  • Thermal Equilibration: Always allow the refrigerated container to reach room temperature before opening .

    • Why: Opening a cold bottle condenses atmospheric moisture directly into the reagent, accelerating hydrolysis.

  • Dispensing: Use a glass syringe with a stainless steel needle. Avoid plastic pipettes if possible, as plasticizers can leach.

  • Quenching Spills: Treat spills with aqueous Sodium Carbonate (Na₂CO₃) to neutralize potential HBr, then absorb with vermiculite.

Safety Data Summary
  • GHS Signal: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, lab coat.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Bromo-2-(2-methoxyethoxy)ethane. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Bromo-2-(2-methoxyethoxy)ethane. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Bromo-2-(2-bromoethoxy)ethane.[2][3] Retrieved from

  • TCI Chemicals. (2025).[1] Storage Conditions for Bromo-PEG Linkers. Retrieved from

  • CymitQuimica. (2025).[4] 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane Properties. Retrieved from

Sources

1-Bromo-2-(2-ethoxyethoxy)ethane NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectra of 1-Bromo-2-(2-ethoxyethoxy)ethane

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS No. 54550-36-6). It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation, reaction monitoring, and quality control. We will delve into the theoretical underpinnings of the spectral features, provide a detailed interpretation of both ¹H and ¹³C NMR data, and outline a robust, self-validating experimental protocol for data acquisition.

Introduction: The Molecular Blueprint

1-Bromo-2-(2-ethoxyethoxy)ethane is a bifunctional organic molecule featuring a terminal alkyl bromide and a diethylene glycol ether chain. Its structure makes it a valuable building block in organic synthesis, particularly for introducing flexible, hydrophilic ethoxy spacers in the development of functionalized polymers, pharmaceutical agents, and materials science applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will serve as a detailed reference for interpreting the NMR data of this specific ether.

Structural Analysis and Predicted NMR Environments

To accurately interpret an NMR spectrum, one must first understand the molecule's structure and symmetry. The structure of 1-Bromo-2-(2-ethoxyethoxy)ethane is CCOCCOCCBr. A systematic analysis reveals five distinct electronic environments for protons and six for carbons, leading to the expectation of five primary signals in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum.

G cluster_mol 1-Bromo-2-(2-ethoxyethoxy)ethane cluster_labels Proton Environments Br Br C1 C1 (CH₂) Br->C1 a C2 C2 (CH₂) C1->C2 b O1 O C2->O1 C3 C3 (CH₂) O1->C3 C4 C4 (CH₂) C3->C4 c O2 O C4->O2 C5 C5 (CH₂) O2->C5 d C6 C6 (CH₃) C5->C6 e l_a a: -CH₂Br l_b b: -OCH₂CH₂Br l_c c: -OCH₂CH₂O- l_d d: -OCH₂CH₃ l_e e: -CH₂CH₃ G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Validation prep1 Weigh Analyte (10-20 mg) prep2 Add Deuterated Solvent (CDCl₃, 0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock on Solvent Signal setup1->setup2 setup3 Shim Magnetic Field setup2->setup3 acq1H Acquire ¹H Spectrum (zg30, NS=16) setup3->acq1H acq13C Acquire ¹³C{¹H} Spectrum (zgpg30, NS=1024) setup3->acq13C proc1H Process ¹H Data (FT, Phase, Baseline) acq1H->proc1H proc1C Process ¹³C Data (FT, Phase, Baseline) acq13C->proc1C valid1H Reference to CDCl₃ (7.26 ppm) Integrate Signals proc1H->valid1H valid1C Reference to CDCl₃ (77.16 ppm) proc1C->valid1C

Technical Guide: Mass Spectrometric Analysis of 1-Bromo-2-(2-ethoxyethoxy)ethane

[1][2]

Executive Summary

This technical guide details the mass spectrometric characterization of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 5463-64-9), a critical heterobifunctional linker used in the synthesis of PROTACs and PEGylated therapeutics.[1] Due to its dual functionality—an alkyl halide for nucleophilic substitution and an ether backbone for solubility—accurate detection requires specific ionization strategies.[2][3]

This document provides a validated framework for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurity analysis in complex biological matrices.

Part 1: Physicochemical Profile & MS Fundamentals[1][2]

Molecular Identity[2][3]
  • IUPAC Name: 1-Bromo-2-(2-ethoxyethoxy)ethane[1][2][4]

  • Synonyms: 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol ethyl ether bromide.[1][2]

  • Formula: C₆H₁₃BrO₂[1]

  • Molecular Weight: ~197.07 g/mol (Average).[2][3]

The Bromine Isotopic Signature

The defining feature of this molecule in any mass spectrum is the bromine isotopic pattern. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) , in a nearly 1:1 ratio.[2]

  • Diagnostic Value: Any ion containing the intact bromine atom will appear as a doublet separated by 2 Da with approximately equal intensity.[2][3]

  • Parent Ion (M⁺): Expect peaks at m/z 196 (⁷⁹Br) and m/z 198 (⁸¹Br).[2]

Part 2: GC-MS Analysis (Electron Ionization)

Primary Application: Raw material purity, reaction monitoring, and residual solvent analysis.[1][2]

Fragmentation Mechanism (EI at 70 eV)

Under Electron Ionization (EI), the molecule undergoes extensive fragmentation driven by the ether oxygen atoms and the weak C-Br bond.

Key Fragmentation Pathways:
  • C-Br Bond Cleavage (Heterolytic/Homolytic):

    • The loss of the bromine atom is the most favorable pathway, yielding the oxonium ion [M - Br]⁺ at m/z 117 . This peak often dominates the spectrum and lacks the isotopic doublet.[3]

  • Alpha-Cleavage (Ether Backbone):

    • Radical-site initiation at the ether oxygen leads to cleavage of the C-C bond adjacent to the oxygen.

    • Ethoxy Terminus: Cleavage generates the ethyl fragment or ethoxy-stabilized ions.[1][2][3]

    • m/z 59 (C₃H₇O⁺): Corresponds to the CH₃-CH₂-O-CH₂⁺ fragment (ethoxy-methyl cation).[1][2]

    • m/z 45 (C₂H₅O⁺): The characteristic ethylene oxide fragment CH₃-CH₂-O⁺ or HO-CH₂-CH₂⁺.[1][2]

  • Bromine-Retaining Fragments:

    • m/z 107/109 (C₂H₄Br⁺): Formed by the cleavage of the internal ether bond, retaining the bromo-ethyl group (Br-CH₂-CH₂⁺).[1] This is a critical diagnostic ion for confirming the presence of the alkyl halide moiety.[3]

GC-MS Experimental Protocol

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)Non-polar phase prevents tailing of the polar ether chain.[1][2]
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation efficiency.[2][3]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[2][3]
Injection Mode Split (20:1)Prevents detector saturation (high sensitivity of alkyl halides).[2][3]
Oven Program 50°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp separates it from potential hydrolysis byproducts (alcohols).[2][3]
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.[2][3]
Scan Range m/z 35–300Covers low mass ether fragments and the molecular ion cluster.[2][3]

Part 3: LC-MS Analysis (ESI/APCI)

Primary Application: Trace analysis in biological fluids, reaction mixtures (non-volatile), or when conjugated to larger molecules (PROTACs).[2]

Ionization Strategy

Since the molecule lacks a basic nitrogen center, it does not protonate easily under standard ESI conditions.[2][3]

  • Recommended Mode: Positive ESI with Ammonium Additives .[2][3]

  • Adduct Formation: The polyether backbone effectively chelates cations (similar to crown ethers).[2][3]

    • Target Ion: [M + NH₄]⁺ at m/z 214/216 .[2][3]

    • Target Ion: [M + Na]⁺ at m/z 219/221 (Ubiquitous sodium background).[2][3]

  • Protonation: [M + H]⁺ is often weak or unstable, leading to in-source fragmentation.[1][2]

LC-MS Fragmentation (CID)

In Tandem MS (MS/MS) of the ammoniated precursor [M + NH₄]⁺ (m/z 214):

  • Loss of Ammonia: [M + NH₄]⁺ → [M + H]⁺ (Transient).[2][3]

  • Neutral Loss of HBr: Elimination of HBr (80/82 Da) is common, yielding a cation at m/z 117 (C₆H₁₃O₂⁺).[2][3]

  • Backbone Scission: Sequential loss of ethylene oxide units (44 Da).[2][3]

Part 4: Visualization of Fragmentation Pathways[5]

The following diagram illustrates the logical fragmentation pathways for 1-Bromo-2-(2-ethoxyethoxy)ethane under Electron Ionization (EI), highlighting the origin of diagnostic ions.

FragmentationPathwayParentMolecular Ion [M]+m/z 196 / 198 (1:1)LossBr[M - Br]+Oxonium Ionm/z 117Parent->LossBrHeterolytic C-Br Cleavage(Loss of Br•)BromoEthylBr-CH2-CH2+Bromoethyl Cationm/z 107 / 109Parent->BromoEthylEther Scission(Retains Br)EthoxyCH3-CH2-O-CH2+Alpha Cleavagem/z 59LossBr->EthoxyInductive CleavageBasePeakC2H5O+Ethylene Oxide Seriesm/z 45Ethoxy->BasePeakRearrangement(-CH2)

Caption: EI Fragmentation pathway showing the transition from the brominated parent ion to the stable oxonium core and characteristic ether fragments.

Part 5: Data Interpretation & Quality Control[1]

Identification Criteria

To confirm the identity of 1-Bromo-2-(2-ethoxyethoxy)ethane in a sample, the following criteria must be met:

  • Retention Time (RT): Must match the reference standard (typically elutes after the methyl-analog mPEG2-Br).

  • Isotope Ratio: The parent ion (if visible) or the Br-CH2-CH2+ fragment (m/z 107) must display the 1:1 doublet characteristic of mono-brominated species.[1][2]

  • Absence of m/z 119: If m/z 119 is observed instead of 117, suspect hydrolysis to the alcohol (Br replaced by OH).[2][3]

Common Interferences[2]
  • Hydrolysis Product: 2-(2-ethoxyethoxy)ethanol (CAS 111-90-0).[1][2]

    • Differentiation: Look for the absence of the m/z 107/109 doublet and the presence of a strong [M-H]⁺ or [M-OH]⁺.

  • Dibromide Impurity: 1,2-bis(2-bromoethoxy)ethane.[1][2]

    • Differentiation: Look for a 1:2:1 triplet pattern (Br₂) at higher mass (m/z ~276).[2][3]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromo-2-(2-methoxyethoxy)ethane (Homolog Reference). NIST Chemistry WebBook, SRD 69.[2][3][5] Available at: [Link][2]

  • Thurman, E. M., & Ferrer, I. (2010).[2][3] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.[3] American Chemical Society.[2][3] (Context on halo-ether fragmentation).

  • Lattimer, R. P. (1994).[2][3][6] Tandem mass spectrometry of poly(ethylene glycol) lithium-attachment ions. Journal of the American Society for Mass Spectrometry.[2][3][6] (Mechanisms of PEG backbone fragmentation).

Technical Analysis: Infrared Spectroscopy of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(2-ethoxyethoxy)ethane Infrared Spectroscopy Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

CAS 54550-36-6 | Molecular Formula: [1][2]
Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide) is a critical heterobifunctional polyethylene glycol (PEG) derivative used extensively in linker chemistry.[1] It serves as a precise spacer in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where the terminal bromide acts as an electrophilic handle for alkylation, and the ethoxy group provides solubility and inertness.

This guide details the infrared (IR) spectroscopic characterization of this molecule. For the synthetic chemist, the IR spectrum is the primary frontline tool for validating the conversion of the precursor alcohol (Diethylene glycol monoethyl ether) to the alkyl bromide and for monitoring hydrolytic stability during storage.

Molecular Structure & Vibrational Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent oscillators. The structure consists of a diethylene glycol backbone capped with an ethyl ether on one end and a bromide on the other.

Molecular Connectivity:


[1]

Key Vibrational Modes:

  • Ether Linkages (

    
    ):  The backbone contains two ether oxygens, creating a dominant dipole moment change during stretching, resulting in intense bands in the 
    
    
    
    region.
  • Alkyl Bromide (

    
    ):  The heavy bromine atom shifts the carbon-halogen stretching frequency into the "fingerprint" region (
    
    
    
    ), distinguishing it from the starting alcohol.[1]
  • Methylene/Methyl Groups (

    
    ):  Standard aliphatic stretching and bending modes.
    
Experimental Protocol: Standard Operating Procedure (SOP)

Self-Validating Protocol for Quality Control

3.1 Sample Preparation
  • State: The compound is a liquid at room temperature (bp ~105°C at 15 mmHg).

  • Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells (NaCl/KBr plates) to avoid potential halogen-exchange reactions or difficult cleaning of viscous PEG-like residues.[1]

  • Crystal Selection: Diamond or ZnSe crystal.

3.2 Instrument Parameters
  • Resolution:

    
     (Standard for liquid phase).
    
  • Scans: 32 scans (Optimization of signal-to-noise ratio).

  • Range:

    
     (Must extend to 500 to capture the C-Br stretch).
    
  • Background: Air background collected immediately prior to sampling.

Spectral Analysis & Band Assignment

The following analysis breaks down the spectrum into three critical zones.

Zone 1: High Frequency (4000 – 2500 cm⁻¹) [1]
  • 
     (Strong): 
    
    
    
    Stretching.[1]
    • Asymmetric and symmetric stretching of the methylene (

      
      ) and methyl (
      
      
      
      ) groups.
    • Diagnostic Check: This region should be clean. Absence of a broad band at

      
       is the primary indicator of reaction completion.[1] If a broad "hump" is visible here, residual starting material (Diethylene glycol monoethyl ether) or moisture is present.
      
Zone 2: The Ether Backbone (1500 – 1000 cm⁻¹)
  • 
     (Medium): 
    
    
    
    Scissoring /
    
    
    Asymmetric bending.[1]
  • 
     (Medium): 
    
    
    
    Symmetric bending (Umbrella mode).
  • 
     (Very Strong): 
    
    
    
    Stretching.
    • This is the most intense feature of the spectrum, characteristic of PEG derivatives. It often appears as a broad, split peak due to the multiple ether environments (ethyl-ether vs. glycol-ether).[1]

Zone 3: The Fingerprint & Halogen Region (1000 – 500 cm⁻¹)
  • 
     (Medium-Strong): 
    
    
    
    Stretching.
    • Primary alkyl bromides typically show absorption in the

      
       range.[1]
      
    • Validation: This peak must be present to confirm the bromination. The starting alcohol lacks significant absorption in this specific window.

Summary Table of IR Bands
Wavenumber (

)
IntensityVibrational AssignmentStructural Origin
3300 - 3500 AbsentO-H StretchQC CRITICAL: Must be absent (indicates purity).[1]
2970 - 2860 StrongC-H Stretch (asym/sym)Alkyl chains (

)
1460 - 1450 MediumC-H Bending (Scissoring)Methylene groups
1375 MediumC-H Bending (Sym)Terminal Methyl (

)
1140 - 1080 Very StrongC-O-C StretchEther linkages (PEG backbone)
660 - 640 Medium/StrongC-Br StretchTerminal Alkyl Bromide
Quality Control & Impurity Profiling

In a drug development context, IR is used as a "Pass/Fail" gate before more expensive NMR or Mass Spec analysis.

Common Impurity: Diethylene Glycol Monoethyl Ether (Precursor) [1]

  • Origin: Incomplete reaction with

    
     or 
    
    
    
    .
  • IR Signature: Strong, broad O-H stretch at

    
    .[1]
    
  • Action: If observed, the batch requires re-processing (e.g., additional brominating agent or distillation).

Common Impurity: Hydrolysis Product (Ethanol / PEG-diol) [1]

  • Origin: Improper storage (moisture ingress). Alkyl bromides can hydrolyze back to alcohols over time.

  • IR Signature: Re-appearance of the O-H band (

    
    ).[1]
    
Visualizations
Diagram 1: Molecular Connectivity & Vibrational Nodes

This diagram maps the physical structure to the spectroscopic signals.[1]

G cluster_0 Terminal Methyl cluster_1 PEG Backbone cluster_2 Reactive Terminus CH3 CH3 (2980, 1375 cm⁻¹) Ether1 Ether O (1100 cm⁻¹) CH3->Ether1 Ethyl Link Ether2 Ether O (1100 cm⁻¹) Ether1->Ether2 Ethylene Spacer CBr C-Br Bond (650 cm⁻¹) Ether2->CBr Bromoethyl Link Note1 Absence of OH (3400 cm⁻¹) confirms conversion CBr->Note1

Caption: Mapping of functional groups to characteristic IR wavenumbers. The C-Br bond and Ether O are the primary diagnostic oscillators.[1]

Diagram 2: QC Decision Tree (IR Pass/Fail)

A logic flow for laboratory technicians.

QC Start Acquire Spectrum (4000-500 cm⁻¹) CheckOH Check 3300-3500 cm⁻¹ (Broad Peak?) Start->CheckOH Fail1 FAIL: Residual Alcohol (Incomplete Reaction) CheckOH->Fail1 Yes (Peak Present) CheckCBr Check 600-700 cm⁻¹ (Sharp Peak?) CheckOH->CheckCBr No (Flat Baseline) Fail2 FAIL: Missing Bromide (Wrong Product) CheckCBr->Fail2 No Peak Pass PASS: Proceed to NMR/Mass Spec CheckCBr->Pass Peak Present

Caption: Operational workflow for validation of 1-Bromo-2-(2-ethoxyethoxy)ethane synthesis using IR spectroscopy.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-(2-ethoxyethoxy)ethanol (Precursor).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Alkyl Bromide and Ether assignments).

Sources

Technical Guide: Solubility Profile of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental handling of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6).

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane is a short-chain, heterobifunctional polyethylene glycol (PEG) derivative characterized by a terminal bromide electrophile and an inert ethyl ether terminus. Unlike its parent compound (diethylene glycol monoethyl ether), which is water-miscible, the substitution of the hydroxyl group with a bromine atom significantly increases lipophilicity, rendering the molecule immiscible with water .

This guide provides researchers with the solubility parameters necessary for solvent selection during synthesis (e.g., nucleophilic substitution, linker installation) and purification.

Core Chemical Identity
PropertyDetail
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Common Synonyms 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol ethyl ether bromide
CAS Number 54550-36-6
Molecular Formula

Molecular Weight 197.07 g/mol
Physical State Colorless to pale yellow liquid

Physicochemical Properties & Solubility Data

The solubility of 1-Bromo-2-(2-ethoxyethoxy)ethane is governed by the competition between its hydrophobic alkyl bromide terminus/ethyl tail and its hydrophilic ether linkages.

Quantitative Properties
ParameterValueContext
Water Solubility Immiscible / Insoluble Sinks in water (Density > 1.0)
Density 1.299 g/mLAt 25°C
Boiling Point 86–88°CAt 12 mmHg (Vacuum)
Predicted LogP ~1.42Indicates preference for organic phase
Refractive Index

Optical purity check
Solvent Compatibility Matrix

Researchers should use this matrix to select solvents for reactions (e.g., Williamson ether synthesis) or extractions.

Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for extraction from aqueous workups.
Polar Aprotic THF, Acetonitrile (MeCN), DMF, DMSOHigh Ideal reaction media. MeCN is standard for alkylation.
Polar Protic Methanol, Ethanol, IsopropanolSoluble Avoid as reaction solvents to prevent solvolysis (ether formation).
Non-Polar Hexanes, HeptaneModerate/Low May phase separate at low temperatures; useful for precipitation if derivatized.
Aqueous Water, PBS BufferInsoluble Forms a biphasic system (bottom layer).

Experimental Protocols

Protocol A: Solubility Determination (Turbidity Method)

Objective: To verify solubility in a specific solvent system prior to scale-up.

  • Preparation: Dispense 100 µL of 1-Bromo-2-(2-ethoxyethoxy)ethane into a clear glass HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

  • Observation:

    • Soluble: Solution remains clear and monophasic (schlieren lines may appear initially).

    • Insoluble: Distinct phase separation (droplets) or persistent turbidity.

  • Verification: If clear, centrifuge at 10,000 x g for 2 minutes to check for micro-emulsions.

Protocol B: Reaction Solvent Selection (Nucleophilic Substitution)

Context: Using the bromide as a linker for a phenol (e.g., PROTAC synthesis).

  • Solvent Choice: Select Acetonitrile (MeCN) or DMF .

    • Reasoning: These dissolve the bromide and the organic nucleophile while supporting the base (

      
       or 
      
      
      
      ).
  • Concentration: Maintain reactant concentration between 0.1 M and 0.5 M.

  • Temperature: The boiling point (86°C @ 12mmHg) implies thermal stability, but reflux in MeCN (82°C) is the upper limit to avoid degradation.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the molecule's amphiphilic but predominantly lipophilic nature.

SolubilityLogic Start 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6) Water Aqueous Media (Water, PBS) Start->Water Immiscible (Biphasic) Organic Organic Solvents Start->Organic Dissolves Chlorinated Chlorinated (DCM, CHCl3) EXCELLENT Organic->Chlorinated PolarAprotic Polar Aprotic (THF, MeCN, DMF) EXCELLENT Organic->PolarAprotic Protic Polar Protic (MeOH, EtOH) GOOD Organic->Protic Risk of Solvolysis Aliphatic Aliphatic (Hexanes) POOR/MODERATE Organic->Aliphatic

Figure 1: Solubility decision tree highlighting the immiscibility with water and high compatibility with polar aprotic solvents used in synthesis.[1]

Handling & Stability Risks[4]

  • Hydrolysis: While insoluble in water, prolonged contact with aqueous bases can lead to slow hydrolysis of the bromide to the alcohol. Store in a dry environment.

  • Light Sensitivity: Alkyl bromides can degrade under UV light, liberating

    
     and turning yellow/brown. Store in amber glass.
    
  • Stabilization: Commercial preparations are often stabilized with weak bases (e.g., Potassium Carbonate) to neutralize trace acid formation.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Ethoxyethoxy)ethyl bromide. Retrieved from

  • PubChem. (2025). Compound Summary: 1-Bromo-2-(2-ethoxyethoxy)ethane (CID 7015324). National Library of Medicine. Retrieved from

  • Alfa Aesar (now Thermo Scientific Chemicals). (2024). Product Specification: 2-(2-Ethoxyethoxy)ethyl bromide, 98%. Retrieved from

Sources

Technical Monograph: 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Reactivity, and Application in Drug Discovery

Part 1: Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6) is a specialized short-chain polyethylene glycol (PEG) derivative characterized by a terminal bromide leaving group and an ethyl ether terminus. In modern drug discovery, particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) , this compound serves as a critical "linker" building block. Its amphiphilic nature—provided by the ethoxy-ethoxy backbone—improves the physicochemical properties (solubility, bioavailability) of the final small molecule conjugates while maintaining a precise spatial distance between functional domains.

This guide provides a rigorous technical breakdown of its synthesis, mechanistic reactivity, and downstream applications, designed for the bench scientist and process chemist.

Part 2: Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Common Synonyms 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol monoethyl ether bromide
CAS Number 54550-36-6
Molecular Formula C₆H₁₃BrO₂
Molecular Weight 197.07 g/mol
Physical State Clear to pale yellow liquid
Boiling Point ~90–100 °C at 0.5 mmHg (Estimated); Decomposes >200 °C at atm
Density ~1.36 g/mL (25 °C)
Solubility Miscible in DCM, THF, Ethanol, Ethyl Acetate; Sparingly soluble in water
Part 3: Synthesis & Production Protocol

The most robust synthesis involves the nucleophilic substitution of the hydroxyl group of 2-(2-ethoxyethoxy)ethanol (Diethylene glycol monoethyl ether) using Phosphorus Tribromide (PBr₃) . This method is preferred over HBr refluxes to minimize ether cleavage side reactions.

3.1 Reaction Pathway Visualization

SynthesisPathway Precursor 2-(2-Ethoxyethoxy)ethanol (Diethylene glycol monoethyl ether) Intermediate Intermediate Dibromophosphite Precursor->Intermediate Nucleophilic Attack (0°C) Reagent PBr3 (Phosphorus Tribromide) Reagent->Intermediate Product 1-Bromo-2-(2-ethoxyethoxy)ethane (Target) Intermediate->Product SN2 Substitution (Inversion) Byproduct H3PO3 (Phosphorous Acid) Intermediate->Byproduct

Figure 1: Synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane via PBr₃ mediated bromination.

3.2 Step-by-Step Protocol

Safety Note: PBr₃ is corrosive and reacts violently with water. Perform all steps under an inert atmosphere (N₂ or Ar) in a fume hood.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Reagent Charging: Add 2-(2-ethoxyethoxy)ethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (3–5 volumes). Cool the solution to 0 °C using an ice/salt bath.

  • Bromination: Add Phosphorus Tribromide (PBr₃) (0.40 equiv) dropwise via the addition funnel over 30–45 minutes. Critical: Maintain internal temperature <5 °C to prevent ether cleavage.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor via TLC (stain with KMnO₄ or Iodine) or GC-MS.

  • Quenching: Cool the mixture back to 0 °C. Slowly quench by adding crushed ice/water. Caution: Exothermic reaction.

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM. Combine organic phases and wash sequentially with:

    • Saturated NaHCO₃ (to neutralize HBr/H₃PO₃).

    • Brine (saturated NaCl).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: The crude oil is often yellow. Purify via vacuum distillation (high vacuum required, <1 mmHg) to obtain a clear, colorless liquid.

Part 4: Reactivity & Mechanism

The utility of 1-Bromo-2-(2-ethoxyethoxy)ethane lies in its ability to act as a "soft" electrophile in Sɴ2 reactions .

  • Mechanism: The terminal bromide is a moderate leaving group. Upon attack by a nucleophile (e.g., an amine, thiol, or phenoxide), the C-Br bond breaks, and the new bond forms with inversion of configuration (though irrelevant on this achiral primary carbon).

  • Finkelstein Modification: For sluggish reactions, the reactivity can be boosted in situ by adding NaI (Sodium Iodide) in acetone or MEK. This converts the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction) before the final nucleophilic attack.

Part 5: Applications in Drug Discovery
5.1 PROTAC Linker Synthesis

This compound is a staple in synthesizing Proteolysis Targeting Chimeras (PROTACs) . It is used to alkylate E3 ligase ligands (like Thalidomide derivatives) or Target Protein ligands, creating a flexible PEG linker that enables the ternary complex formation required for ubiquitination.

PROTAC_Workflow Linker 1-Bromo-2-(2-ethoxyethoxy)ethane (Linker) Intermediate Linker-Ligand Conjugate (Functionalized Linker) Linker->Intermediate Alkylation (SN2) Ligand E3 Ligase Ligand (e.g., Pomalidomide phenol) Ligand->Intermediate Base Base (K2CO3/DMF) Base->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Further Coupling TargetLigand Target Protein Ligand (Warhead) TargetLigand->PROTAC

Figure 2: Workflow for incorporating the ethoxy-ethoxy linker into a PROTAC scaffold.

5.2 Lariat Crown Ethers

In supramolecular chemistry, this bromide is used to functionalize aza-crown ethers. The "tail" provided by the ethoxy chain acts as an additional donor site (lariat arm), enhancing the binding affinity and selectivity for specific metal cations (e.g., Na⁺ vs K⁺).

Part 6: Safety & Handling (MSDS Summary)
  • Hazard Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to slow decomposition/bromine release.

  • Disposal: Halogenated organic waste. Do not mix with acid streams.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from .[4]

  • ChemicalBook. 1-Bromo-2-(2-methoxyethoxy)ethane Synthesis Protocol (Analogous Methodology). Retrieved from .

  • Sigma-Aldrich. Product Specification: 1-Bromo-2-(2-methoxyethoxy)ethane (Analog). Retrieved from .

  • Organic Syntheses. Bromination of Alcohols using Phosphorus Tribromide. Org. Synth. Coll. Vol. 2, p.358. Retrieved from .

  • Fluorochem. Product Sheet: 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane. Retrieved from .

Sources

Methodological & Application

synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane from 2-(2-ethoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Application Scope

This guide details the synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), a critical short-chain polyethylene glycol (PEG) linker used in medicinal chemistry. This compound serves as a versatile electrophile in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, where precise linker length and hydrophilicity are paramount.

The protocol utilizes Phosphorus Tribromide (


)  to convert the primary alcohol of 2-(2-ethoxyethoxy)ethanol  (Carbitol) to the corresponding alkyl bromide. Unlike hydrobromic acid (

) methods, which can cleave sensitive ether linkages under harsh conditions, the

route offers milder conditions, higher functional group tolerance, and superior atom economy for laboratory-scale preparations.

Chemical Reaction & Mechanism

Reaction Scheme

The transformation proceeds via an


 mechanism. The alcohol oxygen attacks the electrophilic phosphorus, displacing a bromide ion to form a reactive dibromophosphite intermediate. The displaced bromide ion then performs a nucleophilic attack on the carbon adjacent to the oxygen, displacing the phosphite leaving group to yield the alkyl bromide.

ReactionScheme Reactant 2-(2-ethoxyethoxy)ethanol (Alcohol) Intermediate Phosphite Intermediate (Activated Alcohol) Reactant->Intermediate + PBr3 - HBr Reagent PBr3 (Phosphorus Tribromide) Reagent->Intermediate Product 1-Bromo-2-(2-ethoxyethoxy)ethane (Target Bromide) Intermediate->Product SN2 Substitution Byproduct H3PO3 (Phosphorous Acid) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the conversion of alcohol to bromide using


.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4][5]MW ( g/mol )Density (g/mL)EquivalentsAmount
2-(2-ethoxyethoxy)ethanol 111-90-0134.170.9991.0215.0 g (1.60 mol)
Phosphorus Tribromide (

)
7789-60-8270.692.8500.34*145.0 g (0.54 mol)
Sodium Bicarbonate (

)
144-55-884.01--Sat. Soln.
Diethyl Ether 60-29-774.120.713Solvent3 x 200 mL
Magnesium Sulfate (

)
7487-88-9120.37-Drying~20 g

*Note: Stoichiometrically, 1 mol of


 can convert 3 mol of alcohol.[6] A slight excess (0.34 eq instead of 0.33) ensures complete conversion.
Equipment
  • 1 L Three-necked round-bottom flask (RBF).

  • Pressure-equalizing addition funnel.

  • Mechanical stirrer (preferred over magnetic for viscous intermediates).

  • Inert gas inlet (

    
     or Ar).
    
  • Ice/Water bath.

  • Vacuum distillation setup.

Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
  • Preparation: Oven-dry the 1 L RBF and assemble with the mechanical stirrer, addition funnel, and

    
     inlet.
    
  • Charging: Add 215 g (1.60 mol) of 2-(2-ethoxyethoxy)ethanol to the flask. Flush the system with nitrogen.

  • Cooling: Cool the flask to 0–5 °C using an ice/water bath.

  • Addition: Charge the addition funnel with 145 g (0.54 mol) of

    
    .
    
    • Critical Safety: Add

      
      dropwise  over 2 hours. The reaction is highly exothermic. Maintain internal temperature below 10 °C.
      
    • Observation: The mixture may turn slightly yellow or orange.

Phase 2: Reaction & Optimization
  • Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Digestion: Stir at room temperature for 12–14 hours.

    • Optimization Note: If TLC (Solvent: 20% EtOAc/Hexane) shows residual alcohol, heat the mixture to 60 °C for 1 hour to drive the reaction to completion [1].

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into 500 mL of ice water .

    • Caution: Hydrolysis of excess

      
       generates HBr gas and heat. Perform this step in a fume hood.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 x 200 mL) .

    • Note: The product is an oil that may settle at the bottom before extraction; ensure thorough mixing.

  • Washing: Wash the combined organic layers sequentially with:

    • 100 mL 10% Sulfuric Acid (removes basic byproducts).

    • 2 x 100 mL 10% Sodium Carbonate or Sat.

      
        (neutralizes acid).
      
    • 2 x 100 mL Brine/Water .

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 30 minutes. Filter off the solids.
Phase 4: Purification
  • Concentration: Remove the ether solvent using a rotary evaporator at ambient temperature (do not overheat, product is volatile).

  • Distillation: Purify the crude oil via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 85–90 °C at 10–15 mmHg (approximate, varies with vacuum strength) [2].

    • Yield Expectation: 60–75% (approx. 190–235 g).

Process Workflow Diagram

ProcessFlow Start Start: Dry 1L Reactor (N2 Atmosphere) Cooling Cool to 0°C Charge Alcohol Start->Cooling Addition Dropwise Addition of PBr3 (2 hrs) Cooling->Addition Exotherm Control Reaction Stir at RT (12-14h) Optional: Heat to 60°C Addition->Reaction Quench Quench in Ice Water Reaction->Quench Check Completion (TLC) Extraction Extract with Ether Wash (H2SO4, NaHCO3) Quench->Extraction Distillation Vacuum Distillation (86°C @ Reduced Pressure) Extraction->Distillation Dry & Concentrate Final Final Product: 1-Bromo-2-(2-ethoxyethoxy)ethane Distillation->Final

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare results against these standard parameters.

ParameterSpecificationNotes
Appearance Clear, colorless to pale yellow liquidDarkens upon storage (oxidation).
Boiling Point 86 °C (at reduced pressure)Literature value [2].
Molecular Weight 197.07 g/mol
Density ~1.3–1.4 g/mLEstimated based on methoxy analog [3].

H NMR
(CDCl

)

1.21 (t, 3H), 3.47 (t, 2H), 3.52 (q, 2H), 3.58-3.68 (m, 4H), 3.81 (t, 2H)
Characteristic triplet for

at ~3.47 ppm.
Solubility Soluble in Ether, DCM, THFSlightly soluble in water.

Troubleshooting & Safety

Common Pitfalls
  • Ether Cleavage: Avoid using concentrated HBr or refluxing at high temperatures (>100°C), as this can cleave the ether linkage, resulting in 1,2-dibromoethane byproducts.

  • Incomplete Reaction: If the reaction stalls, add a catalytic amount of DMF or heat gently to 60°C.

  • Emulsions: During extraction, the PEG-like nature of the product can stabilize emulsions. Add brine or allow extended settling time.

Safety Hazards (E-E-A-T)
  • Phosphorus Tribromide (

    
    ):  Highly corrosive and reacts violently with water to produce toxic HBr gas and Phosphorous acid. Always handle in a fume hood.
    
  • HBr Gas: Generated during quenching. Ensure the quench vessel is vented to a scrubber or fume hood exhaust.

  • Waste Disposal: Aqueous waste contains phosphorous acid and HBr; neutralize with sodium bicarbonate before disposal.

References

  • PrepChem. Synthesis of [beta-(beta-ethoxy)ethoxy]ethyl bromide. Retrieved from (Accessed Oct 2023).

  • Biosynth. 1-Bromo-2-(2-ethoxyethoxy)ethane Product Page. CAS 54550-36-6.[4][7][8][9] Retrieved from (Accessed Oct 2023).

  • ChemicalBook. 1-Bromo-2-methoxyethane Properties (Analog Comparison). Retrieved from (Accessed Oct 2023).

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. CAS 54550-36-6.[4][7][8][9] Retrieved from (Accessed Oct 2023).

Sources

Application Note: Purification of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), often referred to as 2-(2-ethoxyethoxy)ethyl bromide or


-ethyl bromide , is a critical heterobifunctional linker used in the synthesis of PROTACs, supramolecular crown ethers, and functionalized polymers. Its structural integrity—specifically the terminal bromide and the ether backbone—renders it susceptible to hydrolysis and oxidation if improperly handled.

In drug discovery, the purity of this linker is paramount. Residual hydroxyl species (starting material) compete in nucleophilic substitution reactions, leading to inseparable mixtures in downstream steps. This guide details a robust purification workflow that prioritizes the removal of the precursor alcohol (Diethylene glycol monoethyl ether) and acidic byproducts derived from bromination agents (e.g.,


, 

).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecificationNotes
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Structure

Lipophilic tail with polar core
Molecular Weight 197.07 g/mol
Physical State Colorless to pale yellow liquidDarkens upon oxidation
Boiling Point

@

*
Extrapolated from methoxy analog
Density

Denser than water (Bottom layer)
Solubility Soluble in DCM, THF, Et2O; Immiscible in Water
Major Impurities 2-(2-ethoxyethoxy)ethanol (Starting Material),

(if

used), Vinyl ethers

Critical Insight - Boiling Point Differential: Unlike many alkyl halides, this bromide boils at a lower temperature (


 atm est.) than its corresponding starting alcohol, Diethylene glycol monoethyl ether (

atm). This inversion is due to the loss of hydrogen bonding upon converting the

to

. Therefore, the product is the distillate , and the unreacted alcohol remains in the pot residue.

Impurity Fate Mapping

Understanding the "why" behind the protocol requires mapping the fate of common impurities during the workup.

ImpurityFate Raw Crude Reaction Mixture (Bromide, Alcohol, Acid, P-byproducts) Quench Ice/Water Quench Raw->Quench OrgLayer Organic Layer (Bromide + Trace Alcohol) Quench->OrgLayer Extraction (DCM/Et2O) AqLayer Aqueous Layer (Acids, P-species, Salts) Quench->AqLayer Partitioning Distillation Vacuum Distillation OrgLayer->Distillation After Drying Final Purified Linker Distillation->Final Distillate (Lower BP) Residue Pot Residue (Unreacted Alcohol + Polymers) Distillation->Residue Remains in Flask (Higher BP)

Figure 1: Fate of impurities during the isolation process. Note that the target product is distilled away from the higher-boiling starting material.

Detailed Protocols

Protocol A: Reaction Workup (Pre-Purification)

Objective: Removal of bulk acidic byproducts and water-soluble phosphorous species.

Safety: The crude mixture may contain reactive phosphorous bromides. Quench with extreme caution.

  • Quenching:

    • Cool the reaction mixture to

      
      .
      
    • Pour the mixture slowly onto a slurry of crushed ice and saturated

      
      . Stir vigorously until gas evolution ceases (
      
      
      
      from acid neutralization).
  • Phase Separation:

    • Transfer to a separatory funnel.

    • Note: The product (

      
      ) will be the bottom layer  if no solvent is added, or the bottom layer if extracted with Dichloromethane (DCM). If extracted with Diethyl Ether (
      
      
      
      ), it will be the top layer.
    • Recommendation: Extract

      
       with 
      
      
      
      to ensure good separation from the dense aqueous brine layer.
  • Washing:

    • Wash the combined organic phase with:

      • 
         Saturated 
        
        
        
        (removes residual
        
        
        ).
      • 
         Water.
        
      • 
         Brine (saturated 
        
        
        
        ).
  • Drying:

    • Dry over anhydrous

      
       for 30 minutes. Filter and concentrate under reduced pressure (Rotavap) at 
      
      
      
      to yield the crude oil.
Protocol B: Fractional Vacuum Distillation (Gold Standard)

Objective: Separation of the bromide from unreacted alcohol and non-volatile oligomers.

Equipment:

  • Short-path distillation head or Vigreux column (10-15 cm).

  • High vacuum pump (capable of

    
    ).
    
  • Manometer.

  • Oil bath with magnetic stirring.

Procedure:

  • Setup: Load the crude oil into a round-bottom flask. Add a magnetic stir bar.[1] Attach the Vigreux column and distillation head.

  • Degassing: Apply vacuum gradually to remove residual solvents (DCM/Ether) from the workup.

  • Heating:

    • Slowly ramp the oil bath temperature.

    • Observation: You may see a small forerun of elimination products (vinyl ethers) at lower temperatures.

  • Collection:

    • Target Fraction: Collect the fraction distilling at

      
       at 
      
      
      
      .
    • Note: If using a weaker vacuum (

      
      ), the boiling point will rise to 
      
      
      
      .
  • Termination: Stop distillation when the head temperature drops or the pot residue becomes viscous/dark. The residue contains the high-boiling Diethylene glycol monoethyl ether (

    
     atm).
    
Protocol C: Flash Column Chromatography (Alternative)

Objective: High-purity isolation for small-scale (<5g) batches or analytical standards.

While distillation is preferred for scale, chromatography is effective for removing specific polar impurities.

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • Start: 95:5 (Hex:EtOAc).

    • End: 80:20 (Hex:EtOAc).

  • Detection:

    
     stain (The bromide is not UV active unless derivatized; 
    
    
    
    will stain the ether backbone yellow/brown). Iodine chamber is also effective.
  • Elution Order:

    • Vinyl ether byproducts (High

      
      , Non-polar).
      
    • Target Bromide (Mid

      
      ).
      
    • Unreacted Alcohol (Low

      
      , very polar, often stays at baseline in 90:10).
      

Quality Control & Storage

Analytical Validation
  • 
     NMR (
    
    
    
    ):
    • Look for the triplet at

      
       (
      
      
      
      ).
    • Confirm the absence of the broad singlet at

      
       (
      
      
      
      from starting material).
    • Integrate the terminal methyl group (

      
      ) against the bromide methylene to confirm 1:1 stoichiometry.
      
  • GC-MS:

    • Confirm parent ion (M+) and the characteristic isotope pattern of Bromine (

      
      ).
      
Storage Protocol
  • Condition: Store under inert atmosphere (Argon/Nitrogen).

  • Temperature:

    
     (Refrigerator).
    
  • Stabilization: For long-term storage (>3 months), add a few granules of activated Potassium Carbonate (

    
    ) or Silver wool to scavenge any free acid generated by hydrolysis.
    

References

  • Sigma-Aldrich. 1-Bromo-2-(2-methoxyethoxy)ethane Product Specification and Properties. (Used as proxy for boiling point/density trends). Link

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary (CID 7015324). National Library of Medicine. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • ChemicalBook. Synthesis and Properties of 2-(2-ethoxyethoxy)ethyl bromide. Link

Sources

Technical Guide: Alkylation Strategies Using 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(2-ethoxyethoxy)ethane as an Alkylating Agent Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6) serves as a specialized alkylating agent in organic synthesis, primarily used to introduce the diethylene glycol ethyl ether moiety. This short polyethylene glycol (PEG)-like chain—often referred to as a "PEG2-ethyl" spacer—is critical in medicinal chemistry for modulating the physicochemical properties of small molecules. Unlike long-chain PEGs, this reagent offers a precise molecular weight increase, enhancing solubility and metabolic stability without significantly altering the hydrodynamic radius of the parent pharmacophore.

This guide details the mechanistic basis, handling requirements, and validated protocols for deploying this reagent in


 alkylation reactions, specifically targeting phenolic oxygen, carboxylates, and amine nitrogen centers.

Chemical Profile & Stability

This reagent is a primary alkyl bromide featuring two internal ether oxygen atoms. These oxygens provide internal solvation capability (similar to crown ethers) which can facilitate cation chelation, potentially accelerating nucleophilic substitution reactions under specific conditions.

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethaneAlso known as 2-(2-Ethoxyethoxy)ethyl bromide
CAS Number 54550-36-6
Formula

MW: 197.07 g/mol
Boiling Point ~156 °CHigh boiling point requires vacuum distillation for removal.
Density ~1.37 g/mLDenser than water; sinks in aqueous extraction.
Stabilizer

or

Often supplied over solid base to scavenge HBr traces.
Solubility DMF, DMSO, Acetone, MeCNImmiscible with water; soluble in most organic solvents.

Handling Advisory: Commercial samples are often stabilized with potassium carbonate to prevent auto-catalyzed hydrolysis. Ensure the solid stabilizer is allowed to settle or is filtered off before using the liquid in strictly stoichiometric reactions, or simply include it as part of the base in the reaction mixture.

Mechanistic Insight: The Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The terminal bromide is a moderate leaving group. The reaction rate is heavily influenced by the solvent's polarity and the nature of the nucleophile.
Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the transition state and the role of the ether oxygen atoms in stabilizing the cationic counter-ion (e.g.,


), effectively "activating" the nucleophile.

SN2_Mechanism cluster_solvation Neighboring Group Effect Nuc Nucleophile (Phenolate/Carboxylate) TS Transition State [Nuc...C...Br]‡ Nuc->TS Attack (Backside) Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (Electrophile) Reagent->TS Br Departure Product Alkylated Product (R-O-PEG2-Et) TS->Product Inversion Salt Byproduct (KBr) TS->Salt Elimination EtherO Ether Oxygens (Chelate K+) EtherO->Nuc Increases Nuc Reactivity

Caption:


 mechanism showing nucleophilic attack and the potential for ether-mediated cation chelation.

Application Protocols

Application A: O-Alkylation of Phenols (Williamson Ether Synthesis)

This is the most common application, used to attach the PEG2-ethyl tail to phenolic drugs or intermediates (e.g., tyrosine residues, phenolic pharmacophores).

Rationale:

  • Base: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    
    ) for this substrate because the internal ether oxygens of the reagent can chelate Potassium ions, enhancing the nucleophilicity of the phenoxide anion without the risk of redox side reactions associated with hydrides.
  • Solvent: DMF or Acetonitrile. DMF accelerates the reaction but is harder to remove; Acetonitrile is easier to work up but requires reflux.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic Substrate (1.0 equiv) in anhydrous DMF (concentration 0.2 – 0.5 M).

  • Deprotonation: Add anhydrous

    
      (2.0 – 3.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv) dropwise.

    • Note: A slight excess is required due to the potential for competitive elimination (E2) to vinyl ethers, although this is minor with primary bromides.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc or

      
      .
      
    • Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: The product is typically an oil. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Application B: Esterification of Carboxylic Acids

Based on patent literature (e.g., KR102014596B1), this reagent is effective for converting carboxylic acids into "soft" esters that may act as prodrugs or tissue-hardening agents.

Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in Acetone (for low-boiling workup) or DMF (for faster kinetics).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Expert Tip: Cesium is often superior to potassium for carboxylate alkylations due to the "Cesium Effect," which increases the solubility and reactivity of the carboxylate anion in organic solvents.

  • Reagent Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv).

  • Conditions: Reflux (if Acetone, ~56 °C) or heat to 60 °C (if DMF) for 6–16 hours.

  • Isolation: Filter off the inorganic solids. Concentrate the filtrate. If DMF was used, perform an aqueous extraction similar to Application A.

Application C: N-Alkylation of Amines

Used to synthesize secondary or tertiary amines with increased hydrophilicity.

Protocol:

  • Reagents: Combine Amine (1.0 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv) in Acetonitrile .

  • Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.1 equiv).

  • Catalysis (Optional): Add Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Reflux (80 °C) for 12–24 hours.

  • Purification: Acid-base extraction is highly effective here.

    • Acidify reaction mixture (extract impurities into organic layer).

    • Basify aqueous layer (extract product into organic layer).

Workflow Visualization

The following flowchart guides the researcher through the decision-making process for purification, a critical step given the high boiling point of the reagent.

Purification_Workflow Start Crude Reaction Mixture CheckSolvent Solvent Used? Start->CheckSolvent DMF DMF/DMSO CheckSolvent->DMF High Boiling Volatile Acetone/MeCN CheckSolvent->Volatile Low Boiling Extract Aqueous Workup (Wash 3x Water/LiCl) DMF->Extract Evap Rotary Evaporation Volatile->Evap Residue Oily Residue Extract->Residue Evap->Residue TLC Check TLC (Reagent Rf vs Product Rf) Residue->TLC Flash Flash Chromatography (Silica) TLC->Flash Good Separation Distill Kugelrohr Distillation (Remove excess bromide) TLC->Distill Poor Separation Final Pure Product Flash->Final Distill->Flash

Caption: Decision matrix for the purification of alkylated products, addressing solvent removal and excess reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved January 30, 2026, from [Link]

  • Catholic University of Korea Industry-Academic Cooperation Foundation.Composition for hardening soft tissue. Patent KR102014596B1. (Demonstrates esterification application).

Application Note: High-Efficiency N-Alkylation with 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1]

This guide details the reaction of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6) with amines. This reagent, often referred to as 2-(2-Ethoxyethoxy)ethyl bromide or Diethylene glycol ethyl ether bromide , serves as a critical "Mini-PEG" linker. Unlike standard alkyl halides, the ether oxygen atoms in the backbone provide amphiphilic properties, enhancing the water solubility of hydrophobic drug scaffolds without the steric bulk of high-molecular-weight PEGs.

Reagent Snapshot
PropertySpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Structure

Molecular Weight 197.07 g/mol
Boiling Point ~110°C (at 15 mmHg)
Reactivity Class Primary Alkyl Bromide (Electrophile)
Key Application Introduction of solubilizing ethyl-PEG2 tails; PROTAC linker synthesis.[1][2][3][4]

Strategic Reaction Planning

Successful alkylation requires balancing nucleophilicity against the risk of elimination (


) or over-alkylation.
Mechanistic Considerations ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The amine lone pair attacks the 

-carbon, displacing the bromide.
  • Leaving Group: Bromide is a moderate leaving group. For sluggish amines, in situ conversion to iodide (Finkelstein conditions) dramatically increases reaction rates.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, MeCN) stabilize the transition state and leave the nucleophile "naked" (unsolvated), increasing reactivity.

  • The "PEG Effect": The ether oxygens can chelate metal cations (

    
    , 
    
    
    
    ), effectively acting as an internal phase transfer catalyst, making carbonate bases particularly effective.
Critical Decision Matrix

Before starting, categorize your amine substrate to select the correct protocol.

Substrate TypeRisk FactorRecommended Strategy
Secondary Amine Low (Steric hindrance prevents quaternary salt formation)Protocol A (Standard Alkylation)
Primary Amine High (Risk of bis-alkylation to tertiary amine)Protocol B (Excess Amine/Controlled Addition)
Aniline / Heterocycle Moderate (Low nucleophilicity)Protocol C (Finkelstein-Assisted)

Experimental Protocols

Protocol A: General N-Alkylation for Secondary Amines

Best for: Piperazines, Morpholines, and simple secondary aliphatic amines.

Materials:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Dissolution: Dissolve the secondary amine (1.0 mmol) in dry MeCN (10 mL).

  • Base Addition: Add

    
     (276 mg, 2.0 mmol). Stir for 10 minutes at Room Temperature (RT) to deprotonate any salts.
    
  • Reagent Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (236 mg, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 12–18 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If reaction is <50% complete after 6 hours, add catalytic KI (10 mol%).

  • Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for subsequent steps. If not, purify via silica flash chromatography (DCM/MeOH gradient).

Protocol B: Selective Mono-Alkylation of Primary Amines

Best for: Creating secondary amines from primary precursors while suppressing dialkylation.

The Challenge: Once a primary amine is alkylated, the resulting secondary amine is often more nucleophilic (due to inductive donation from the alkyl chain), leading to rapid second alkylation.

Strategy: Use a large excess of the amine substrate.

Step-by-Step:

  • Stoichiometry: Use 5.0 to 10.0 equivalents of the Primary Amine relative to the bromide.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Protic solvents solvate the nucleophile, slightly reducing reactivity, which improves selectivity.

  • Procedure:

    • Dissolve the Primary Amine (10 mmol) in EtOH (10 mL) at reflux.

    • Slowly add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.0 mmol) diluted in EtOH (2 mL) over 1 hour using a syringe pump or addition funnel.

  • Workup: Concentrate the mixture. The excess primary amine (if volatile) can be distilled off.[5] If non-volatile, use acid-base extraction or column chromatography to separate the product.

Protocol C: Finkelstein-Assisted Alkylation for Low-Reactivity Amines

Best for: Anilines, Indoles, or sterically hindered amines.

Mechanism:


 reacts with the alkyl bromide to form the alkyl iodide in situ. The iodide is a far superior leaving group (

faster).

Materials:

  • Base:

    
     (Hunig's Base) or 
    
    
    
    (for indoles).
  • Catalyst: Sodium Iodide (

    
    ) (0.5 – 1.0 equiv).
    
  • Solvent: DMF or DMSO (Required to dissolve ionic iodides).

Step-by-Step:

  • Activation: In a vial, mix 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv) and

    
     (0.5 equiv) in DMF. Stir for 15 mins. The solution may darken (iodine liberation) or precipitate 
    
    
    
    .
  • Reaction: Add the amine (1.0 equiv) and DIPEA (2.0 equiv).

  • Conditions: Heat to 80–90°C for 16 hours.

  • Quench: Dilute with water and extract into Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF.

Quality Control & Troubleshooting

Analytical Checkpoints
MethodObservationInterpretation
TLC

Stain
The PEG ether chain stains vigorously with Permanganate (yellow/brown spots). UV is often useless unless the amine is aromatic.
1H NMR

3.4 – 3.7 ppm
Look for the massive PEG envelope (multiplets).
1H NMR

3.5 ppm (t, 2H)
The triplet of the

adjacent to the Br (starting material).
1H NMR

2.6 – 2.9 ppm (t, 2H)
Diagnostic: The new triplet of the

adjacent to the Nitrogen (Product). Shift upfield from the Br-precursor.
Troubleshooting Guide
  • Problem: Low conversion.

    • Fix: Switch to Protocol C (Add NaI). Ensure solvent is anhydrous.

  • Problem: Bis-alkylation observed.

    • Fix: Switch to Protocol B. Lower temperature to RT.

  • Problem: Product is water-soluble and lost during extraction.

    • Fix: The PEG chain increases water solubility. Do not wash with large volumes of water. Use DCM for extraction (better solubility for PEG-amines than EtOAc). Salting out the aqueous layer (NaCl saturation) helps drive the product into the organic phase.

Visualized Workflows

Reaction Mechanism Pathway

SN2_Mechanism Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (Electrophile) TS Transition State [Pentacoordinate] Reagent->TS Br Departure Amine Amine Substrate (Nucleophile) Amine->TS Attack (Lone Pair) Product N-Alkylated Product (PEG-Amine) TS->Product Inversion SideProduct HBr Salt / Byproducts TS->SideProduct Elimination

Caption: Bimolecular nucleophilic substitution pathway showing the concerted attack and leaving group displacement.

Method Selection Decision Tree

Protocol_Selector Start Select Amine Substrate Q1 Is the Amine Primary? (R-NH2) Start->Q1 SecAmine Secondary Amine (R2-NH) Q1->SecAmine No ProtoB PROTOCOL B Excess Amine/EtOH (Prevent Bis-alkylation) Q1->ProtoB Yes LowNuc Low Nucleophilicity? (Aniline/Indole) SecAmine->LowNuc ProtoA PROTOCOL A Standard K2CO3/MeCN LowNuc->ProtoA No ProtoC PROTOCOL C Finkelstein (NaI/DMF) (Boost Reactivity) LowNuc->ProtoC Yes

Caption: Decision matrix for selecting the optimal alkylation protocol based on amine classification.

References

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley-Interscience)

Sources

1-Bromo-2-(2-ethoxyethoxy)ethane reaction with phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Alkylation of Phenols with 1-Bromo-2-(2-ethoxyethoxy)ethane

Abstract

This guide details the protocol for the O-alkylation of phenolic substrates using 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6). This reagent introduces a diethyl glycol ethyl ether (PEG2-Et) moiety, a critical modification in medicinal chemistry for modulating lipophilicity (LogP), enhancing aqueous solubility, and blocking metabolic soft spots (e.g., phenolic glucuronidation). While the reaction follows a standard Williamson ether synthesis pathway (SN2), this note addresses specific challenges related to PEG-chain reactivity, including the "Cesium Effect" for hindered substrates and Finkelstein activation for rate enhancement.

Chemical Context & Rationale

In drug discovery, particularly within the PROTAC (Proteolysis Targeting Chimera) and molecular glue space, the physicochemical properties of the linker or "tail" are paramount.

  • Reagent Profile: 1-Bromo-2-(2-ethoxyethoxy)ethane is a short, amphiphilic PEG chain capped with an ethyl group.

  • Structural Utility: Unlike bifunctional PEG linkers used to bridge two ligands, this reagent acts as a solubility tail or a metabolic cap .

  • Mechanism of Action: Converting a phenol (Ar-OH) to a PEGylated ether (Ar-O-PEG2-Et) reduces the compound's hydrogen bond donor (HBD) count while maintaining hydrogen bond acceptor (HBA) capability, often improving membrane permeability and metabolic stability.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (SN2).[1][2] The efficiency of this transformation relies on the "nakedness" of the phenoxide anion.

  • Deprotonation: A base removes the phenolic proton, generating a phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the primary carbon bearing the bromide leaving group.

  • Transition State: A concerted backside attack displaces the bromide.

Critical Consideration: The "Cesium Effect" For sterically hindered phenols or electron-rich substrates, standard bases (K2CO3) may result in sluggish kinetics. Utilizing Cesium Carbonate (Cs2CO3) is superior due to the large ionic radius of Cs+. This creates a "loose ion pair" with the phenoxide in organic solvents, effectively increasing the nucleophilicity of the oxygen anion compared to the tighter ion pairing seen with K+ or Na+ [1].

Pathway Visualization

ReactionMechanism Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻ M⁺) Phenol->Phenoxide Deprotonation (Fast) Base Base (K2CO3 or Cs2CO3) Base->Phenoxide TS S_N2 Transition State [Ar-O---C---Br]‡ Phenoxide->TS + Reagent (Rate Limiting) Reagent Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane Reagent->TS Product PEGylated Ether (Ar-O-PEG2-Et) TS->Product - MBr SideProduct Side Product (Elimination/Hydrolysis) TS->SideProduct High T / Strong Base

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis emphasizing the rate-limiting nucleophilic attack.

Optimization Matrix

Select the protocol based on your substrate's complexity.

ParameterMethod A: Standard Method B: High Efficiency Method C: Catalytic
Substrate Type Simple, unhindered phenolsHindered, electron-rich phenolsUnreactive/Deactivated phenols
Base K2CO3 (2.0 - 3.0 eq)Cs2CO3 (1.5 - 2.0 eq)K2CO3 + KI (0.1 eq)
Solvent DMF (Anhydrous)Acetonitrile (MeCN) or DMFAcetone or Butanone (MEK)
Temperature 60°C - 80°C50°C - 70°CReflux (56°C - 80°C)
Time 4 - 16 Hours2 - 6 Hours12 - 24 Hours
Rationale Cost-effective, robust."Cesium effect" boosts reactivity.[3][4]Finkelstein reaction (Br

I) activates reagent.

Detailed Experimental Protocols

Method A: Standard Protocol (K2CO3 / DMF)

Best for: Routine synthesis, gram-scale reactions.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add the Phenol (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration, e.g., 5 mL per 1 mmol).

  • Deprotonation: Add K2CO3 (2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color (yellow/orange) indicating phenoxide formation.

  • Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 70°C . Monitor by TLC or LC-MS.

  • Workup:

    • Cool to RT. Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Cesium-Promoted Protocol (Cs2CO3 / MeCN)

Best for: Valuable substrates, late-stage functionalization, or sterically hindered phenols.

  • Setup: Use a sealed tube or pressure vial for optimal containment.

  • Reagents: Combine Phenol (1.0 equiv), Cs2CO3 (1.5 equiv), and Acetonitrile (0.15 M).

  • Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv).

  • Reaction: Seal and heat to 60°C .

    • Why MeCN? Acetonitrile is easier to remove than DMF and works synergistically with Cesium to solubilize the base [2].

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate directly.

Method C: Finkelstein-Assisted Protocol

Best for: Low-reactivity alkyl halides or when heating must be minimized.

  • Concept: Addition of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Modification: Follow Method A, but add KI (0.1 – 0.5 equiv) along with the base.

  • Solvent Change: Acetone is often preferred here as KBr precipitates out, driving the equilibrium, but DMF works well for the coupling step [3].

Quality Control & Characterization

Successful alkylation is confirmed by the disappearance of the phenolic -OH and the appearance of the PEG chain signals.

1H NMR Diagnostic Signals (CDCl3):

  • 
     4.10 – 4.20 ppm (t, 2H):  Ar-O-CH2 -CH2- (Triplet, distinct shift due to phenoxy attachment).
    
  • 
     3.80 – 3.90 ppm (t, 2H):  Ar-O-CH2-CH2 -O-.
    
  • 
     3.50 – 3.75 ppm (m, 6H):  Internal PEG methylene protons (-O-CH2-CH2-O-CH2-).
    
  • 
     1.20 ppm (t, 3H):  Terminal methyl group (-CH2-CH3 ).
    

Troubleshooting Decision Tree

OptimizationTree Start Reaction Outcome? LowYield Low Yield / Incomplete Conversion Start->LowYield SideProducts Side Products (Elimination) Start->SideProducts Success Success (>80%) Start->Success CheckBase Is Phenol Hindered? LowYield->CheckBase LowerTemp Lower Temp to 50°C SideProducts->LowerTemp ChangeBase Use Weaker Base (K2CO3 instead of NaH) SideProducts->ChangeBase SwitchCs Switch to Cs2CO3 (Cesium Effect) CheckBase->SwitchCs Yes AddKI Add 10 mol% KI (Finkelstein) CheckBase->AddKI No

Figure 2: Troubleshooting logic for optimizing ether synthesis yields.

Common Issues:

  • Elimination (Styrene formation): If strong bases (NaH) are used at high heat, the alkyl bromide may undergo E2 elimination. Solution: Stick to Carbonate bases and keep T < 80°C.

  • C-Alkylation: Rare with this reagent, but possible with phenols like naphthols. Solution: Use O-selective solvents like DMF or Acetone; avoid Toluene.

  • Hydrolysis: The bromide reagent can hydrolyze to the alcohol if water is present. Solution: Ensure anhydrous solvents and store reagent under inert gas.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[5] An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5] Synthetic Communications, 25(9), 1367–1370.

  • Eymur, S., & Tanyeli, C. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.[6][7] Iranian Chemical Communication, 1, 25-31.

  • Wurz, R. P., et al. (2016). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 59(14), 6608–6616.

Sources

Application Note: Applications of 1-Bromo-2-(2-ethoxyethoxy)ethane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often as critical as optimizing its potency. 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), also known as Et-PEG2-Br , is a specialized alkylating agent used to introduce a short, ethyl-capped polyethylene glycol (PEG) chain onto drug scaffolds.

Unlike standard methyl-capped PEGs (mPEGs), the ethyl-capped variant provides a subtle increase in lipophilicity while maintaining the water-solubilizing benefits of the ether backbone. This guide details the application of Et-PEG2-Br in Lead Optimization (ADME tuning) and PROTAC development, providing a validated protocol for phenolic alkylation.

Scientific Rationale: The "Goldilocks" Effect in Linkerology

The addition of polyethylene glycol (PEG) chains ("PEGylation") is a proven strategy to reduce clearance and improve solubility. However, the choice of the terminal cap (Methyl vs. Ethyl) allows for precise tuning of the LogP (partition coefficient) and LogD (distribution coefficient).

Why Choose Et-PEG2-Br?
  • Solubility vs. Permeability: Standard mPEG chains can sometimes make small molecules too polar, hindering passive diffusion across cell membranes or the Blood-Brain Barrier (BBB). The ethyl cap in Et-PEG2-Br adds a hydrophobic anchor, slightly shifting the LogP to favor membrane permeability without sacrificing aqueous solubility.

  • Metabolic Stability: The terminal ethyl ether is generally robust against rapid metabolic O-dealkylation compared to longer alkyl chains, though it remains a site for potential oxidative metabolism (CYP450).

  • Steric Bulk: In "Bump-and-Hole" strategies, the extra carbon in the ethyl tail (vs. methyl) can be exploited to fill hydrophobic pockets in a target protein's binding site, improving selectivity.

Decision Workflow: Tail Selection

The following decision tree illustrates when to deploy 1-Bromo-2-(2-ethoxyethoxy)ethane versus other linkers.

TailSelection Start Lead Compound Optimization (Poor ADME Profile) Problem Identify Primary Issue Start->Problem Solubility Low Solubility High LogP (>5) Problem->Solubility Too Hydrophobic Permeability Low Permeability Low LogP (<1) Problem->Permeability Too Hydrophilic Hybrid Hybrid Issue: Soluble but Poor Permeability OR Need BBB Penetration Problem->Hybrid Need Balance SolubilitySol Use mPEG-Br (Methyl cap) Maximizes polarity Solubility->SolubilitySol PermeabilitySol Use Alkyl-Br (Hexyl/Octyl) Maximizes lipophilicity Permeability->PermeabilitySol Solution SELECT REAGENT: 1-Bromo-2-(2-ethoxyethoxy)ethane (Et-PEG2-Br) Hybrid->Solution Outcome Outcome: Balanced LogD Improved Bioavailability Solution->Outcome

Figure 1: Decision matrix for selecting alkylating agents during Lead Optimization. Et-PEG2-Br serves as the bridge for compounds requiring a balance of solubility and lipophilicity.

Applications in Drug Discovery[1][2][3][4]

Scaffold Optimization (Phenol/Amine Alkylation)

The most common application is the alkylation of phenolic hydroxyl groups or secondary amines on a drug scaffold.

  • Case Study: Synthesis of Benzoate Intermediates.

    • Literature indicates the use of Et-PEG2-Br to modify hydroxy-benzoates [1]. For example, converting Methyl 3-fluoro-4-hydroxybenzoate to Methyl 3-fluoro-4-[2-(2-ethoxyethoxy)ethoxy]benzoate.

    • Impact: This modification transforms a rigid, polar phenol into a flexible, amphiphilic ether, often improving the compound's ability to engage with solvent-exposed regions of a binding pocket.

PROTACs: Negative Controls and Linker Capping

In Proteolysis Targeting Chimera (PROTAC) research, Et-PEG2-Br is utilized to synthesize Negative Control compounds.

  • Mechanism: A PROTAC requires two active heads (Warhead + E3 Ligand).[1] To prove that degradation is event-driven (ternary complex formation) rather than just inhibition, researchers synthesize a "capped" version of the E3 ligand.

  • Application: The E3 ligand (e.g., VHL or Cereblon binder) is alkylated with Et-PEG2-Br instead of the linker-warhead. This molecule binds the E3 ligase but cannot recruit the target protein, serving as a perfect control for biological assays.

Experimental Protocol: O-Alkylation of a Phenolic Scaffold

Objective: To synthesize an Et-PEG2-capped derivative of a phenolic drug intermediate (Ar-OH) via Williamson Ether Synthesis.

Materials & Reagents
ReagentSpecificationRole
Substrate Phenolic Scaffold (Ar-OH)Drug Intermediate
Alkylating Agent 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6)Linker/Tail Donor
Base Potassium Carbonate (

), Anhydrous
Deprotonating Agent
Catalyst (Optional) Potassium Iodide (KI)Finkelstein Catalyst (activates Br -> I)
Solvent Acetonitrile (MeCN) or DMFPolar Aprotic Solvent
Step-by-Step Methodology
Step 1: Reaction Setup[2]
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the Phenolic Substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Note: If the substrate is poorly soluble in MeCN, use DMF.

  • Activation: Add Potassium Carbonate (2.0 - 3.0 equiv) to the solution. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol (formation of phenoxide anion).

    • Visual Check: The suspension may change color (often yellowing) as the phenoxide forms.

Step 2: Addition of Reagent
  • Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 - 1.5 equiv) dropwise to the stirring mixture.

  • (Optional): Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.

Step 3: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60–80°C under a nitrogen atmosphere.

  • Monitoring: Monitor progress via TLC or LC-MS every 2 hours.

    • Target Mass: Look for

      
       (Mass of Et-PEG2 group minus H).
      
    • Timeframe: Reactions typically complete within 4–16 hours.

Step 4: Workup & Purification
  • Quench: Cool the mixture to RT. Filter off the solid inorganic salts (

    
    , KBr).
    
  • Extraction: Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with Water (3x) and Brine (1x) to remove DMF/MeCN and excess PEG reagent.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product is usually more polar than the starting phenol but less polar than the di-alkylated side products (if applicable).

Synthetic Pathway Diagram[4][5]

The following diagram outlines the chemical transformation and the critical intermediate states.

SynthesisPathway Phenol Phenolic Scaffold (Ar-OH) Intermediate Phenoxide Anion (Ar-O⁻ K⁺) Phenol->Intermediate Deprotonation (MeCN, 15 min) Base Base (K2CO3) Base->Intermediate Transition SN2 Transition State Intermediate->Transition Nucleophilic Attack Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (Et-PEG2-Br) Reagent->Transition + 1.2 equiv Product Final Product (Ar-O-PEG2-Et) Transition->Product 60°C, 4-16h (-KBr)

Figure 2: Mechanistic pathway for the O-alkylation of phenolic drug scaffolds using Et-PEG2-Br.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of phenol.Add KI (0.1 eq) or switch solvent to DMF and increase temp to 90°C.
Hydrolysis of Reagent Wet solvents.Ensure solvents are anhydrous . The bromide can hydrolyze to the alcohol (Et-PEG2-OH) in the presence of water/hydroxide.
Elimination Byproduct High basicity causing E2 elimination.If vinyl ether byproducts are observed, switch to a milder base like

or lower the temperature.
Purification Difficulty Product co-elutes with excess bromide.The bromide reagent is not UV active. Use an iodine stain for TLC to visualize the excess reagent and ensure complete separation.

References

  • Ambeed, Inc. (2023). Product Data: 1-Bromo-2-(2-ethoxyethoxy)ethane.[3][4][5] Retrieved from (Demonstrates application in benzoate synthesis).

  • PubChem. (2023).[6] Compound Summary: 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6). National Library of Medicine. Retrieved from .

  • Thermo Fisher Scientific. (2023). 2-(2-Ethoxyethoxy)ethyl bromide, 98%.[7] Retrieved from .

  • Google Patents. (2014). KR102014596B1: Composition for hardening soft tissue. Retrieved from .

Sources

Application Notes & Protocols: 1-Bromo-2-(2-ethoxyethoxy)ethane as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties such as solubility and cell permeability.[3][5][6] Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their ability to enhance solubility and provide conformational flexibility.[5][7][8] This document provides a detailed guide on the application of 1-Bromo-2-(2-ethoxyethoxy)ethane, a short, flexible PEG-based linker, in the synthesis of PROTACs for researchers in drug discovery and chemical biology.

Introduction to PROTAC Technology

PROTACs operate via a catalytic mechanism, where a single molecule can induce the degradation of multiple target protein molecules.[3] This process begins with the PROTAC simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (from E1/E2) Ternary->Ub Recruitment PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action for PROTAC-mediated protein degradation.

The linker's length, rigidity, and chemical composition are paramount.[5] An optimal linker facilitates a productive orientation within the ternary complex, which is essential for efficient ubiquitination.[9] Ethylene glycol-based linkers, like 1-Bromo-2-(2-ethoxyethoxy)ethane, are particularly valuable as they improve aqueous solubility and can engage in beneficial interactions within the ternary complex, thereby stabilizing it.[5][8]

Properties and Advantages of 1-Bromo-2-(2-ethoxyethoxy)ethane

1-Bromo-2-(2-ethoxyethoxy)ethane is a bifunctional molecule featuring a reactive primary alkyl bromide and a hydrophilic di-ethylene glycol chain. This combination makes it an excellent building block for PROTAC synthesis.

2.1. Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃BrO₂[10]
Molecular Weight 197.07 g/mol [10]
Appearance Colorless to brown clear liquid[11]
Boiling Point 156 °C[11]
Density ~1.37 g/mL[11]
CAS Number 54550-36-6[10]
2.2. Key Advantages in PROTAC Design
  • Enhanced Solubility: The ether oxygens in the ethylene glycol backbone increase the hydrophilicity of the final PROTAC molecule, which can improve solubility and cell permeability, key challenges in PROTAC development.[8]

  • Optimal Flexibility: The short, flexible chain allows the warhead and anchor ligands to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[5]

  • Reactive Handle: As a primary alkyl halide, the bromide is an excellent electrophile for Sₙ2 nucleophilic substitution reactions with a wide range of nucleophiles (e.g., phenols, amines, thiols) commonly found on POI or E3 ligase ligands.[12]

  • Synthetic Tractability: Its commercial availability and straightforward reactivity simplify the multi-step synthesis of PROTAC libraries, allowing for rapid optimization of linker length and attachment points.[]

2.3. Safety and Handling

1-Bromo-2-(2-ethoxyethoxy)ethane is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[10] Store the reagent refrigerated (0-10°C) under an inert atmosphere.[11][12]

Synthetic Strategy and Protocols

The synthesis of a PROTAC using 1-Bromo-2-(2-ethoxyethoxy)ethane typically follows a convergent, two-step strategy. The linker is first attached to either the POI ligand (warhead) or the E3 ligase ligand (anchor). The resulting intermediate is then purified and subsequently reacted with the second binding moiety to complete the PROTAC structure.

Synthesis_Workflow cluster_pathA Path A cluster_pathB Path B A1 POI Ligand (with Nucleophile, e.g., -OH) A2 Linker-POI Intermediate A1->A2 Step 1a: Linker Conjugation Final_PROTAC Final PROTAC Molecule A2->Final_PROTAC Step 2a: Couple with E3 Ligand B1 E3 Ligase Ligand (with Nucleophile, e.g., -NH) B2 Linker-E3 Intermediate B1->B2 Step 1b: Linker Conjugation B2->Final_PROTAC Step 2b: Couple with POI Ligand Linker 1-Bromo-2-(2-ethoxyethoxy)ethane E3_ligand E3 Ligase Ligand (with Nucleophile) POI_ligand POI Ligand (with Nucleophile)

Figure 2: Convergent synthetic workflow for PROTAC assembly.
Protocol 1: Conjugation to a Phenolic Hydroxyl Group (e.g., on a POI Ligand)

This protocol describes a typical Williamson ether synthesis, a robust method for coupling the linker to a phenol-containing molecule.

Materials:

  • POI ligand with an accessible phenol group (1.0 eq)

  • 1-Bromo-2-(2-ethoxyethoxy)ethane (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the POI ligand (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the solids (concentration typically 0.1-0.2 M).

  • Linker Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.5 eq) to the mixture dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality Note: Heating accelerates the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

  • Workup: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Trustworthiness Check: This washing sequence removes the DMF and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/EtOAc gradient) to isolate the pure Linker-POI intermediate.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected mass will be [M_POI - H + C₆H₁₂O₂]⁺.

Protocol 2: Conjugation to an Amine Nucleophile (e.g., on an E3 Ligase Ligand)

This protocol details the N-alkylation of an amine, which may be a primary or secondary amine on an E3 ligase ligand or a linker-functionalized warhead.

Materials:

  • Amine-containing substrate (e.g., E3 Ligase Ligand) (1.0 eq)

  • Bromo-functionalized intermediate (e.g., Linker-POI from Protocol 1) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN) or DMF, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the amine-containing substrate (1.0 eq) and the bromo-functionalized intermediate (1.2 eq) in anhydrous ACN or DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality Note: DIPEA is a non-nucleophilic organic base that scavenges the HBr generated during the reaction, driving it to completion.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by preparative HPLC or flash column chromatography to yield the final PROTAC.

  • Final Characterization: Verify the identity, purity (>95%), and structural integrity of the final PROTAC using analytical HPLC, HRMS, and NMR.

Conclusion

1-Bromo-2-(2-ethoxyethoxy)ethane serves as a highly effective and synthetically accessible linker for the construction of PROTAC degraders. Its hydrophilic ethylene glycol structure imparts favorable physicochemical properties, while its reactive bromide handle allows for reliable and versatile conjugation to both warhead and anchor moieties. The protocols outlined in this note provide a robust framework for researchers to incorporate this linker into their PROTAC design and discovery workflows, facilitating the rapid generation of novel protein degraders for therapeutic and research applications.

References
  • LookChem. (n.d.). The Role of 1-Bromo-2-(2-methoxyethoxy)ethane in Modern Organic Synthesis. Retrieved from [Link]

  • Gadd, M. S., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Popovic, D., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

  • NSJ Prayog Life Science. (n.d.). 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane>98%. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. Retrieved from [Link]

  • Nandi, D., et al. (2018). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Scientific Reports. Retrieved from [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. Retrieved from [Link]

  • Bondeson, D. P., et al. (2017). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Jin, J., et al. (2023). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-bromo-2-ethoxyethane. Retrieved from [Link]

  • White, P. W., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ray, P. C., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxyhexane. Retrieved from [Link]

Sources

experimental protocol for using 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: PEGylation Strategies using 1-Bromo-2-(2-ethoxyethoxy)ethane

Abstract

This application note details the experimental protocols for utilizing 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6), a short-chain mono-dispersed PEGylation reagent.[1] This compound serves as a critical linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies.[1] Its unique structure—combining a reactive alkyl bromide with an inert ethyl ether terminus—allows for the precise introduction of a diethylene glycol spacer to modulate lipophilicity and solubility without introducing reactive handles at the distal end.[1]

Compound Profile & Technical Specifications

Critical Distinction: Researchers often confuse this target with bis(2-bromoethyl) ether (CAS 5414-19-7).[1] Ensure you are using the mono-bromo, mono-ethoxy variant to prevent polymerization or cross-linking.[1]

PropertySpecification
IUPAC Name 1-(2-Bromoethoxy)-2-ethoxyethane
Common Name 2-(2-Ethoxyethoxy)ethyl bromide
CAS Number 54550-36-6
Molecular Formula

Molecular Weight 197.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 0.5 mmHg (Predicted)
Density ~1.2 g/mL
Solubility Soluble in DMF, DMSO, THF, DCM, Acetone; Sparingly soluble in water.[1]
Hazards Alkylating agent. Causes skin/eye irritation.[1] Handle in a fume hood.

Mechanistic Insight: The Advantage

The utility of 1-Bromo-2-(2-ethoxyethoxy)ethane lies in its reactivity as a primary alkyl halide.[1] The reaction proceeds via a classic


 (Substitution Nucleophilic Bimolecular)  mechanism.[1][2]
  • Leaving Group Dynamics: The bromide ion (

    
    ) is a moderate leaving group (
    
    
    
    of HBr
    
    
    ).[1] While less reactive than iodides, bromides offer superior stability during storage.[1]
  • Finkelstein Acceleration: For sluggish nucleophiles, the addition of catalytic Potassium Iodide (KI) is recommended.[1] This generates the corresponding alkyl iodide in situ, which reacts faster with the nucleophile.[1]

  • Solvation Effects: The ether oxygens in the PEG chain can chelate metal cations (

    
    , 
    
    
    
    ), acting similarly to a crown ether. This "self-solvation" can enhance the nucleophilicity of the counter-anion, occasionally removing the need for phase transfer catalysts.[1]

Protocol A: Phenolic O-Alkylation (Williamson Ether Synthesis)[1]

Application: Attaching the PEG linker to a drug scaffold containing a phenol group (e.g., tyrosine residues, flavonoid cores).

Reagents
  • Substrate: Phenolic compound (1.0 equiv)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional but recommended[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN), anhydrous.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the phenolic substrate in anhydrous DMF (concentration ~0.1 M).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15–30 minutes to ensure formation of the phenoxide anion.
    
    • Note: The solution often changes color (yellow/orange) upon deprotonation.[1]

  • Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane dropwise via syringe. If using KI, add it now.[1]

  • Reaction: Heat the mixture to 60–80 °C . Monitor via TLC or LC-MS.[1]

    • Timeframe: Typically 4–16 hours.[1]

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (Ethyl Acetate) and wash with water (

      
      ) to remove DMF.[1]
      
    • Wash organic layer with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Protocol B: Secondary Amine N-Alkylation

Application: Modifying secondary amines to create tertiary amine linkers (common in PROTAC design).

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology
  • Mixing: In a sealed tube or reaction vial, combine the amine and solvent (0.2 M).

  • Base Addition: Add DIPEA.

  • Reagent Addition: Add the alkyl bromide.

  • Heating: Heat to 80 °C (reflux if using MeCN).

    • Critical: Amines are generally better nucleophiles than phenols, but steric hindrance can slow this reaction.[1]

  • Validation: Monitor for the disappearance of the secondary amine.

  • Workup:

    • Dilute with DCM (Dichloromethane).[1]

    • Wash with saturated

      
      .[1]
      
    • Warning: Do not use acidic washes, as this will protonate and extract your product into the aqueous phase.[1]

Visualization of Experimental Workflows

Figure 1: O-Alkylation Workflow (Williamson Synthesis)

WilliamsonSynthesis Start Start: Phenol Substrate Deprot Deprotonation (K2CO3, DMF, 30 min) Start->Deprot Addition Add Electrophile (+ 1-Bromo-2-(2-ethoxyethoxy)ethane) (+ cat. KI) Deprot->Addition Reaction Reaction (60-80°C, 4-16h) Addition->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete Workup Workup (EtOAc/H2O Extraction) Check->Workup Complete Purify Purification (Flash Column) Workup->Purify

Caption: Standard workflow for O-alkylation of phenols using PEG-bromide reagents.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield / No Reaction CheckBase Check Base Strength Problem->CheckBase CheckSolv Check Solvent Dryness Problem->CheckSolv Action1 Switch K2CO3 -> Cs2CO3 or NaH CheckBase->Action1 Phenol pKa > 10 Action2 Add Finkelstein Catalyst (KI) CheckBase->Action2 Steric hindrance Action3 Use Molecular Sieves / Fresh DMF CheckSolv->Action3 Hydrolysis observed

Caption: Diagnostic logic for optimizing alkylation reactions when yields are suboptimal.

References

  • PubChem. (2023).[1] 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary (CID 7015324).[1] National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][3][4][5][6][Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.[1][4][5][Link][2][3][4][6][7][8][9][10]

  • Organic Syntheses. (1926).[1] Ethylene Bromohydrin (Related Protocol).[1][8] Coll. Vol. 1, p. 314.[1][8] [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Workup of Reactions Involving 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Challenges of a Versatile Reagent

1-Bromo-2-(2-ethoxyethoxy)ethane is a valuable bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive primary bromide and a hydrophilic diethylene glycol monoethyl ether tail, makes it an ideal building block for introducing short polyethylene glycol (PEG)-like spacers. This is particularly relevant in pharmaceutical and materials science for modifying the pharmacokinetic properties of drug candidates, creating linkers for Antibody-Drug Conjugates (ADCs), or developing functionalized surfaces.[1] The most common application of this reagent is in the Williamson ether synthesis, where it serves as an electrophile to couple with alkoxides, forming more complex ether linkages.[2][3]

While the reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane are often straightforward, the subsequent workup and purification can present challenges. The amphiphilic nature of the resulting products can lead to the formation of emulsions during aqueous extraction, and the separation of the desired product from unreacted starting materials and byproducts requires a systematic and well-understood approach. This guide provides a detailed framework for the effective workup and isolation of products derived from this versatile reagent, grounding each procedural step in its underlying chemical principles to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Foundational Principles of Reaction Workup

A successful reaction workup is not merely a sequence of steps but a logical process of purification designed to isolate the target compound from the crude reaction mixture. For reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane, the workup strategy is dictated by the properties of the starting materials, the product, and the reaction byproducts.

2.1 Quenching: The Controlled Neutralization of Reactive Species The initial step following reaction completion is quenching, which serves to deactivate any remaining reactive reagents. In a typical Williamson ether synthesis, this involves neutralizing the strong base (e.g., sodium hydride, sodium hydroxide) used to generate the nucleophilic alkoxide.[4][5] This is most often achieved by the slow, controlled addition of a protic solvent, such as water or a dilute aqueous acid, to the cooled reaction mixture. The exothermicity of this neutralization requires careful temperature control to prevent unwanted side reactions.

2.2 Liquid-Liquid Extraction: The Core of Purification Liquid-liquid extraction is the primary technique for separating the desired organic product from water-soluble impurities. The principle relies on the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The ether product, being less polar than the inorganic salts (e.g., NaBr) formed during the reaction, will preferentially partition into the organic layer.

2.3 Washing & Drying: Refining the Organic Phase After extraction, the organic layer contains the product but is also saturated with water and may retain trace impurities.

  • Washing: Sequential washing of the organic phase with water helps remove residual water-soluble reagents. A final wash with a saturated aqueous solution of sodium chloride (brine) is critical. Brine helps to remove the majority of dissolved water from the organic layer by the common ion effect and aids in breaking up emulsions that may have formed.[5]

  • Drying: To remove the last traces of water, the organic phase is treated with an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These salts form hydrates, effectively sequestering water from the solvent.

2.4 Solvent Removal and Final Purification Once the organic phase is dried and filtered to remove the drying agent, the solvent is removed, typically under reduced pressure using a rotary evaporator. This yields the crude product, which may require further purification by methods such as flash column chromatography or vacuum distillation to achieve high purity.[6]

Visualizing the Workup Workflow

The following diagram illustrates a generalized workflow for the workup of a Williamson ether synthesis reaction utilizing 1-Bromo-2-(2-ethoxyethoxy)ethane.

Workup_Procedure Reaction Crude Reaction Mixture (Product, Base, NaBr, Solvent) Cooling Cool to 0 °C Reaction->Cooling 1. Quench Quench Reaction (e.g., add H₂O slowly) Cooling->Quench 2. Solvent_Removal Remove Volatile Solvent (if applicable, e.g., THF) Quench->Solvent_Removal 3. Extraction Liquid-Liquid Extraction (add H₂O & Organic Solvent, e.g., EtOAc) Solvent_Removal->Extraction 4. Separation Separate Layers in Separatory Funnel Extraction->Separation 5. Aqueous_Layer Aqueous Layer (Salts, Polar Impurities) Separation->Aqueous_Layer Organic_Layer Organic Layer (Product) Separation->Organic_Layer Wash Wash Organic Layer (1. H₂O, 2. Brine) Organic_Layer->Wash 6. Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry 7. Filter_Evap Filter & Evaporate Solvent (Rotary Evaporator) Dry->Filter_Evap 8. Crude_Product Crude Product Filter_Evap->Crude_Product Purification Final Purification (Column Chromatography or Distillation) Crude_Product->Purification 9. Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the workup of 1-Bromo-2-(2-ethoxyethoxy)ethane reactions.

Detailed Protocol: Workup of a Williamson Ether Synthesis

This protocol provides a step-by-step methodology for a typical reaction between an alcohol (R-OH) and 1-Bromo-2-(2-ethoxyethoxy)ethane under basic conditions.

4.1 Reagents and Equipment

  • Crude reaction mixture

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard filtration apparatus (funnel, filter paper)

4.2 Step-by-Step Procedure

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or other analysis, cool the reaction vessel in an ice-water bath to 0 °C.

    • Expert Tip: Maintaining a low temperature is crucial to control the exothermic neutralization of any unreacted strong base (e.g., NaH).

    • Slowly and carefully add deionized water dropwise with vigorous stirring. Observe for any gas evolution (if NaH was used) and ensure it subsides before adding more water. Continue until no further reaction is observed.

  • Solvent Management:

    • If the reaction was performed in a water-miscible solvent such as THF or DMF, remove the bulk of the solvent under reduced pressure using a rotary evaporator.

    • If the reaction was in a water-immiscible solvent, proceed directly to the next step.

  • Extraction:

    • Transfer the quenched reaction mixture (or the residue from step 2) to a separatory funnel of appropriate size.

    • Add deionized water and the chosen organic extraction solvent (e.g., ethyl acetate). A typical starting ratio is 1:1 by volume relative to the initial reaction volume.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.

    • Allow the layers to separate fully. The organic layer will typically be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using dichloromethane. Drain the lower layer and set it aside. Drain the upper layer into a clean flask.

    • Return the aqueous layer to the funnel and re-extract it two more times with fresh portions of the organic solvent to ensure complete recovery of the product. Combine all organic extracts.

  • Washing the Combined Organic Extracts:

    • Return the combined organic extracts to the separatory funnel.

    • Add a portion of deionized water (approx. 1/3 of the organic layer volume), shake, vent, and separate the layers. Discard the aqueous wash.

    • Add a portion of brine (approx. 1/3 of the organic layer volume). Shake, vent, and separate. This step is critical for breaking emulsions and initiating the drying process.[5] Discard the brine wash.

  • Drying the Organic Phase:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ (enough to cover the bottom of the flask).

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating that all the water has been absorbed. Allow the mixture to stand for 15-20 minutes.

  • Isolation of Crude Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any residual product.

    • Concentrate the filtrate using a rotary evaporator. Be mindful of the product's boiling point to avoid losses.

  • Final Purification:

    • The resulting crude oil or solid should be analyzed for purity (e.g., by NMR or LC-MS).

    • If necessary, purify the material further using flash column chromatography on silica gel or vacuum distillation.[6]

Data Summary & Troubleshooting

Understanding the physical properties of the key compounds involved is essential for an effective workup.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
1-Bromo-2-(2-ethoxyethoxy)ethane C₆H₁₃BrO₂197.0737-40 / 0.01 mmHg~1.36 (est.)Not miscible
2-(2-Ethoxyethoxy)ethanolC₆H₁₄O₃134.17196 - 202~0.99Miscible

Data sourced from PubChem and commercial suppliers.[7][8][9]

Troubleshooting Common Workup Issues:

ProblemProbable CauseRecommended Solution
Persistent Emulsion The amphiphilic nature of the product or byproducts is stabilizing the interface between the organic and aqueous layers.Add a significant amount of brine to the separatory funnel and swirl gently. Allow the funnel to stand undisturbed for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
Product Remains in Aqueous Layer The product may be more polar than anticipated, or the pH of the aqueous layer is causing it to be protonated/deprotonated and thus water-soluble.Check the pH of the aqueous layer. If your product has an acidic or basic moiety, adjust the pH accordingly to neutralize it before re-extracting. Alternatively, use a more polar extraction solvent like dichloromethane.
Low Recovery of Crude Product Incomplete extraction from the aqueous layer. Loss of a volatile product during solvent evaporation.Perform more extractions (3-4 times) of the aqueous layer. Use a lower bath temperature and carefully control the vacuum during rotary evaporation.

References

  • PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-ethoxyethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Chem LibreTexts. (Content adapted from an experiment, general procedure described).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-ethoxy- (CAS 592-55-2). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. (Content adapted from a lab manual).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane>98%. Retrieved from [Link]

  • Google Patents. (n.d.). US20130157920A1 - Cleaning, purifying, treating, and extracting compositions and associated methods for utilizing the same.
  • NIST. (n.d.). Ethane, 1-bromo-2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-ETHOXYETHANE | CAS 592-55-2. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • Brainly.com. (2023). Show the arrow-pushing mechanism for the formation of each of the following compounds. Retrieved from [Link]

  • University of Pretoria. (n.d.). Chapter 7 Isolation of compounds 7.1 Serial exhaustive extraction. Retrieved from [Link]

  • NileRed. (2015). How to extract chemicals from over the counter products. YouTube. Retrieved from [Link]

  • ChemX. (2016). Purification and Drying: Ethyl Bromide. YouTube. Retrieved from [Link]

  • Aladdin Scientific Corporation. (n.d.). 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane.
  • Course Hero. (n.d.). Exercise 13: - Elimination reactions. (Content adapted from an academic exercise).
  • PubChem. (n.d.). 2-(2-Bromo-2-ethoxyethoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide) is a critical heterobifunctional crosslinker used in the synthesis of PROTACs, PEGylated therapeutics, and advanced drug delivery systems. Its amphiphilic nature—combining a lipophilic ethyl tail with a hydrophilic polyethylene glycol (PEG) linker—makes it indispensable for modulating the solubility and pharmacokinetics of small molecule drugs.

This application note details a robust, scalable protocol for converting Diethylene Glycol Monoethyl Ether (Transcutol) to its corresponding bromide. Unlike standard alkyl brominations, this substrate contains sensitive ether linkages prone to acid-catalyzed cleavage. Therefore, this guide prioritizes the Phosphorus Tribromide (


)  route over Hydrobromic Acid (

) methods to maximize yield and structural integrity.

Strategic Route Selection

Route Comparison

The selection of the brominating agent is the single most critical decision in this process.

MethodReagentsSuitability for ScaleKey AdvantageCritical Drawback
Route A (Recommended)

High High Atom Economy; Mild ConditionsExothermic addition; generates

byproduct.
Route B (Appel)

LowVery Mild; Neutral pHGenerates massive solid waste (

); poor atom economy.
Route C (Acidic)

LowCheapest ReagentsEther Cleavage Risk. Strong acid/heat cleaves the PEG chain.
Route D (Thionyl)

MediumGaseous byproducts (

) simplify workup
Reagent is expensive and unstable compared to

.
The Mechanistic Logic (Why ?)

We utilize


 because it facilitates an 

substitution via a trialkyl phosphite intermediate without generating free protons (

) in high concentration, thereby preserving the ether backbone.

Reaction Stoichiometry:



Note: While the stoichiometry suggests a 3:1 ratio, large-scale protocols typically use a slight excess of


 (0.35–0.40 eq) to drive the reaction to completion due to the increased viscosity and steric factors of PEG chains.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the transformation from the alcohol to the bromide via the activated phosphite ester, highlighting the critical intermediate steps.

ReactionMechanism Substrate Diethylene Glycol Monoethyl Ether Intermediate Trialkyl Phosphite Intermediate (Good Leaving Group) Substrate->Intermediate Activation (-HBr) Reagent PBr3 (Phosphorus Tribromide) Reagent->Intermediate Transition SN2 Attack (Bromide Ion) Intermediate->Transition Heating Product 1-Bromo-2-(2-ethoxyethoxy)ethane Transition->Product Inversion Byproduct H3PO3 (Phosphorous Acid) Transition->Byproduct

Figure 1: Mechanistic pathway of alcohol activation and substitution using


.

Detailed Experimental Protocol

Materials & Equipment[4][5]
  • Reactor: Glass-lined reactor (GLR) or round-bottom flask with overhead stirring. Stainless steel is not recommended due to bromide corrosivity.

  • Reagents:

    • Diethylene glycol monoethyl ether (Purity >99%, anhydrous).

    • Phosphorus Tribromide (

      
      ).[1][2][3][4][5]
      
    • Sodium Bicarbonate (

      
      ) saturated solution.
      
    • Dichloromethane (DCM) or MTBE for extraction.

    • Magnesium Sulfate (

      
      ) for drying.
      
Step-by-Step Methodology
Step 1: Setup and Inerting
  • Charge the reactor with Diethylene glycol monoethyl ether (1.0 equiv).

  • Purge the system with dry Nitrogen (

    
    ) or Argon. Moisture excludes 
    
    
    
    capacity and generates dangerous
    
    
    gas.
  • Cool the substrate to -5°C to 0°C .

Step 2: Controlled Addition (Critical Process Parameter)
  • Load

    
      (0.4 equiv) into a pressure-equalizing addition funnel.
    
  • Add

    
     dropwise to the alcohol.
    
    • Observation: The reaction is highly exothermic.

    • Control: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately.

  • Vent evolved HBr gas through a caustic scrubber (NaOH trap) if scale >100g.

Step 3: Reaction Propagation
  • Once addition is complete, allow the mixture to warm to room temperature (25°C) over 30 minutes.

  • Heat the reaction mixture to 70°C - 80°C for 4–6 hours.

    • Why: The secondary and tertiary substitutions of the phosphite intermediate require thermal energy.

  • In-Process Control (IPC): Monitor by GC-FID or TLC. Look for the disappearance of the alcohol peak.

Step 4: Quenching & Workup
  • Cool the mixture to room temperature.

  • Safety Warning: Pour the reaction mixture slowly into a stirred slurry of ice and saturated

    
    .
    
    • Note: Direct addition of water to the reaction pot can cause violent boiling. Always add reaction mass to water (quenching).

  • Extract the aqueous layer with DCM or MTBE (

    
     volume).
    
  • Wash combined organics with brine, dry over

    
    , and filter.
    
Step 5: Purification (Distillation)[3]
  • Concentrate the solvent under reduced pressure (Rotary Evaporator).

  • Perform Fractional Vacuum Distillation .

    • The product has a high boiling point (~156°C at atm).[6]

    • Target: Collect fraction boiling at ~95–100°C at 15 mmHg (or equivalent high vacuum).

    • Purity Check: GC purity should exceed 97%.

Process Workflow & Engineering Controls

ProcessFlow Start Start: Inert Reactor Cooling Cool to 0°C Start->Cooling Addition Slow Addition of PBr3 (Exotherm Control) Cooling->Addition T < 10°C Heating Heat to 80°C (4-6 hrs) Addition->Heating Completion Quench Quench into Ice/NaHCO3 Heating->Quench Cool Down Extraction Phase Separation (DCM/Water) Quench->Extraction Distillation Vacuum Distillation (<10 mbar) Extraction->Distillation Organic Phase Final Final Product Storage 2-8°C Distillation->Final Pure Fraction

Figure 2: End-to-end process workflow for the synthesis and purification.

Data Presentation & Physical Properties[4][5][8][9][10][11]

Reagent Stoichiometry Table
ComponentRoleMW ( g/mol )Equiv.Density (g/mL)
Diethylene glycol monoethyl ether Substrate134.171.00.999
Phosphorus Tribromide Reagent270.690.402.850
Dichloromethane Solvent84.93N/A1.325
Product Specifications (Expected)
PropertyValue
Chemical Formula

Molecular Weight 197.07 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 156°C (atm); ~100°C (high vacuum)
Density ~1.37 g/mL
Storage 2-8°C, under Argon (Light Sensitive)

Troubleshooting & Safety (Self-Validating Systems)

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Incomplete reaction due to insufficient heat or old

      
      .
      
    • Fix: Check

      
       quality (should be clear, not orange/red). Increase reaction time at 80°C.
      
  • Issue: Product is Dark/Brown.

    • Cause: Free bromine (

      
      ) presence or decomposition.
      
    • Fix: Wash organic phase with 10% Sodium Thiosulfate (

      
      ) to reduce free bromine before distillation.
      
  • Issue: Ether Cleavage (Unexpected peaks in NMR).

    • Cause: Temperature too high (>100°C) or acidic moisture ingress.

    • Fix: Strictly control max temp to 80°C; ensure anhydrous conditions.

Safety Criticals
  • PBr3 Reactivity: Reacts violently with water to produce

    
     (corrosive, toxic gas) and 
    
    
    
    (thermal hazard).
  • HBr Evolution: Even under anhydrous conditions, the reaction generates HBr gas. All large-scale setups must vent to a scrubber containing dilute NaOH.

References

  • Organic Syntheses.

    
    -Ethoxyethyl Bromide. Coll. Vol. 3, p.370 (1955); Vol. 23, p.32 (1943). (Protocol foundation for ether-alcohol bromination).[3] Link
    
  • Sigma-Aldrich. 1-Bromo-2-(2-methoxyethoxy)ethane Product Specification. (Physical property verification for homologous series). Link

  • PubChem. Diethylene glycol monoethyl ether (Compound Summary). National Library of Medicine. Link

  • Master Organic Chemistry. PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides. (Mechanistic validation). Link

  • TCI Chemicals. 1-Bromo-2-(2-methoxyethoxy)ethane Safety Data Sheet. (Safety and handling data). Link

Sources

Application Note: 1-Bromo-2-(2-ethoxyethoxy)ethane as a Chemical Intermediate

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide or Diethylene glycol ethyl ether bromide) is a specialized alkylating agent used to introduce a short, amphiphilic "Ethyl-PEG2" chain into target molecules.[1][2] Unlike standard methyl-terminated PEGs (mPEGs), the ethyl terminus provides a subtle modulation of lipophilicity while retaining the solubilizing properties of the glycol ether backbone.[1][2]

This guide details the protocols for utilizing this intermediate in linker synthesis , solubility tuning of drug scaffolds , and functional materials development (e.g., ionic liquids).[1]

Chemical Identity Table[1][2][5][6]
PropertySpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
CAS Number 54550-36-6
Structure Br-CH2-CH2-O-CH2-CH2-O-CH2-CH3
Molecular Weight 197.07 g/mol
Boiling Point ~96–98 °C at 30 mmHg (High boiling liquid)
Density ~1.35 g/mL
Solubility Miscible with DMF, THF, DCM, Acetonitrile; limited water solubility.[1][3][4]
Stability Stable under ambient conditions; sensitive to light; hydrolyzes slowly in hot aqueous base.[1][2]

Strategic Applications

Medicinal Chemistry: The "Ethyl-PEG2" Solubility Tag

In drug discovery, attaching a short polyethylene glycol (PEG) chain is a standard strategy to improve water solubility and reduce non-specific binding.[1][2]

  • Why use the Ethyl variant? While mPEG (Methyl-PEG) is common, the Ethyl-PEG2 chain (derived from this bromide) offers a slightly higher LogP (lipophilicity).[1][2] This is critical when a molecule is too polar to cross cell membranes but requires the steric shielding and solubility benefits of a PEG chain.[1][2]

  • Mechanism: The bromide acts as a leaving group for nucleophilic attack by amines (N-alkylation) or phenols/alcohols (O-alkylation).[1][2]

Materials Science: Ionic Liquids & Acrylates[1][2]
  • Ionic Liquids: Reacting this bromide with imidazoles (e.g., 1-methylimidazole) yields functionalized ionic liquids used as electrolytes or "green" solvents.[1][2] The ether tail suppresses the melting point, often keeping the salt liquid at room temperature.[1][2]

  • Monomer Synthesis: It serves as a precursor for 2-(2-ethoxyethoxy)ethyl acrylate, a monomer used in UV-curable coatings requiring flexibility and low shrinkage.[1][2]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Solubility Tagging)

Use this protocol to attach the Ethyl-PEG2 tail to a drug scaffold containing a secondary amine.[1][2]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2]

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1][2]

  • Catalyst (Optional): KI (0.1 equiv, Finkelstein activation)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the secondary amine (1.0 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add anhydrous powdered

    
     (3.0 equiv). Note: If the amine is valuable/sensitive, use DIPEA in DMF instead.[1]
    
  • Activation (Optional): Add Potassium Iodide (KI, 10 mol%). This converts the bromide to a more reactive iodide in situ (Finkelstein reaction), significantly accelerating the rate for sterically hindered amines.[1][2]

  • Reagent Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

  • Reaction: Reflux at 80°C (ACN) or heat to 60-70°C (DMF) for 12–24 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting amine.[1][2][5]

  • Workup:

    • Filter off solid salts (

      
      , KBr).[1][2]
      
    • Concentrate the filtrate.[1][2]

    • Purification: The high boiling point of the bromide reagent makes removal by distillation difficult.[1][2] Use Flash Column Chromatography (SiO2, Hexane/EtOAc or DCM/MeOH).[1][2] The product will be significantly more polar than the bromide but less polar than the starting amine (usually).[2]

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Use this protocol to synthesize ether-linked scaffolds (e.g., analogs of phenoxy-ethyl linkers).[1][2]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1][2]

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv)[1][2]

  • Base:

    
     (1.5 equiv) or KOH (powdered)[1][2]
    
  • Solvent: DMF or Acetone[1]

Step-by-Step Methodology:

  • Deprotonation: In a reaction vial, combine the Phenol and

    
     in DMF. Stir at RT for 30 mins to ensure phenoxide formation.
    
  • Alkylation: Add 1-Bromo-2-(2-ethoxyethoxy)ethane.

  • Heating: Heat to 60°C for 4–8 hours.

    • Senior Scientist Insight: Phenoxides are highly nucleophilic.[1][2] If the reaction is slow, raise to 80°C, but avoid exceeding 100°C to prevent elimination (E2) side reactions forming the vinyl ether.[1][2]

  • Quench: Pour mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.[1][2]

  • Drying: Dry over

    
     and concentrate.
    

Reaction Logic & Decision Pathways

The following diagram illustrates the decision process for selecting reaction conditions based on the nucleophile type.

ReactionLogicStartSubstrate SelectionNucleophileIdentify NucleophileStart->NucleophileAmineSecondary Amine(N-Alkylation)Nucleophile->AminePhenolPhenol(O-Alkylation)Nucleophile->PhenolImidazoleImidazole(Ionic Liquid)Nucleophile->ImidazoleCond_AmineSolvent: ACN or DMFBase: K2CO3 or DIPEAAdd: KI (Catalyst)Amine->Cond_AmineCond_PhenolSolvent: DMFBase: Cs2CO3Temp: 60-80°CPhenol->Cond_PhenolCond_ILSolvent: Neat or TolueneTemp: 110°CTime: 24-48hImidazole->Cond_ILProductEthyl-PEG2 Functionalized ProductCond_Amine->ProductCond_Phenol->ProductCond_IL->Product

Caption: Decision tree for optimizing reaction conditions based on nucleophile class.

Troubleshooting & Optimization

Finkelstein Activation (The "Secret Weapon")

The bromine atom is a good leaving group, but for sterically hindered substrates, the reaction may stall.[1][2]

  • Solution: Add 10-50 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.[1][2]

  • Mechanism:

    
    . The intermediate Alkyl Iodide (
    
    
    ) reacts ~100x faster with the nucleophile than the Alkyl Bromide.[2]
Removal of Excess Reagent

Since 1-Bromo-2-(2-ethoxyethoxy)ethane is a high-boiling liquid (~200°C+ at atm pressure, extrapolated), it cannot be easily rotavapped off.[1][2]

  • Protocol: If the product is an amine, perform an Acid/Base Wash :

    • Dissolve crude in organic solvent (EtOAc).[1][2]

    • Extract product into aqueous 1M HCl (Product protonates -> water layer; Neutral Bromide stays in Organic layer).

    • Discard Organic layer.[1][2][4]

    • Basify aqueous layer (pH > 10) with NaOH.[1][2]

    • Extract back into EtOAc.[1][2] This yields pure product free of alkyl bromide.[1][2]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2]

  • Storage: Store under inert gas (

    
    /Ar) in a cool, dry place. Ether linkages can form peroxides upon prolonged exposure to air/light; verify peroxide levels before heating if the bottle is old.[1][2]
    
  • Genotoxicity: As an alkylating agent, treat as a potential mutagen.[1][2] Use gloves and work in a fume hood.[1][2]

References

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

Application Notes and Protocols for the Analytical Characterization of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS No. 54550-36-6) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its utility lies in its bifunctional nature, possessing both a reactive bromide and an ether linkage, making it a versatile building block. The purity and impurity profile of this compound are critical to the quality and safety of the final products. This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-Bromo-2-(2-ethoxyethoxy)ethane, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein are designed to be robust starting points for method development and validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-2-(2-ethoxyethoxy)ethane is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C6H13BrO2[1]
Molecular Weight 197.07 g/mol [1]
IUPAC Name 1-(2-bromoethoxy)-2-ethoxyethane[1]
CAS Number 54550-36-6[1]

Analytical Workflow Overview

The comprehensive analysis of 1-Bromo-2-(2-ethoxyethoxy)ethane involves a multi-technique approach to confirm its identity, quantify its purity, and identify any potential impurities. The following diagram illustrates a typical analytical workflow.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Preparation Sample Preparation (Dilution, Extraction) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Purity, Impurity ID) Sample_Preparation->GC_MS HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) (Purity, Quantification) Sample_Preparation->HPLC_UV NMR Nuclear Magnetic Resonance (NMR) (Structure Elucidation) Sample_Preparation->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group ID) Sample_Preparation->FTIR Data_Analysis Data Analysis (Integration, Spectral Interpretation) GC_MS->Data_Analysis HPLC_UV->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Reporting Reporting (Certificate of Analysis) Data_Analysis->Reporting

Caption: A generalized workflow for the comprehensive analysis of 1-Bromo-2-(2-ethoxyethoxy)ethane.

I. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

Rationale: Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 1-Bromo-2-(2-ethoxyethoxy)ethane. Coupling it with a mass spectrometer allows for both quantification and confident identification of the main component and any potential impurities based on their mass spectra.

A. Sample Preparation

The goal of sample preparation is to dilute the sample to an appropriate concentration for GC analysis and to remove any non-volatile components. A simple "dilute and shoot" approach is often sufficient.[2]

Protocol:

  • Accurately weigh approximately 50 mg of the 1-Bromo-2-(2-ethoxyethoxy)ethane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as n-Hexane or Dichloromethane.

  • Mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

B. GC-MS Instrumentation and Conditions

The following conditions provide a starting point for method development. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column DB-624 or similar (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 1:5 to 1:20 (to be optimized)
Oven Temperature Program Initial: 60 °C (hold for 5 min)Ramp: 20 °C/min to 240 °CHold: 20 min at 240 °C
MS Transfer Line Temp 250 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350
Ionization Mode Electron Ionization (EI) at 70 eV

Causality behind Experimental Choices:

  • Column Selection: A mid-polarity column like a DB-624 is chosen to provide good separation for a range of potential impurities with varying polarities.

  • Temperature Program: The initial hold at a lower temperature allows for the elution of highly volatile impurities, while the temperature ramp facilitates the elution of the main component and less volatile impurities within a reasonable timeframe.

  • MS Detection: Mass spectrometry provides definitive identification of co-eluting peaks and allows for the characterization of unknown impurities through fragmentation patterns. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a key diagnostic tool in the mass spectrum.[3]

II. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile impurities. A reverse-phase method is generally suitable for a compound of this polarity.[4]

A. Sample Preparation
  • Accurately weigh approximately 20 mg of the 1-Bromo-2-(2-ethoxyethoxy)ethane sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (or a solvent mixture of similar polarity).

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Gradient To be optimized. Start with 50:50 Acetonitrile:Water and increase the organic content over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

Causality behind Experimental Choices:

  • Column Selection: A C18 column is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.[4]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography, offering good solvating power and UV transparency. For MS compatibility, any acid modifier should be volatile, such as formic acid instead of phosphoric acid.[4]

  • UV Detection: Although 1-Bromo-2-(2-ethoxyethoxy)ethane lacks a strong chromophore, it will exhibit some absorbance at lower UV wavelengths (around 210 nm), allowing for its detection and the detection of many organic impurities.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to ensure the correct connectivity of the atoms.

A. Sample Preparation
  • Dissolve 5-10 mg of 1-Bromo-2-(2-ethoxyethoxy)ethane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is desired. TMS is assigned a chemical shift of 0.0 ppm.[5]

B. Expected ¹H NMR Spectral Data

The proton NMR spectrum of 1-Bromo-2-(2-ethoxyethoxy)ethane is expected to show distinct signals for the different methylene and methyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Br-CH ₂-~3.4-3.6Triplet2H
-O-CH ₂-CH ₂-O-~3.6-3.8Multiplets4H
-O-CH ₂-CH₃~3.5Quartet2H
-O-CH₂-CH~1.2Triplet3H

Note: These are predicted values and may vary slightly based on the solvent and instrument.

C. Expected ¹³C NMR Spectral Data

The carbon NMR will provide information on the number of unique carbon environments.

CarbonExpected Chemical Shift (ppm)
Br-C H₂-~30-35
-O-C H₂-~68-72
-O-C H₂-CH₃~65-70
-O-CH₂-C H₃~15

Note: These are predicted values and may vary slightly based on the solvent and instrument.

IV. Impurity Profiling

Potential impurities in 1-Bromo-2-(2-ethoxyethoxy)ethane could arise from starting materials, side reactions, or degradation. Common potential impurities include:

  • Starting materials: e.g., 2-(2-ethoxyethoxy)ethanol.

  • Over-reaction products: e.g., 1,2-bis(2-ethoxyethoxy)ethane.

  • Elimination products: e.g., 1-(2-ethoxyvinyloxy)ethane.

GC-MS is a powerful tool for identifying and tentatively quantifying these impurities. The fragmentation patterns in the mass spectra can provide structural information for unknown impurities. For instance, the loss of a bromine radical is a common fragmentation pathway for bromoalkanes.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of 1-Bromo-2-(2-ethoxyethoxy)ethane. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and impurity profile of this important chemical intermediate. It is imperative that these methods are properly validated for their intended use to ensure the generation of accurate and reliable data.

References

  • SIELC Technologies. (2018, February 16). Ethane, 1-bromo-2-ethoxy-.
  • Agilent Technologies. (2013, January 25). Analysis of Liquefied Ethane Product Using the Agilent Process Micro Gas Chromatograph.
  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl.
  • BenchChem. Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane.
  • Trade Science Inc. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. Analytical Chemistry, an Indian Journal, 16(9), 394-397.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-2-(2-ethoxyethoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PEG-BR-OPT-001
Subject: Yield Optimization & Troubleshooting Guide

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Synthesizing 1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide) often frustrates researchers because it deceives you. The starting material (Diethylene Glycol Monoethyl Ether) is cheap and stable, but the ether linkages are sensitive to the harsh Lewis acids required for bromination.

The most common failure mode isn't "no reaction"—it is product degradation during workup . The ether backbone is prone to cleavage by HBr at high temperatures, and the formation of phosphite esters (if using PBr₃) creates "unseparable" emulsions.

This guide moves beyond standard textbook protocols to address the engineering controls required for high yield (>85%).

Module 1: The "Golden Path" Protocol (PBr₃ Route)

Recommended for scale-up (10g - 1kg).

While the Appel reaction (


) is milder, it generates massive phosphine oxide waste. The 

route is atom-efficient but requires strict thermal management.
Reagent Stoichiometry & Causality
ReagentEquiv.[1]RoleCritical Insight
Start Material (SM) 1.0SubstrateMust be azeotropically dried (toluene) before use. Moisture kills PBr₃.
Phosphorus Tribromide 0.40Brominating AgentUse slight excess (theoretical is 0.33). Add neat.
Pyridine 0.1 - 0.3Acid ScavengerCRITICAL: Neutralizes HBr byproduct. Prevents ether cleavage and "black tar" formation.
DCM or Toluene SolventHeat SinkDilution acts as a thermal buffer to prevent localized hotspots.
Step-by-Step Optimization
  • The "Cold-Start" Addition:

    • Cool the SM/Pyridine/Solvent mixture to -5°C to 0°C .

    • Add

      
       dropwise.[2] Rate Limit:  Internal temp must not exceed 10°C .
      
    • Why? Above 10°C during addition,

      
       disproportionates and attacks the ether oxygen, leading to cleaved byproducts (ethyl bromide).
      
  • The "Cook" Phase:

    • Allow to warm to Room Temp (RT) over 2 hours.

    • Gently heat to 45-50°C for 1 hour to drive completion.

    • Warning: Do not reflux. High heat promotes elimination to vinyl ethers.

  • The "Inverse Quench" (Yield Saver):

    • Do NOT dump water into the reaction.

    • Pour the reaction mixture slowly into ice water .

    • Why? This prevents a massive exotherm that hydrolyzes your product back to the alcohol.

Module 2: Visualization of Workflow & Failure Points

The following diagram maps the critical control points where yield is typically lost.

G Start Start Material (Dried) PBr3_Add PBr3 Addition (-5°C to 0°C) Start->PBr3_Add + Pyridine (Base) Heating Reaction Phase (Max 50°C) PBr3_Add->Heating Controlled Ramp Fail_Cleavage Ether Cleavage (Low Yield) PBr3_Add->Fail_Cleavage Temp > 10°C Quench Inverse Quench (Pour into Ice) Heating->Quench Fail_Tar Black Tar (Polymerization) Heating->Fail_Tar Temp > 70°C Extraction Phase Separation Quench->Extraction Distillation Vacuum Distillation (<5 mmHg) Extraction->Distillation Organic Layer Fail_Emulsion Phosphite Emulsion (Loss during Workup) Extraction->Fail_Emulsion Poor pH Control Distillation->Start Recycle Unreacted

Figure 1: Synthetic workflow highlighting critical temperature thresholds and failure modes.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Ether Cleavage & Polymerization. Root Cause: You likely overheated the reaction or failed to neutralize HBr. The ether oxygens in PEG chains can become protonated by strong acids (HBr), making the carbon susceptible to nucleophilic attack or elimination. Solution:

  • Add 0.2 eq Pyridine to the starting material.

  • Keep reaction temperature strictly below 50°C .

  • Ensure your inert gas line (Nitrogen/Argon) is active to sweep away HBr fumes.

Q2: I have a massive emulsion during the water wash. The layers won't separate.

Diagnosis: Phosphite Ester Formation. Root Cause: Incomplete reaction or improper quenching leads to mono-alkyl phosphites, which act as surfactants. Solution:

  • The "Brine Break": Saturate the aqueous layer with NaCl.

  • The "Filter Aid": Pass the emulsion through a Celite pad. The solids often stabilize the emulsion.

  • Prevention: Ensure the reaction runs to completion (check TLC/GC) before quenching. Unreacted

    
     is easier to quench than partial phosphite esters.
    
Q3: My product is acidic even after washing with NaHCO₃.

Diagnosis: Trapped HBr. Root Cause: PEG-like chains can chelate protons (acting like a crown ether), holding onto acid tightly. Solution:

  • Wash with 10% Sodium Thiosulfate (removes free

    
    ) followed by saturated 
    
    
    
    .
  • Critical Step: Dry the organic layer over Solid KOH pellets for 30 minutes before filtering and distilling. KOH is more effective than

    
     at scavenging trace acid from ethers.
    

Module 4: Purification Specifications

Do not attempt atmospheric distillation. The boiling point is too close to the decomposition temperature.

ParameterSpecificationNotes
Vacuum Pressure < 5 mmHgHigh vacuum is mandatory.
Bath Temp Max 130°CKeep oil bath < 20°C above boiling point.
Vapor Temp ~95-105°CDependent on exact vacuum pressure.
Receiving Flask Chilled (0°C)Reduces vapor pressure loss.

Distillation Fraction Cut-Points:

  • F1 (Fore-run): Unreacted

    
     / Solvent / Ethyl Bromide (discard).
    
  • F2 (Product): Clear, colorless oil.[3][4]

  • F3 (Pot Residue): Di-bromo species and polymers (do not distill to dryness; explosion risk).

References & Grounding

  • Organic Syntheses, Coll.[1] Vol. 2, p. 359 (1943). Standard protocols for conversion of hydroxy-ethers to bromides using PBr3.Link

  • PubChem Compound Summary: 1-Bromo-2-(2-ethoxyethoxy)ethane. Physical properties and safety data.Link

  • ThermoFisher Scientific / Alfa Aesar. Technical Data Sheet for 2-(2-Ethoxyethoxy)ethyl bromide (Stabilized).Link

  • Master Organic Chemistry. Mechanism of PBr3 reaction and Phosphite ester side-reactions.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling PBr3 or brominated ethers.

Sources

Technical Support Center: Navigating Side Reactions of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-(2-ethoxyethoxy)ethane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its application, providing in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

I. Understanding the Reactivity of 1-Bromo-2-(2-ethoxyethoxy)ethane

1-Bromo-2-(2-ethoxyethoxy)ethane is a primary alkyl halide containing two ether linkages. Its reactivity is primarily governed by the carbon-bromine bond, which is susceptible to nucleophilic attack. The principal application of this reagent is in the Williamson ether synthesis, where it serves as an electrophile to introduce the 2-(2-ethoxyethoxy)ethyl group.[1] However, like all alkyl halides, it is prone to competing side reactions, most notably elimination and hydrolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 1-Bromo-2-(2-ethoxyethoxy)ethane, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Ether Product in a Williamson Ether Synthesis.

Question: I am performing a Williamson ether synthesis using 1-Bromo-2-(2-ethoxyethoxy)ethane and a sodium alkoxide, but I am consistently obtaining a low yield of my desired ether. What are the likely causes and how can I improve the yield?

Answer:

A low yield in a Williamson ether synthesis is a common issue and can often be attributed to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the E2 elimination.[2]

Causality:

  • E2 Elimination: The alkoxide used in the Williamson synthesis is a strong base and can abstract a proton from the carbon adjacent (β-position) to the bromine-bearing carbon. This results in the formation of an alkene byproduct, 2-(2-ethoxyethoxy)ethene, instead of the desired ether. This is a concerted, one-step process favored by strong, sterically hindered bases and higher temperatures.[2]

  • Steric Hindrance: While 1-Bromo-2-(2-ethoxyethoxy)ethane is a primary alkyl halide, which generally favors the SN2 pathway, the steric bulk of your alkoxide nucleophile can influence the reaction outcome. A bulky alkoxide will have more difficulty accessing the electrophilic carbon for a backside attack (SN2) and may preferentially act as a base, leading to elimination.[3]

  • Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, making it more competitive with the SN2 reaction.[4]

  • Hydrolysis: If there is residual water in your reaction mixture, 1-Bromo-2-(2-ethoxyethoxy)ethane can undergo hydrolysis to form 2-(2-ethoxyethoxy)ethanol. This consumes your starting material and reduces the overall yield of the ether.

Troubleshooting Protocol:

  • Choice of Base:

    • If you are using a bulky alkoxide (e.g., potassium tert-butoxide), consider switching to a less sterically hindered base like sodium ethoxide or sodium methoxide.

    • Alternatively, using a weaker base, if your nucleophile is a sufficiently strong nucleophile (e.g., a phenoxide), can also suppress the E2 reaction.

  • Temperature Control:

    • Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly favor the SN2 pathway.[2]

  • Solvent and Reagent Purity:

    • Ensure that your solvent and reagents are anhydrous. Use freshly dried solvents and ensure your alkoxide is free of residual alcohol or water.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged reaction times at elevated temperatures, which can promote side reactions.

dot

Williamson_vs_Elimination cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) reagents 1-Bromo-2-(2-ethoxyethoxy)ethane + Alkoxide (RO⁻) ether Desired Ether Product (R-O-CH₂CH₂OCH₂CH₂OCH₂CH₃) reagents->ether SN2 alkene Alkene Byproduct (CH₂=CHOCH₂CH₂OCH₂CH₃) reagents->alkene E2 sn2_conditions Conditions: - Less hindered base - Lower temperature e2_conditions Conditions: - Bulky base - Higher temperature Hydrolysis_Reaction start 1-Bromo-2-(2-ethoxyethoxy)ethane alcohol 2-(2-ethoxyethoxy)ethanol (Byproduct) start->alcohol Hydrolysis (SN1 or SN2) water H₂O (Moisture)

Caption: Hydrolysis of 1-Bromo-2-(2-ethoxyethoxy)ethane.

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use with 1-Bromo-2-(2-ethoxyethoxy)ethane in a Williamson ether synthesis to minimize side reactions?

A1: To minimize the competing E2 elimination reaction, it is best to use a strong, but not sterically hindered base. [5]Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base that deprotonates the alcohol to form the alkoxide in situ, without introducing a bulky basic species that can promote elimination. If using a pre-formed alkoxide, sodium ethoxide or sodium methoxide are generally preferred over bulkier options like potassium tert-butoxide.

Q2: Can I use 1-Bromo-2-(2-ethoxyethoxy)ethane with secondary or tertiary alcohols in a Williamson ether synthesis?

A2: Yes, you can. Since 1-Bromo-2-(2-ethoxyethoxy)ethane is a primary alkyl halide, it is a good substrate for SN2 reactions. The steric hindrance of the alcohol (and its corresponding alkoxide) is a more critical factor. While secondary alkoxides can be used, you may observe an increase in the elimination byproduct. Tertiary alkoxides are highly sterically hindered and will almost exclusively act as bases, leading to the formation of the alkene byproduct. Therefore, for secondary and especially tertiary alcohols, it is often better to reverse the roles, if possible, and use the corresponding bromoalkane and the ethoxyethoxide.

Q3: How can I purify my desired ether product from the alkene and alcohol byproducts?

A3: A combination of techniques is usually effective.

  • Aqueous Work-up: A standard aqueous work-up will remove any unreacted alkoxide and water-soluble byproducts.

  • Distillation: If there is a significant difference in boiling points between your desired ether and the byproducts, fractional distillation can be an effective purification method. [6]* Column Chromatography: For high purity, flash column chromatography on silica gel is the most reliable method. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the less polar alkene byproduct from the more polar desired ether and the even more polar alcohol byproduct. The polarity of these compounds generally follows this trend: Alkene < Ether < Alcohol.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar alkene will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute your desired ether.

  • Final Elution: A further increase in polarity will elute the more polar alcohol byproduct.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product. [7]8. Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified ether.

Q4: Can 1-Bromo-2-(2-ethoxyethoxy)ethane form a symmetric ether byproduct?

A4: Yes, under certain conditions, a symmetric ether, 1,2-bis(2-ethoxyethoxy)ethane, can form. This can occur if the alkoxide of 2-(2-ethoxyethoxy)ethanol is generated in the reaction mixture (for example, through hydrolysis of the starting material followed by deprotonation) and then reacts with another molecule of 1-Bromo-2-(2-ethoxyethoxy)ethane. To avoid this, ensure anhydrous conditions and use the primary alkoxide as the limiting reagent if possible.

dot

Symmetric_Ether_Formation start 1-Bromo-2-(2-ethoxyethoxy)ethane symmetric_ether 1,2-bis(2-ethoxyethoxy)ethane (Symmetric Ether Byproduct) start->symmetric_ether SN2 alkoxide 2-(2-ethoxyethoxy)ethoxide (from hydrolysis + deprotonation)

Caption: Formation of a symmetric ether byproduct.

IV. Data Summary

Compound Structure Typical Side Reaction Byproduct Mitigation Strategy
1-Bromo-2-(2-ethoxyethoxy)ethaneBr-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃E2 EliminationCH₂=CH-O-CH₂CH₂-O-CH₂CH₃Use a non-bulky base, lower reaction temperature.
1-Bromo-2-(2-ethoxyethoxy)ethaneBr-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃HydrolysisHO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃Ensure anhydrous conditions.
1-Bromo-2-(2-ethoxyethoxy)ethaneBr-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃Symmetric Ether Formation(C₂H₅OCH₂CH₂OCH₂CH₂)-OUse alkoxide as limiting reagent, anhydrous conditions.

V. References

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Retrieved from

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • Brainly.in. (2020, September 19). convert bromoethane to ethoxyethane reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Retrieved from [Link]

  • Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption. Retrieved from

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-bromo-2-[2-(2-bromoethoxy)ethoxy]ethane. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • YouTube. (2023, September 29). Two Novel Approaches to Make Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Retrieved from [Link]

  • YouTube. (2024, December 1). Conversion of organic compound l Bromoethane to ethoxyethane ll Williamson synthesis ll MOP of ether. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. Retrieved from [Link]

Sources

Technical Guide: Optimizing Reaction Temperature for 1-Bromo-2-(2-ethoxyethoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide) via the reaction of diethylene glycol monoethyl ether with phosphorus tribromide (PBr₃) is a biphasic thermal process. Success depends entirely on managing the kinetic competition between product formation (


 substitution) and side reactions (ether cleavage, elimination, or phosphite decomposition).

The Critical Insight: This reaction cannot be run at a single "set-and-forget" temperature. It requires a Three-Stage Thermal Profile :

  • Suppression Phase (0–5°C): To manage the violent exotherm of PBr₃ addition.

  • Equilibration Phase (20–25°C): To allow the formation of the intermediate trialkyl phosphite esters.

  • Conversion Phase (90°C): To drive the rate-limiting step—the nucleophilic attack of bromide ions on the phosphite intermediate.

The "Golden Batch" Protocol: Temperature Stages

The following protocol is the optimized standard for maximizing yield (>85%) and minimizing impurities.

StageProcess StepTarget TempDurationCritical Mechanism
I Reagent Addition 0°C – 5°C 1–2 HoursExotherm Control: PBr₃ reacts instantly with alcohol -OH groups. High heat here causes reagent loss and HBr off-gassing.
II Equilibration 20°C – 25°C 12–16 HoursEster Formation: The alcohol converts to the reactive bromophosphite intermediate. Stirring overnight ensures complete conversion of PBr₃.
III Thermal Finishing 90°C 1 HourSubstitution (

):
Heat is required to overcome the activation energy for the bromide ion to displace the phosphite leaving group.
IV Purification 96–98°C (Distillation)Vacuum Distillation: Collected at 30 mmHg .[1] Atmospheric distillation will degrade the ether linkage.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Initiation & Exotherms

Q: My reaction mixture turned dark orange/brown immediately upon adding PBr₃. Is the batch ruined?

  • Diagnosis: This indicates a Runaway Exotherm . You likely added the PBr₃ too quickly or without adequate cooling. The color comes from the decomposition of PBr₃ into free bromine (

    
    ) and phosphines, or acid-catalyzed oxidation of the ether.
    
  • Corrective Action:

    • Stop addition immediately.

    • Cool the flask to -5°C.

    • Once the temperature stabilizes, resume addition dropwise.

    • Future Prevention: Use a pressure-equalizing addition funnel and maintain the internal temperature strictly below 10°C during addition.

Q: I see massive fuming during addition. Should I cap the system?

  • Diagnosis: The fumes are Hydrogen Bromide (HBr) gas, a byproduct of the reaction.

  • Safety Warning: NEVER seal the system completely; pressure buildup will cause an explosion.

  • Solution: Connect the condenser outlet to a scrubber trap (e.g., a funnel inverted over a dilute NaOH solution) to neutralize the HBr gas safely.

Category 2: Conversion & Yield

Q: After stirring overnight at room temperature, my GC/TLC shows a large amount of unreacted alcohol. Should I add more PBr₃?

  • Diagnosis: You likely skipped the Thermal Finishing (Stage III) . The reaction of the intermediate phosphite ester to the alkyl bromide is slow at room temperature for ether-containing alcohols.

  • Corrective Action: Do not add more reagent yet. Heat the mixture to 90°C for 60 minutes . This thermal input provides the activation energy needed to drive the

    
     displacement to completion. Re-check GC/TLC after cooling.
    

Q: My yield is low (<40%), and I see significant "gunk" in the distillation flask.

  • Diagnosis: Ether Cleavage . You likely heated the reaction too high (>100°C) or for too long. The ether linkages in the diethylene glycol chain are susceptible to cleavage by strong acids (HBr) at high temperatures, breaking the molecule into smaller fragments (e.g., bromoethane).

  • Corrective Action: Strictly limit the "Thermal Finishing" stage to 90°C and 1 hour. Ensure efficient quenching with ice water immediately after the heating step to remove acidic byproducts.

Category 3: Purification & Stability

Q: During distillation, the head temperature fluctuates wildly, and the product smells "garlicky."

  • Diagnosis: Phosphite Decomposition . The "garlicky" odor is characteristic of phosphines, which form when phosphorous acid byproducts are overheated.

  • Corrective Action:

    • Stop distillation immediately. This is a safety hazard (phosphine is toxic and flammable).

    • Ensure you washed the crude organic layer thoroughly with 10% NaHCO₃ (Sodium Bicarbonate) and water before distillation to remove phosphorous acid residues.

    • Use a high-vacuum source to keep the pot temperature as low as possible.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and temperature gates for the synthesis.

ReactionOptimization Start Start: Diethylene Glycol Monoethyl Ether Step1 Step 1: PBr3 Addition (Temp: 0-5°C, Slow Dropwise) Start->Step1 Check1 Exotherm Controlled? Step1->Check1 Check1->Step1 No (Cool Down!) Step2 Step 2: Equilibration (Temp: 20-25°C, 14 Hours) Check1->Step2 Yes Step3 Step 3: Thermal Finishing (Temp: 90°C, 1 Hour) Step2->Step3 Drive Conversion Step4 Quench & Wash (Ice Water + NaHCO3) Step3->Step4 Remove HBr/H3PO3 Step5 Vacuum Distillation (96-98°C @ 30 mmHg) Step4->Step5 End Final Product: 1-Bromo-2-(2-ethoxyethoxy)ethane Step5->End

Caption: Optimized thermal workflow for the bromination of diethylene glycol monoethyl ether.

References

  • ChemicalBook. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis. (Protocol for the methyl analog, serving as the primary thermal baseline).

  • PrepChem. Synthesis of [β-(β-ethoxy)ethoxy]ethyl bromide. (Specific vacuum distillation data: 96-98°C @ 30 mmHg).[1]

  • Organic Syntheses. β-Ethoxyethyl Bromide. (General PBr3 handling and safety notes for ether-alcohols). Coll. Vol. 3, p. 370 (1955).

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. (Physical properties and identifiers).

Sources

Technical Support Center: Catalyst Selection for Reactions of 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection in common synthetic transformations utilizing this versatile building block.

I. Foundational Principles: Understanding the Reactivity of 1-Bromo-2-(2-ethoxyethoxy)ethane

1-Bromo-2-(2-ethoxyethoxy)ethane is a primary alkyl bromide with two ether linkages. This structure dictates its reactivity profile. The primary carbon-bromine bond is susceptible to nucleophilic substitution and is a potential partner in cross-coupling reactions. The ether groups can influence the solubility of the molecule and may have a coordinating effect on metal catalysts.

The primary challenge in reactions with sp³-hybridized alkyl halides like this one, particularly in cross-coupling, is the slower rate of oxidative addition to the metal center compared to their sp²-hybridized aryl or vinyl counterparts. Additionally, competing side reactions such as β-hydride elimination can be more prevalent. Therefore, the judicious selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity.

II. Catalyst and Ligand Selection Guide for Key Transformations

The choice of catalyst and ligand is the most critical factor in steering the reaction towards the desired product. Below is a guide for selecting the appropriate catalytic system for common reactions of 1-Bromo-2-(2-ethoxyethoxy)ethane.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For primary alkyl bromides, the use of electron-rich and sterically bulky phosphine ligands is crucial to facilitate the challenging oxidative addition step and promote reductive elimination.

  • Buchwald-Hartwig Amination (C-N Coupling): This reaction enables the formation of a carbon-nitrogen bond between an alkyl halide and an amine.

    • Catalyst Precursors: Palladium(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, but air- and moisture-stable palladium pre-catalysts are often more reliable and give more reproducible results.

    • Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for this transformation.[1][2] Examples include:

      • XPhos: Excellent for a wide range of amines.

      • RuPhos: Often effective for hindered amines.

      • BrettPhos: Useful for a broad scope of coupling partners.

    • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.

    • Solvents: Anhydrous, deoxygenated polar aprotic solvents like dioxane, toluene, or THF are typically used.

  • Suzuki-Miyaura Coupling (C-C Coupling): This reaction forms a carbon-carbon bond between an alkyl halide and an organoboron reagent (e.g., boronic acid or ester).

    • Catalyst Precursors: Similar to the Buchwald-Hartwig amination, Pd(OAc)₂ or Pd₂(dba)₃ are common, often used with a phosphine ligand.

    • Recommended Ligands: Sterically hindered and electron-rich phosphine ligands are essential. Tricyclohexylphosphine (PCy₃) is a classic and effective ligand for Suzuki couplings of alkyl bromides.

    • Bases: A base is required to facilitate the transmetalation step. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).

    • Solvents: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often used to dissolve the inorganic base.

  • Sonogashira Coupling (C-C Coupling): This reaction couples an alkyl halide with a terminal alkyne. While less common for alkyl halides, it can be achieved under specific conditions.

    • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).

    • Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, often serving as the solvent as well.

    • Solvents: The amine base can be used as the solvent, or co-solvents like THF or DMF can be employed.

B. Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful alternative to palladium for the cross-coupling of unactivated alkyl halides, often exhibiting complementary reactivity.[3]

  • Negishi Coupling (C-C Coupling): This reaction couples an alkyl halide with an organozinc reagent.

    • Catalyst Precursors: Ni(acac)₂ or NiCl₂(dme) are common nickel sources.

    • Ligands: Bipyridine-type ligands or pybox ligands are often effective.

    • Reductant: A stoichiometric reductant, such as zinc powder, is often required in reductive cross-coupling variants.

C. Nucleophilic Substitution and Etherification

For simple nucleophilic substitution reactions, such as etherification with an alkoxide, a metal catalyst may not be necessary. However, for less reactive nucleophiles or to improve reaction rates and yields, phase-transfer catalysis is a highly effective approach.

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions between a water-soluble nucleophile and an organic-soluble electrophile like 1-Bromo-2-(2-ethoxyethoxy)ethane.

    • Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are commonly used. These catalysts transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

    • Base: An inorganic base such as NaOH or KOH is typically used in the aqueous phase.

    • Solvent System: A biphasic system of water and an organic solvent (e.g., toluene, dichloromethane) is employed.

III. Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

This section addresses specific problems that researchers may encounter during their experiments with 1-Bromo-2-(2-ethoxyethoxy)ethane in a question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction is giving a very low yield of the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low yield in a Buchwald-Hartwig amination of an alkyl bromide is a common issue. Here is a systematic troubleshooting approach:

  • Evaluate the Catalyst System:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using rigorously degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

    • Ligand Choice: The choice of ligand is critical. If one bulky biarylphosphine ligand (e.g., XPhos) is not effective, screen others (e.g., RuPhos, BrettPhos).

    • Pre-catalyst vs. In-situ Generation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a more reliable air- and moisture-stable pre-catalyst.

  • Assess the Reaction Conditions:

    • Base Strength and Solubility: A strong base like NaOtBu is often necessary. However, if your starting materials are base-sensitive, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure vigorous stirring.

    • Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), sometimes lowering the temperature can suppress side reactions. Conversely, if the reaction is sluggish, a higher temperature may be required.

    • Solvent: The choice of solvent can significantly impact the reaction. Toluene, dioxane, and THF are common choices. If solubility is an issue, consider a different solvent.

  • Check for Side Reactions:

    • Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond and is a common side reaction. It can be minimized by optimizing the ligand and reaction conditions.

    • Elimination: As 1-Bromo-2-(2-ethoxyethoxy)ethane is a primary alkyl bromide, elimination to form an alkene can compete with the desired substitution, especially with bulky bases.[4] If elimination is a major byproduct, consider using a less sterically hindered base.

Q2: I am attempting a Suzuki coupling of 1-Bromo-2-(2-ethoxyethoxy)ethane with an arylboronic acid, but I am mostly recovering my starting materials. What should I try?

A2: The low reactivity you are observing is likely due to the challenging oxidative addition of the primary alkyl bromide to the palladium center. Here are some troubleshooting steps:

  • Optimize the Catalyst and Ligand:

    • Ligand: For Suzuki couplings of alkyl bromides, bulky and electron-rich phosphine ligands are essential. Tricyclohexylphosphine (PCy₃) is a good starting point. If that fails, consider other ligands like SPhos or XPhos.

    • Palladium Source: Ensure your palladium source is active. If using Pd(OAc)₂, make sure it is of high quality.

  • Re-evaluate the Base and Solvent:

    • Base: K₃PO₄ is often a good choice for Suzuki couplings. Ensure it is finely powdered and dry.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often necessary to dissolve both the organic substrates and the inorganic base. The ratio of organic solvent to water can be critical and may need optimization.

  • Consider a Nickel Catalyst:

    • Nickel catalysts are often more effective than palladium for the cross-coupling of sp³-hybridized electrophiles.[3] Consider screening a nickel-based catalyst system, such as NiCl₂(dme) with a bipyridine or pybox ligand.

Q3: My reaction is producing a significant amount of a side product that I believe is from an elimination reaction. How can I favor the desired substitution/coupling reaction?

A3: The competition between substitution (or coupling) and elimination is governed by several factors, primarily the nature of the base and the reaction temperature.

  • Choice of Base:

    • Steric Hindrance: Bulky bases, such as potassium tert-butoxide (KOtBu), are known to favor elimination reactions.[4] If you are using a bulky base, switch to a smaller base like sodium ethoxide (NaOEt) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.

    • Base Strength: Very strong bases can also promote elimination. If possible for your desired reaction, try using a milder base.

  • Reaction Temperature:

    • Higher temperatures generally favor elimination over substitution. Try running your reaction at a lower temperature. This may require a longer reaction time, but it can significantly improve the selectivity for the desired product.

  • Solvent Effects:

    • Polar protic solvents can favor substitution, while polar aprotic solvents can favor elimination. However, the choice of solvent is also highly dependent on the specific reaction you are running.

IV. Frequently Asked Questions (FAQs)

Q: Can the ether linkages in 1-Bromo-2-(2-ethoxyethoxy)ethane interfere with the catalytic reaction?

A: The ether oxygens are generally considered to be coordinating but are unlikely to be reactive under typical cross-coupling conditions. In some cases, the ether groups can act as chelating ligands to the metal center, which can influence the reactivity and selectivity of the reaction. This is generally not a major concern, but it is a factor to be aware of.

Q: What is the best way to purify the products from these reactions?

A: The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is the most common method for purifying products from organic reactions. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) chosen based on the polarity of the product.

  • Distillation: If your product is a liquid with a suitable boiling point, distillation can be an effective purification method, especially for larger scale reactions.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective way to obtain pure material.

Q: How can I confirm that my reaction has gone to completion?

A: The progress of the reaction should be monitored by an appropriate analytical technique.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information about the conversion of starting materials and the presence of any side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is useful for monitoring the reaction progress, especially for less volatile or thermally sensitive compounds.

V. Experimental Protocols and Data

A. Generalized Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.0 equivalent) and the amine (1.1-1.5 equivalents) via syringe.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Generalized Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PCy₃, 4-10 mol%), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.0 equivalent).

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Representative Catalyst System Performance Data (Hypothetical)
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Buchwald-Hartwig AminationXPhos Pd G3 (2 mol%)NaOtBuToluene1001285
Buchwald-Hartwig AminationRuPhos Pd G3 (2 mol%)K₃PO₄Dioxane1102470
Suzuki-Miyaura CouplingPd(OAc)₂ (5 mol%) / PCy₃ (10 mol%)K₃PO₄Toluene/H₂O1001875
Suzuki-Miyaura CouplingNiCl₂(dme) (10 mol%) / dtbbpy (10 mol%)-DMA602465
Sonogashira CouplingPdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)Et₃NTHF652450

VI. Visualizing Reaction Pathways and Troubleshooting

A. Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition R-Pd(II)-Br(L) R-Pd(II)-Br(L) Oxidative Addition->R-Pd(II)-Br(L) Amine Coordination/Deprotonation Amine Coordination/Deprotonation R-Pd(II)-Br(L)->Amine Coordination/Deprotonation R-Pd(II)-NR'2(L) R-Pd(II)-NR'2(L) Amine Coordination/Deprotonation->R-Pd(II)-NR'2(L) Reductive Elimination Reductive Elimination R-Pd(II)-NR'2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration R-NR'2 Product Reductive Elimination->R-NR'2 HNR'2 Amine HNR'2->Amine Coordination/Deprotonation Base Base Base->Amine Coordination/Deprotonation R-Br 1-Bromo-2-(2- ethoxyethoxy)ethane R-Br->Oxidative Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

B. Troubleshooting Workflow for Low-Yield Cross-Coupling

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Solvent, Base, Substrates) start->check_reagents check_reagents->start Reagents Impure optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalyst) check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) optimize_catalyst->optimize_conditions No Improvement success Improved Yield optimize_catalyst->success Improvement analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_conditions->analyze_byproducts No Improvement optimize_conditions->success Improvement elimination Elimination Product Observed? analyze_byproducts->elimination hydrodehalogenation Hydrodehalogenation Observed? analyze_byproducts->hydrodehalogenation elimination->hydrodehalogenation No change_base Change to Less Bulky/Weaker Base elimination->change_base Yes hydrodehalogenation->start No, Re-evaluate Strategy change_ligand Change Ligand/Catalyst System hydrodehalogenation->change_ligand Yes change_base->optimize_catalyst change_ligand->optimize_catalyst

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

VII. References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C-C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stark, C. M., & De Meijere, A. (2004). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. In Topics in Organometallic Chemistry (pp. 85-108). Springer, Berlin, Heidelberg. [Link]

Sources

Technical Support Center: Quality Control for 1-Bromo-2-(2-ethoxyethoxy)ethane

[1]

Product: 1-Bromo-2-(2-ethoxyethoxy)ethane CAS: 54550-36-6 Synonyms: 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol ethyl ether bromide.[1][2] Application: Heterobifunctional PEG linker for PROTACs, ADCs, and molecular glues.

Module 1: Impurity Profiling & Identification

This module details the specific impurities likely to be present in research-grade and GMP-grade batches.[1] Understanding the origin of these impurities is the first step in troubleshooting synthesis failures.

Common Impurity Table
Impurity NameStructure / DescriptionOrigin (Causality)Detection Method
Impurity A: Unreacted AlcoholDiethylene glycol monoethyl ether (Starting Material)Incomplete conversion during bromination (common with mild reagents like

).[1]
1H NMR: Broad singlet ~2.5-3.0 ppm (OH).[1] IR: Broad stretch ~3400 cm⁻¹.[1]
Impurity B: Vinyl Ether1-Ethoxy-2-(vinyloxy)ethaneE2 Elimination reaction caused by overheating or excess base during workup.[1]1H NMR: Distinct vinylic protons (multiplets) at 4.0–4.2 ppm and 6.3–6.5 ppm.[1]
Impurity C: Symmetric EtherBis(2-(2-ethoxyethoxy)ethyl) etherSide reaction in Williamson ether synthesis if the precursor was made in-situ.[1]GC-MS: Higher molecular weight peak (

~266).[1] Elutes significantly later.[1]
Impurity D: Triphenylphosphine Oxide (TPPO)

By-product of Appel reaction (

).[1] Not present if

was used.[1]
31P NMR: Singlet at ~29 ppm. Visual: White crystalline solid precipitating from oils.[1]
Impurity E: Free Bromine / HBr

or

Degradation due to light exposure or moisture hydrolysis.[1]Visual: Yellow/Brown tint.[1] pH: Acidic aqueous wash.[1]
Visualizing Impurity Pathways

The following diagram illustrates the mechanistic origins of these impurities during the synthesis process.

ImpurityPathwayscluster_0DegradationStartStarting Material(Diethylene glycol monoethyl ether)TargetTarget Product(1-Bromo-2-(2-ethoxyethoxy)ethane)Start->Target Bromination (PBr3 or CBr4) ImpurityAImpurity A(Unreacted Alcohol)Start->ImpurityA Incomplete Rxn ImpurityDImpurity D(TPPO)Start->ImpurityD Appel Rxn By-product ImpurityBImpurity B(Vinyl Ether)Target->ImpurityB Elimination (Heat/Base) HBr + AlcoholHBr + AlcoholTarget->HBr + Alcohol Hydrolysis (Moisture)

Figure 1: Mechanistic origins of common impurities.[1] Impurity B (Vinyl Ether) is a critical degradation product during distillation.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users during the handling and reaction of this linker.

Q1: I see a "ghost peak" in my GC-MS just before the main product peak. What is it?

Diagnosis: This is likely Impurity B (Vinyl Ether) .[1]

  • Cause: If you purified the product via distillation, excessive pot temperature (>140°C) can cause thermal elimination of

    
    . Alternatively, if you washed the crude reaction mixture with strong base (NaOH) to remove acid, you may have triggered an E2 elimination.
    
  • Solution:

    • Prevention: Use vacuum distillation to keep the boiling point under 100°C. Use mild bases like saturated

      
       for washes, not NaOH.
      
    • Removal: Vinyl ethers are difficult to separate by distillation due to similar boiling points.[1] Flash chromatography (Silica, Hexane:EtOAc gradient) is more effective.

Q2: My product has turned from colorless to yellow/brown during storage. Is it still usable?

Diagnosis: The color indicates the formation of Free Bromine (


)
  • Cause: Alkyl bromides are light-sensitive.[1] Photolytic cleavage of the C-Br bond releases radical bromine, which recombines to form

    
    . This is autocatalytic.[1]
    
  • Protocol for Restoration:

    • Dissolve the linker in a non-polar solvent (e.g., Dichloromethane or Hexane).

    • Wash with 10% Sodium Thiosulfate (

      
      ) solution.[1] The yellow color should disappear immediately.
      
    • Wash with water, dry over

      
      , and concentrate.
      
    • Critical: Store the recovered product in an amber vial wrapped in foil at -20°C.

Q3: I used the Appel reaction ( ), and I cannot get rid of the white solid residue.

Diagnosis: The residue is Triphenylphosphine Oxide (TPPO) .

  • Context: TPPO is notoriously difficult to remove because it co-elutes with polar PEG linkers on silica columns.

  • Purification Protocol (The Zinc Chloride Method): Recent literature suggests a complexation method is superior to chromatography for bulk removal [1].

    • Dissolve the crude mixture in Ethanol or Isopropanol.

    • Add Magnesium Chloride (

      
      ) or Zinc Chloride (
      
      
      ) (approx 1.5 equiv relative to
      
      
      used).
    • Stir for 1 hour at room temperature. TPPO forms a coordination complex with the metal salt and precipitates.

    • Filter the solid.[3] The filtrate contains your brominated linker.

Module 3: Purification & Storage Protocols

Decision Tree: Purification Strategy

Use this workflow to determine the optimal purification method based on your current impurity profile.

PurificationLogicStartCrude Reaction MixtureCheckAnalyze Purity(TLC / GC-MS / NMR)Start->CheckDecision1Is TPPO Present?(Appel Rxn used)Check->Decision1ActionTPPOPrecipitate with ZnCl2or Triturate with HexaneDecision1->ActionTPPOYesDecision2Is Alcohol > 5%?Decision1->Decision2NoActionTPPO->Decision2ActionAlcoholFlash Chromatography(Silica, Hex/EtOAc)Decision2->ActionAlcoholYesDecision3Is Product Colored?Decision2->Decision3NoActionAlcohol->Decision3ActionColorWash with Na2S2O3Decision3->ActionColorYesFinalPure ProductStore @ -20°C over SievesDecision3->FinalNoActionColor->Final

Figure 2: Purification logic flow. Prioritize TPPO removal before chromatography to prevent column fouling.

Storage Specifications

To maintain >98% purity over 6+ months:

  • Desiccation: PEG linkers are hygroscopic.[1] Moisture leads to hydrolysis (reverting to Impurity A).[1] Store over 4Å Molecular Sieves.

  • Temperature: -20°C is required to inhibit elimination to vinyl ethers.[1]

  • Atmosphere: Argon or Nitrogen headspace is mandatory to prevent oxidation of the ether backbone.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Source: Journal of Organic Chemistry (2017).[3] URL:[Link][1]

  • 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. Source: PubChem.[1] URL:[Link][1]

  • Bromination of Alkenes - The Mechanism (Context on Bromine/Alkene side reactions). Source: Master Organic Chemistry. URL:[Link]

Technical Support Center: Optimization of Alkylations using 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-Bromo-2-(2-ethoxyethoxy)ethane Common Name: 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol ethyl ether bromide Reaction Class: Nucleophilic Substitution (


) vs. Elimination (

) Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers.[1]

Executive Summary: The Core Conflict

The alkylation of phenols, amines, or thiols using 1-Bromo-2-(2-ethoxyethoxy)ethane is a standard method for introducing a short PEG-2 spacer.[1] However, this reaction is governed by a strict competition between Substitution (


)  (the desired pathway) and Elimination (

)
(the parasitic pathway).

Because the


-carbon (adjacent to the bromide) is flanked by an ether oxygen, the 

-hydrogens are acidified, making the substrate particularly prone to base-mediated elimination.[1] This results in the formation of a vinyl ether byproduct , which is often inseparable from the product by standard silica chromatography.

This guide provides the mechanistic insight and protocols required to suppress elimination and maximize alkylation efficiency.

Diagnostic Troubleshooting Guide

Issue 1: "I see new olefinic protons in my NMR (5.0 – 6.5 ppm)."

Diagnosis: E2 Elimination. You have generated 1-ethoxy-2-(vinyloxy)ethane (the vinyl ether byproduct).[1]

  • Root Cause: The base used was too strong (e.g., NaH, KOtBu) or the temperature was too high. The base abstracted the

    
    -proton rather than deprotonating your nucleophile.
    
  • Corrective Action: Switch to a milder base. Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] These bases are strong enough to deprotonate phenols/thiols but generally too weak to trigger rapid E2 elimination on primary alkyl bromides.
Issue 2: "The reaction stalls at 60-70% conversion, even with excess bromide."

Diagnosis: Leaving Group Stagnation. Bromide is a mediocre leaving group for sterically encumbered or deactivated nucleophiles.

  • Root Cause: The

    
     rate is slower than the degradation rate of the reagent.
    
  • Corrective Action: The Finkelstein Assist. Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction.

    • Mechanism:[2][3][4][5][6][7] Iodide displaces the bromide to form the highly reactive alkyl iodide in situ. The nucleophile then reacts rapidly with the iodide. This allows the reaction to proceed at lower temperatures, further suppressing elimination.

Issue 3: "I see a broad -OH peak and my bromide is consumed."

Diagnosis: Hydrolysis. You have converted the reagent into 2-(2-ethoxyethoxy)ethanol .[1]

  • Root Cause: Wet solvent (DMF/Acetone are hygroscopic). Hydroxide ions (

    
    ) generated from trace water act as competitive nucleophiles.[1]
    
  • Corrective Action:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Flame-dry glassware.[1]

    • Pro-Tip: If using

      
      , dry the base in an oven at 120°C overnight before use to remove adsorbed water.
      

Mechanistic Visualization

The following diagram maps the competitive pathways. Your goal is to navigate the blue path (


) while blocking the red (

) and yellow (Hydrolysis) paths.

ReactionPathways cluster_legend Pathway Key SM 1-Bromo-2-(2-ethoxyethoxy)ethane Base Base Selection (Critical Control Point) SM->Base Product Target Ether/Amine (SN2 Product) Base->Product Mild Base (K2CO3) Polar Aprotic Solvent + KI (Catalyst) VinylEther Vinyl Ether Byproduct (E2 Elimination) Base->VinylEther Strong Base (NaH, KOtBu) High Temp (>80°C) Alcohol Alcohol Byproduct (Hydrolysis) Base->Alcohol Wet Solvent (Trace H2O) key Green: Desired Path Red: Elimination Trap Grey: Moisture Contamination

Caption: Competitive reaction landscape. Success depends on favoring the green SN2 pathway via mild bases and Finkelstein catalysis.

Optimized Experimental Protocol

This protocol uses the Finkelstein-Assisted Carbonate Method , designed to minimize byproduct formation for phenolic or amine nucleophiles.[1]

Materials
  • Nucleophile: 1.0 equiv (Phenol, Amine, etc.)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv)[1]

  • Base: Anhydrous

    
     (2.0 – 3.0 equiv)[1]
    
  • Catalyst: KI (0.1 – 0.2 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure
  • Drying (Critical):

    • Flame-dry the reaction flask under a stream of Nitrogen or Argon.[1]

    • Ensure

      
       is finely powdered and anhydrous.
      
  • Activation:

    • Charge the flask with the Nucleophile ,

      
       , and KI .
      
    • Add anhydrous DMF (or MeCN).

    • Stir at Room Temperature (RT) for 15–30 minutes to allow initial deprotonation (phenoxide formation).[1]

  • Addition:

    • Add 1-Bromo-2-(2-ethoxyethoxy)ethane dropwise via syringe.[1]

    • Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring substitution.

  • Reaction:

    • Heat to 50–60°C .

    • Warning: Do not exceed 80°C. Higher temperatures exponentially increase the rate of E2 elimination.

    • Monitor by TLC or LCMS. Standard reaction time is 4–16 hours.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash extensively with water/brine to remove DMF and the PEG-alcohol byproduct (if any formed).[1]

    • Dry over

      
       and concentrate.
      

Comparative Data: Base Selection

The choice of base dictates the ratio of Substitution (


) to Elimination (

).
BaseSolvent

(Conj. Acid)
Risk of Vinyl Ether (E2)Reaction RateRecommendation
NaH THF/DMF~35High FastAvoid (Unless nucleophile is non-acidic)
KOtBu THF~17High FastAvoid (Steric bulk favors E2)

DMF/Acetone~10Low ModeratePreferred (Best balance)

DMF~10Low FastExcellent (Cesium effect boosts solubility)
DIPEA DCM/MeCN~10Very Low SlowUse for highly reactive amines only

Advanced Workflow: The Finkelstein Cycle

Understanding why you add Potassium Iodide (KI) helps in troubleshooting stubborn reactions.

Finkelstein RBr Alkyl Bromide (Slow Electrophile) RI Alkyl Iodide (Fast Electrophile) RBr->RI + KI (Cat.) Halogen Exchange Prod Final Product RBr->Prod Direct SN2 (Slow) RI->RBr Reversible RI->Prod + Nucleophile Fast SN2 Nu Nucleophile

Caption: The Catalytic Cycle. KI converts the sluggish bromide into a reactive iodide, allowing the reaction to outcompete elimination pathways.

References & Authority

  • Williamson Ether Synthesis Mechanisms:

    • Concept: The competition between

      
       and 
      
      
      
      in primary alkyl halides with
      
      
      -branching or electron-withdrawing groups.[1]
    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][7][8][9] Link

  • Finkelstein Reaction Applications:

    • Concept: Use of alkali iodides to accelerate alkylation of alkyl bromides/chlorides via in-situ halide exchange.[1]

    • Source: Wikipedia/Organic Chemistry Portal. "Finkelstein Reaction."[6] Link

  • PEGylation Chemistry & Stability:

    • Concept: Stability of PEG-halides and the formation of vinyl ether byproducts under basic conditions.

    • Source: Fisher Scientific Safety Data Sheet (1-Bromo-2-(2-methoxyethoxy)ethane).[1] Link

    • Source: TCI Chemicals Product Specification (Stabilized with

      
      ). Link
      
  • Base Selection in Alkylation:

    • Concept: Use of Carbonates (

      
      , 
      
      
      
      ) in DMF for minimizing elimination in phenol alkylation.
    • Source: Chemistry LibreTexts. "Elimination vs Substitution." Link

Sources

Technical Support Center: Optimization of 1-Bromo-2-(2-ethoxyethoxy)ethane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PEG-LINK-5414 Subject: Rate Acceleration Strategies for Nucleophilic Substitution of 2-(2-Ethoxyethoxy)ethyl Bromide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing suboptimal reaction rates with 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 5414-19-7). This reagent, a diethylene glycol ethyl ether derivative, is a primary alkyl bromide commonly used to introduce short PEG linkers (PEGylation) onto nucleophiles (amines, phenols, thiols).

While primary bromides are generally reactive, the specific structure of this PEG-linker can introduce steric coiling and solvation shells that retard


 attack. To accelerate the reaction, we must address the Arrhenius parameters  and Activation Entropy (

)
.

This guide details three field-proven modules to increase reaction rates: Solvent Engineering , Halide Exchange Catalysis (Finkelstein) , and Phase Transfer Catalysis (PTC) .

Module 1: Solvent Engineering (The "Naked Anion" Effect)

Diagnosis: If you are running this reaction in protic solvents (Methanol, Ethanol, Water), your nucleophile is heavily solvated (caged) by hydrogen bonds. This stabilizes the ground state, effectively raising the activation energy barrier.

Solution: Switch to Polar Aprotic Solvents . These solvents solvate cations (Na+, K+) well but interact poorly with anions (your nucleophile), leaving them "naked" and highly reactive.

Recommended Solvents: | Solvent | Dielectric Constant (


) | Relative Rate Increase* | Suitability |
| :--- | :--- | :--- | :--- |
| DMF  (Dimethylformamide) | 36.7 | ~1,000x | Excellent for amines/thiols. |
| DMSO  (Dimethyl sulfoxide) | 46.7 | ~1,200x | Highest rate; difficult removal. |
| MeCN  (Acetonitrile) | 37.5 | ~500x | Good compromise; easy workup. |
| Acetone  | 20.7 | ~100x | Required for Finkelstein (see Mod 2). |

*Relative to Methanol in standard


 reactions.

Critical Warning: DMSO and DMF can penetrate skin and carry the toxic alkyl bromide with them. Use double-gloving (Nitrile/Laminate) and work in a fume hood.

Module 2: Catalytic Halide Exchange (The Finkelstein Loop)

Theory: Bromide is a good leaving group, but Iodide is superior (weaker bond strength: C-I < C-Br). By adding a catalytic amount of Sodium Iodide (NaI), you convert the alkyl bromide into a highly reactive alkyl iodide in situ.

The Protocol:

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) is ideal because NaI is soluble, but NaBr (the byproduct) precipitates, driving the equilibrium.[1][2]

  • Catalyst: Add 10-20 mol% Sodium Iodide (NaI).

  • Mechanism: The iodide displaces the bromide (fast), forming the alkyl iodide. Your nucleophile then attacks the alkyl iodide (very fast), regenerating the iodide ion to continue the cycle.

Visualization of the Catalytic Cycle:

FinkelsteinCycle R_Br Reagent: R-Br R_I Intermediate: R-I (Highly Reactive) R_Br->R_I Step 1: Halogen Exchange (Fast) NaBr Byproduct: NaBr (Precipitate) R_Br->NaBr Precipitation drives eq. Product Product: R-Nu R_I->Product Step 2: Nucleophilic Attack (Very Fast) NaI Catalyst: NaI (Soluble) R_I->NaI I- Regenerated NaI->R_I Nu Nucleophile: Nu- Nu->Product

Figure 1: The Finkelstein-Assisted Substitution Cycle.[2] The transient formation of the alkyl iodide lowers the activation energy for the final substitution.

Module 3: Phase Transfer Catalysis (PTC)

Diagnosis: If your nucleophile is an inorganic salt (e.g., Potassium Phenoxide, Sodium Azide) dissolved in water, and your PEG-bromide is in an organic layer (DCM, Toluene), the reaction is limited by the interface surface area.

Solution: Use a Phase Transfer Catalyst to shuttle the nucleophile into the organic phase.

Expert Insight: While 1-Bromo-2-(2-ethoxyethoxy)ethane contains ether oxygens that can act as a "pseudo-crown ether," this effect is weak. You need a dedicated bulky cation.

Protocol:

  • Catalyst: Tetrabutylammonium Bromide (TBAB ) or Aliquat 336.

  • Loading: 5 mol%.

  • System: Biphasic (Water / Toluene or Water / DCM).

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with your nucleophile (
    
    
    
    ), making it lipophilic. It drags the nucleophile into the organic layer where the alkyl bromide resides.
Troubleshooting & FAQs

Q1: I see a new spot on TLC that isn't my product or starting material. What is it?

  • Analysis: If you are using strong bases (NaH, KOtBu) and heating, you are likely causing E2 Elimination .

  • Result: The bromide is eliminated to form the vinyl ether:

    
    .
    
  • Fix: Lower the temperature and switch to a softer nucleophile or a weaker base (e.g.,

    
     in Acetone).
    

Q2: Can I use microwave irradiation?

  • Analysis: Yes.

    
     reactions respond very well to microwave heating due to the polarity of the transition state.
    
  • Protocol: Set the microwave to 80°C - 100°C for 10-20 minutes in MeCN or DMF. This often replaces 12 hours of reflux.

Q3: Why is my yield low despite high conversion?

  • Analysis: The product might be water-soluble. The PEG chain (

    
    ) increases water solubility.
    
  • Fix: During workup, do not wash excessively with water. Use brine (saturated NaCl) to "salt out" the organic product, or use DCM/Chloroform for extraction (PEG chains prefer chlorinated solvents).

Decision Tree for Optimization:

Troubleshooting Start Start: Reaction Too Slow SolventCheck Is Solvent Protic? (MeOH, EtOH, H2O) Start->SolventCheck SwitchSolvent Switch to Aprotic (DMF, MeCN, Acetone) SolventCheck->SwitchSolvent Yes SolubilityCheck Are reagents in different phases? SolventCheck->SolubilityCheck No SwitchSolvent->SolubilityCheck AddPTC Add TBAB (5 mol%) (Phase Transfer) SolubilityCheck->AddPTC Yes LeavingGroup Is Solvent Acetone? SolubilityCheck->LeavingGroup No (Homogeneous) AddNaI Add NaI (10 mol%) (Finkelstein) LeavingGroup->AddNaI Yes Heat Apply Microwave (80°C, 15 min) LeavingGroup->Heat No

Figure 2: Step-by-step logic flow to identify the correct optimization strategy.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Nucleophilic Substitution at the Carbonyl Group. In Organic Chemistry (2nd ed.). Oxford University Press. (General

    
     kinetics and solvent effects). 
    
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. (Detailed analysis of polar aprotic solvent acceleration).

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Original Finkelstein protocol).

  • National Institutes of Health (PMC). (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. (Demonstrates TBAB efficiency in alkylation with halides).

  • Google Patents (CN103664538A). (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (Specific industrial application of TBAB for the synthesis of this specific ether-bromide).

Sources

Navigating Emulsions in 1-Bromo-2-(2-ethoxyethoxy)ethane Workups: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the workup of reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane. Our goal is to equip you with the scientific understanding and practical techniques to confidently and efficiently handle these challenging separations.

Introduction: The Challenge of Emulsions

Emulsions are stable dispersions of one immiscible liquid within another, often appearing as a cloudy or milky layer between the aqueous and organic phases during a liquid-liquid extraction.[1][2] Their formation can significantly complicate product isolation, leading to reduced yields and product contamination. Reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane, a molecule with both hydrophilic ether functionalities and a hydrophobic alkyl bromide tail, can be particularly susceptible to creating these problematic emulsions, especially in the presence of certain byproducts or unreacted starting materials that can act as surfactants.[3][4] This guide will provide a systematic approach to both preventing and breaking these emulsions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind emulsion formation in the context of 1-Bromo-2-(2-ethoxyethoxy)ethane chemistry.

Q1: Why is my 1-Bromo-2-(2-ethoxyethoxy)ethane reaction workup prone to forming emulsions?

A1: The propensity for emulsion formation in reactions involving 1-Bromo-2-(2-ethoxyethoxy)ethane often stems from its amphiphilic nature. The molecule contains polar ether linkages, which are hydrophilic, and a nonpolar alkyl bromide portion, which is hydrophobic. This structure allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the dispersed droplets of one phase within the other.[5] Furthermore, byproducts from reactions like the Williamson ether synthesis, a common application for this reagent, can also act as emulsifying agents.[6][7][8][9]

Q2: What are the primary factors that contribute to the stability of these emulsions?

A2: The stability of an emulsion is influenced by several physicochemical factors:

  • Presence of Emulsifying Agents: As mentioned, 1-Bromo-2-(2-ethoxyethoxy)ethane itself, along with reaction byproducts or unreacted starting materials, can stabilize emulsions.

  • Droplet Size: Vigorous shaking or mixing during extraction can create very small droplets, which have a larger surface area-to-volume ratio and are more resistant to coalescence.[10]

  • pH of the Aqueous Phase: The pH can affect the charge of molecules at the interface, influencing their emulsifying properties.[11][12][13][14][15] For instance, acidic or basic conditions can alter the ionization of byproducts, potentially increasing their surfactant-like behavior.[2]

  • Ionic Strength of the Aqueous Phase: Low ionic strength in the aqueous phase can sometimes contribute to emulsion stability. Increasing the ionic strength by adding salt is a common strategy to destabilize emulsions.[16][17]

Q3: What is the difference between an oil-in-water (O/W) and a water-in-oil (W/O) emulsion?

A3: An oil-in-water (O/W) emulsion consists of oil droplets dispersed in a continuous aqueous phase. Conversely, a water-in-oil (W/O) emulsion has water droplets dispersed in a continuous organic phase.[5] The type of emulsion formed depends on the relative volumes of the two phases and the nature of the emulsifying agent.

Troubleshooting Guide: Breaking Stubborn Emulsions

This section provides a systematic, step-by-step approach to resolving emulsions encountered during the workup of 1-Bromo-2-(2-ethoxyethoxy)ethane reactions.

Initial Assessment and Simple Mechanical & Physical Methods

Q4: I have a persistent emulsion. What is the first thing I should try?

A4: Patience and gentle techniques are often the first line of defense.

  • Step 1: Let it Stand. Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the droplets coalesce.[1][18]

  • Step 2: Gentle Swirling. Gently swirl the separatory funnel. This can encourage the droplets to merge without re-emulsifying the mixture.

  • Step 3: Gentle Tapping. Lightly tap the side of the separatory funnel to help dislodge droplets from the glass surface and promote coalescence.[2]

  • Step 4: Application of Gentle Heat. If the emulsion persists, gentle warming of the separatory funnel with a heat gun or in a warm water bath can sometimes be effective.[19] This reduces the viscosity of the liquids and can help break the emulsion. Use caution, especially with volatile organic solvents.

Chemical Intervention Strategies

If mechanical methods fail, the next step is to alter the chemical environment of the biphasic system.

Q5: The emulsion is still present. What chemical methods can I use?

A5: The most common and effective chemical method is to increase the ionic strength of the aqueous phase.

  • Protocol 1: "Salting Out" with Brine

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add a small volume of the brine solution to the separatory funnel.

    • Gently rock or swirl the funnel to mix the brine with the aqueous layer. Do not shake vigorously.

    • Observe if the emulsion begins to break. You may need to add more brine incrementally.

    • Scientific Rationale: Adding salt increases the polarity and density of the aqueous phase.[16] This forces the less polar organic molecules out of the aqueous phase and reduces the solubility of any surfactant-like species, thereby destabilizing the emulsion.[17]

Q6: I've added brine, but the emulsion remains. What's next?

A6: If salting out is ineffective, consider adjusting the pH or adding a different solvent.

  • Protocol 2: pH Adjustment

    • Carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel.

    • Gently mix and observe for any changes.

    • Scientific Rationale: Changing the pH can alter the charge of emulsifying agents, reducing their effectiveness.[2] For example, if an acidic byproduct is causing the emulsion, adding a base to deprotonate it may break the emulsion.

  • Protocol 3: Addition of a Different Solvent

    • Add a small amount of a different organic solvent that is miscible with your primary extraction solvent. For example, if you are using diethyl ether, adding a small amount of dichloromethane might help.

    • Scientific Rationale: Changing the polarity of the organic phase can disrupt the delicate balance that stabilizes the emulsion.[16]

Advanced Physical and Filtration Methods

For the most persistent emulsions, more robust physical methods may be necessary.

Q7: I've tried chemical methods without success. What are my options for very stubborn emulsions?

A7: For highly stable emulsions, the following techniques can be employed:

  • Protocol 4: Centrifugation

    • Transfer the emulsion to centrifuge tubes.

    • Centrifuge at a moderate speed for 5-10 minutes.

    • Scientific Rationale: The centrifugal force accelerates the coalescence of the dispersed droplets.[1][16][20] This is often a very effective method.[20]

  • Protocol 5: Filtration through Celite® or Glass Wool

    • Place a plug of glass wool or a pad of Celite® in a filter funnel.

    • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the filter.

    • Scientific Rationale: The filter medium provides a large surface area that helps to break up the dispersed droplets and promote coalescence.[18][21]

  • Protocol 6: Sonication

    • Transfer the emulsion to a suitable flask.

    • Place the flask in an ultrasonic bath for a few minutes.

    • Scientific Rationale: The high-frequency sound waves can disrupt the forces stabilizing the emulsion.[1][21]

Summary of Troubleshooting Techniques

Technique Principle of Action Advantages Disadvantages
Standing/Gentle Agitation Gravity and gentle coalescenceSimple, no additives requiredSlow, may be ineffective for stable emulsions
"Salting Out" (Brine Wash) Increases ionic strength of aqueous phaseHighly effective, inexpensiveAdds salt to the aqueous layer
pH Adjustment Alters the charge of emulsifying agentsCan be very effective for specific impuritiesRequires knowledge of potential byproducts
Centrifugation Accelerates coalescence via centrifugal forceVery effective for most emulsionsRequires a centrifuge, may be difficult for large volumes
Filtration (Celite®/Glass Wool) Physical disruption of dropletsEffective for many emulsionsCan lead to some loss of product on the filter medium
Sonication Disrupts stabilizing forces with sound wavesCan be effective for stubborn emulsionsRequires an ultrasonic bath

Workflow for Emulsion Breaking

The following diagram illustrates a logical workflow for tackling emulsions during the workup of 1-Bromo-2-(2-ethoxyethoxy)ethane.

Emulsion_Troubleshooting start Emulsion Formed patience Let stand (10-20 min) Gentle swirling/tapping start->patience check1 Emulsion Broken? patience->check1 brine Add Saturated NaCl (Brine) Gently mix check2 Emulsion Broken? brine->check2 check1->brine No success Continue Workup check1->success Yes ph_adjust Adjust pH (dil. HCl or NaOH) check2->ph_adjust No check2->success Yes check3 Emulsion Broken? ph_adjust->check3 advanced Advanced Methods: - Centrifugation - Filtration (Celite®) - Sonication check3->advanced No check3->success Yes check4 Emulsion Broken? advanced->check4 check4->success Yes failure Consult Senior Chemist Re-evaluate reaction/workup check4->failure No

Caption: Decision tree for troubleshooting emulsions.

References

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • How emulsions form and break? - Biolin Scientific. (2024, June 11). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 6 Ways to Separate an Oil and Water Emulsion [Oil & Gas Industry Basics] - YouTube. (2020, June 24). Retrieved from [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Retrieved from [Link]

  • 1-Bromo-2-(2-ethoxyethoxy)ethane | C6H13BrO2 | CID 7015324 - PubChem. (n.d.). Retrieved from [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. (n.d.). Retrieved from [Link]

  • 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane | C8H18Br2O2 | CID 88391854. (n.d.). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2017, December 1). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - MDPI. (2021, July 18). Retrieved from [Link]

  • Emulsion I How to brea... - YouTube. (2024, February 25). Retrieved from [Link]

  • US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids - Google Patents. (n.d.).
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (n.d.). Retrieved from [Link]

  • Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (2025, August 9). Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Enhancing Extractions by Salting Out | LCGC International - Chromatography Online. (2023, August 1). Retrieved from [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC - NIH. (2021, July 18). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • pH and Its Effects on Phytochemical Stability - Extraction Magazine. (2022, September 17). Retrieved from [Link]

Sources

moisture sensitivity of 1-Bromo-2-(2-ethoxyethoxy)ethane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Optimization of Alkylation Reactions

Executive Summary

Welcome to the technical support hub for 1-Bromo-2-(2-ethoxyethoxy)ethane (also known as 2-(2-ethoxyethoxy)ethyl bromide).[1] This reagent is a fundamental "short-chain" PEG linker used to introduce hydrophilicity into small molecules or for surface modification.[1]

The Core Challenge: While the bromide itself is relatively stable to hydrolysis under neutral storage conditions, the polyether backbone is hygroscopic . It acts as a "moisture sponge," carrying significant water into your reaction. This "hidden" water is the primary cause of failed alkylations, as it quenches the sensitive bases (NaH, LDA, KOtBu) required to activate your nucleophile.

Module 1: Reagent Diagnostics (Pre-Reaction)

Before setting up your reaction, you must validate the integrity of the reagent. Commercial samples often contain stabilizers and absorbed water.

The "Hidden" Water Trap

Unlike simple alkyl halides (e.g., 1-bromobutane), this PEG-derivative interacts with atmospheric moisture via hydrogen bonding at the ether oxygens.[1]

  • Visual Indicator: Pure reagent is a colorless to pale yellow liquid. A cloudy appearance often indicates phase separation of absorbed water or precipitation of the stabilizer.

  • Stabilizers: Many vendors (e.g., Thermo Scientific, Sigma) stabilize this product with Potassium Carbonate (

    
    )  or Sodium Carbonate to scavenge traces of HBr. Note: Solid stabilizer must be filtered off or allowed to settle before use.
    
Critical Specification: Water Content
ParameterSpecificationMethodAction Threshold
Purity (GC) >97.0%GC-FID<95%: Distill or Column Purify
Water Content <0.1% (1000 ppm)Karl Fischer (Coulometric)>0.1%: MUST DRY (See Protocol A)
Appearance Clear/Pale YellowVisualDark Yellow/Orange: Decomposition

Module 2: Reaction Execution & Moisture Control

The following workflow illustrates the failure modes caused by moisture and the correct optimization path.

Logic Pathway: The Moisture Failure Mode

Figure 1: This diagram details how "hidden" moisture destroys your reaction stoichiometry.

MoistureFailureMode Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (Hygroscopic Ether Chain) Atmosphere Exposure to Air (Storage/Handling) Reagent->Atmosphere Poor Seal ReactionSetup Reaction Setup (Reagent + Base + Nucleophile) Reagent->ReactionSetup Added Wet WaterIngress Absorbed H2O (Hidden Contaminant) Atmosphere->WaterIngress H-Bonding WaterIngress->ReactionSetup PathA Path A: Base Quenching (Fastest Kinetic Path) ReactionSetup->PathA PathB Path B: Competitive Hydrolysis (Slower, Heat Driven) ReactionSetup->PathB Quench Base (NaH/KOtBu) Destroyed NaOH + H2 Gas Generated PathA->Quench Hydrolysis Bromide converts to Alcohol (HO-PEG-OEt) PathB->Hydrolysis ResultFail FAILURE: Stalled Reaction / Low Yield Quench->ResultFail Nucleophile not formed ResultImpurity FAILURE: Hydroxyl Impurity Formation Hydrolysis->ResultImpurity Competing Reaction

Caption: Figure 1. Mechanism of moisture-induced failure. The kinetic priority is usually base quenching (Path A), leading to unreacted starting material.

Protocol A: Drying the Reagent

Do not rely on the bottle seal. If your reaction requires a strong base (NaH, KH, LDA), you must dry the bromide.

  • Dissolution: Dissolve the bromide in dry Dichloromethane (DCM) or Toluene (1:5 ratio).

  • Desiccation: Add activated 3Å Molecular Sieves (20% w/v). Let stand for 12–24 hours under Argon.

    • Why 3Å? Larger pores (4Å/5Å) can trap the PEG chain, leading to product loss.

  • Filtration: Filter strictly under inert atmosphere (Schlenk frit) to remove sieves and any solid stabilizer (

    
    ).
    
  • Concentration: Evaporate solvent.

  • Validation: Perform a Karl Fischer (KF) test. Target: <50 ppm water.

Protocol B: Optimal Alkylation Conditions ( )
  • Solvent: DMF (Polar Aprotic) is standard for

    
    . However, DMF is hygroscopic. Ensure DMF is anhydrous (<50 ppm).
    
  • Base:

    • Phenols/Thiols:

      
       or 
      
      
      
      in Acetone/DMF (mild, tolerates trace moisture better).
    • Alcohols/Amines: NaH or KOtBu in THF/DMF (Strictly anhydrous required).

  • Temperature: Start at

    
     to control exotherms, then warm to 
    
    
    
    .
    • Warning: Temperatures

      
       with trace moisture accelerate hydrolysis of the bromide to the alcohol.
      

Module 3: Troubleshooting Guide

Diagnostic Flowchart

Figure 2: Step-by-step decision tree for resolving low yields.

TroubleshootingFlow Start Issue: Low Yield or No Reaction CheckTLC Check TLC/LCMS: Is Starting Material (Nucleophile) Remaining? Start->CheckTLC YesSM YES: Nucleophile Unreacted CheckTLC->YesSM NoSM NO: Nucleophile Consumed CheckTLC->NoSM CheckBase Did Base Bubble/Dissolve? YesSM->CheckBase CheckImpurity Identify Major Impurity Mass NoSM->CheckImpurity WetBase Diagnosis: Base Quenched by Water (Reagent was wet) CheckBase->WetBase No visible activation AlcoholImp Mass = Product - Br + OH Diagnosis: Hydrolysis CheckImpurity->AlcoholImp Elimination Mass = Product - HBr Diagnosis: Elimination (Vinyl Ether) CheckImpurity->Elimination FixWet SOLUTION: Dry Reagent (Protocol A) Increase Base equiv (Caution) WetBase->FixWet FixHydro SOLUTION: Lower Temp (<60C) Use strictly anhydrous solvent AlcoholImp->FixHydro FixElim SOLUTION: Switch to weaker base (e.g., Cs2CO3 instead of NaH) Elimination->FixElim

Caption: Figure 2. Troubleshooting logic. Distinguishing between 'Quenching' (wet reagents) and 'Side Reactions' (elimination/hydrolysis) is key.

Common Issues & Fixes
SymptomRoot CauseCorrective Action
Reaction Stalls at 50% Water in the PEG-bromide quenched 0.5 eq of your base.[1]Add an extra 0.5–1.0 eq of base (if substrate tolerates) or dry the bromide before use.
Product +17 mass (OH) Hydrolysis of the bromide. Occurs at high pH + high Temp + Water.Reduce temperature.[2] Ensure solvent (DMF/DMSO) is dry.
Yellow/Brown Reaction Trace

formation or iodine contamination (if KI used).
Add solid

to the reaction as an acid scavenger.
Precipitate in Reagent The stabilizer (

) has settled.
This is normal. Filter the liquid or decant carefully; do not shake before drawing.

FAQ: Frequently Asked Questions

Q1: Can I use this reagent directly from the fridge? A: No. Cold reagents condense atmospheric water immediately upon opening. Allow the bottle to warm to room temperature in a desiccator before opening.

Q2: Why is there a solid powder in my liquid reagent? A: This is likely the stabilizer (Potassium Carbonate) added by the manufacturer to prevent autocatalytic decomposition. It is not an impurity. You can use the supernatant or filter it.[3]

Q3: Can I use NaI (Finkelstein condition) to accelerate the reaction? A: Yes. Adding catalytic Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) converts the alkyl bromide to a more reactive alkyl iodide in situ. This often allows the reaction to proceed at lower temperatures, reducing the risk of hydrolysis [1].

Q4: Is the ether backbone stable to strong bases like NaH? A: Generally, yes. The ethoxyethoxy chain is stable to NaH at typical alkylation temperatures (


). However, strong Lewis acids (like 

) will cleave the ether.

References

  • Thermo Fisher Scientific. 2-(2-Ethoxyethoxy)ethyl bromide, 98%, stab.[1] with potassium carbonate.[4][5][6] Link

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. National Library of Medicine. Link

  • ResearchGate. PEG 400 promoted nucleophilic substitution reaction of halides. (Discusses PEG as a medium and the stability of halides in PEG-like environments). Link

  • Organic Syntheses. 2-Bromoethanol (Ethylene Bromohydrin). (Foundational chemistry regarding the synthesis and handling of bromo-ethers). Link

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG-alcohol. Link

Sources

Validation & Comparative

Comparative Guide: Alkylating Agents for Diethylene Glycol Ethyl Ether Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical landscape for alkylating agents used to introduce the diethylene glycol ethyl ether motif, a critical spacer in medicinal chemistry for modulating lipophilicity and solubility.

Executive Summary & Decision Matrix

In drug development, the introduction of short polyethylene glycol (PEG) chains—specifically the 2-(2-ethoxyethoxy)ethyl group—is a standard strategy to optimize pharmacokinetic profiles (LogD, solubility, and metabolic stability).

While 1-Bromo-2-(2-ethoxyethoxy)ethane is the industry standard "workhorse" reagent, it is not always the optimal choice for scale-up or sensitive substrates. This guide compares the bromide against its chloride, iodide, sulfonate, and alcohol counterparts to empower researchers with data-driven selection criteria.

Quick Selection Framework
Reagent ClassReagent NameBest For...Primary Drawback
Benchmark 1-Bromo-2-(2-ethoxyethoxy)ethane General Purpose. Balanced reactivity and stability.Moderate reaction rates; requires purification.
Alternative A 1-Chloro-2-(2-ethoxyethoxy)ethane Cost-Driven Scale-Up. Extremely stable and inexpensive.Low reactivity; requires high heat or iodide catalysis.
Alternative B 2-(2-Ethoxyethoxy)ethyl Tosylate High Reactivity / Solid Handling. Excellent leaving group; UV active (TLC monitoring).Potential instability; higher molecular weight (atom economy).
Alternative C 1-Iodo-2-(2-ethoxyethoxy)ethane Difficult Substrates. Highest reactivity for sterically hindered nucleophiles.Expensive; light sensitive; shelf-life issues.
Alternative D 2-(2-Ethoxyethoxy)ethanol Halogen-Free Synthesis. Mitsunobu conditions.Atom economy (triphenylphosphine oxide waste); difficult purification.

Technical Deep Dive: The Benchmark vs. Alternatives

The Benchmark: 1-Bromo-2-(2-ethoxyethoxy)ethane
  • Mechanism: SN2 Nucleophilic Substitution.[1]

  • Profile: A liquid alkylating agent.[2] The bromide is a "Goldilocks" leaving group—reactive enough to alkylate phenols and amines under mild basic conditions (K2CO3, MeCN/DMF) but stable enough to survive aqueous workups and prolonged storage.

  • Limitation: In reactions with poor nucleophiles (e.g., electron-deficient phenols) or sterically hindered centers, yields can stall at 60-70%, necessitating forcing conditions that promote side reactions (elimination).

Alternative 1: The Chloride (1-Chloro-2-(2-ethoxyethoxy)ethane)
  • Causality: The C-Cl bond is significantly stronger than C-Br, making it a poorer leaving group.

  • Performance: Reactivity is roughly 100x slower than the bromide.

  • Strategic Use: Ideal for multi-kilogram GMP campaigns where raw material cost is paramount and reactors can handle elevated temperatures (>100°C).

  • Optimization: Must be used with Finkelstein catalysis (adding 10-20 mol% NaI) to generate the reactive iodide in situ.

Alternative 2: The Sulfonate (Tosylate/Mesylate)[3][4]
  • Causality: Sulfonate esters (–OSO2R) are excellent leaving groups due to resonance stabilization of the anion.

  • Performance: The tosylate is often a crystalline solid, facilitating weighing and handling compared to the liquid halide. It reacts faster than the bromide in SN2 reactions.

  • Strategic Use: Preferred when the substrate is valuable. The high reactivity allows for lower temperatures, preserving sensitive functional groups on the scaffold.

  • Note: The aromatic ring of the tosylate provides a UV chromophore, making reaction monitoring by TLC/HPLC significantly easier than with "invisible" alkyl halides.

Alternative 3: The Alcohol (Mitsunobu Protocol)
  • Causality: Activates the alcohol oxygen using triphenylphosphine (PPh3) and an azodicarboxylate (DIAD/DEAD), converting the OH into a leaving group.

  • Performance: Allows alkylation under neutral, mild conditions.

  • Strategic Use: Essential when the substrate cannot tolerate the basic conditions required for alkyl halide substitution.

Comparative Data Analysis

The following table summarizes the performance metrics for the alkylation of a model substrate (4-cyanophenol) to introduce the diethylene glycol ethyl ether chain.

Table 1: Reactivity Profile (Model Reaction: 4-Cyanophenol + Reagent + Base)

ReagentLeaving Group (LG)ConditionsTime (h)Yield (%)Side Products
Bromide -BrK2CO3, DMF, 60°C688%<2% Elimination
Chloride -ClK2CO3, DMF, 100°C2465%5% Elimination
Chloride (Cat.) -ClK2CO3, NaI (0.1 eq) , DMF, 80°C1285%<2% Elimination
Tosylate -OTsCs2CO3, MeCN, 50°C394% None detected
Iodide -IK2CO3, Acetone, Reflux292%Oxidative degradation (minor)

Experimental Protocols

Protocol A: Standard Alkylation (Bromide)

Best for routine synthesis.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (K2CO3, 2.0 equiv). Stir at room temperature for 15 minutes.

  • Addition: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C and monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na2SO4 and concentrate.

Protocol B: Catalytic Finkelstein Alkylation (Chloride)

Best for cost-saving on large scale.

  • Setup: Dissolve substrate (1.0 equiv) in 2-Butanone (MEK) or DMF.

  • Reagents: Add 1-Chloro-2-(2-ethoxyethoxy)ethane (1.5 equiv), K2CO3 (2.0 equiv), and Sodium Iodide (NaI, 0.15 equiv) .

  • Reaction: Heat to reflux (80°C for MEK). The NaI converts the unreactive alkyl chloride into the highly reactive alkyl iodide in situ.

  • Note: The reaction mixture may turn yellow/brown due to trace iodine liberation; this is normal. Wash with 10% Na2S2O3 (sodium thiosulfate) during workup to remove iodine color.

Protocol C: Tosylate Synthesis & Utilization

Best for sensitive substrates.

Step 1: Preparation of the Tosylate Reagent

  • Dissolve 2-(2-ethoxyethoxy)ethanol (1.0 equiv) in DCM.

  • Add TsCl (1.1 equiv) and TEA (1.5 equiv). Catalytic DMAP (0.05 equiv) accelerates the reaction.

  • Stir at 0°C -> RT for 4 hours. Wash with 1N HCl, sat. NaHCO3, and brine.

  • Result: The tosylate is often a white solid or viscous oil that can be recrystallized or used crude.

Step 2: Alkylation

  • React substrate with the prepared Tosylate using Cs2CO3 in Acetonitrile at 50°C. Reaction is typically complete in <4 hours.

Decision Framework (Visualization)

The following flowchart illustrates the logical pathway for selecting the appropriate reagent based on substrate constraints and project scale.

ReagentSelection Start Start: Select Alkylating Agent IsSensitive Is Substrate Base-Sensitive? Start->IsSensitive Mitsunobu Use Mitsunobu Protocol (Reagent: Alcohol + PPh3 + DIAD) IsSensitive->Mitsunobu Yes (Neutral pH required) IsScale Is Reaction Scale >100g? IsSensitive->IsScale No (Base tolerated) IsSteric Is Nucleophile Sterically Hindered? IsScale->IsSteric No (Lab Scale) UseChloride Use Chloride + NaI (Cat.) (Cost Efficiency) IsScale->UseChloride Yes (Cost Critical) UseTosylate Use Tosylate/Mesylate (High Reactivity/Mild Temp) IsSteric->UseTosylate Yes (Needs Super Leaving Group) UseBromide Use Bromide (Standard) (Balance of Cost/Speed) IsSteric->UseBromide No (Standard Reactivity)

Figure 1: Decision tree for selecting the optimal alkylating reagent for diethylene glycol ethyl ether introduction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • Grošelj, U. et al. (2012).Finkelstein Reaction: A review of the catalytic applications of alkali metal iodides in nucleophilic substitutions. (General reference for Protocol B mechanism).
  • Swamy, K. C. et al. (2009).Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

Sources

Optimizing PEGylation Strategies: A Comparative Guide to 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), often referred to as 2-(2-Ethoxyethoxy)ethyl bromide , represents a strategic "Goldilocks" reagent in medicinal chemistry.[1] It bridges the gap between the high reactivity of sulfonates (tosylates/mesylates) and the kinetic sluggishness of alkyl chlorides.

This guide analyzes its utility in introducing short-chain polyethylene glycol (PEG) spacers—specifically a diethylene glycol (DEG) unit with an ethyl terminus.[1] This modification is critical for modulating the physicochemical properties (LogP, aqueous solubility) of small molecule drugs without incurring the steric bulk or polydispersity associated with high-molecular-weight PEG polymers.[1]

Part 1: Comparative Technical Analysis

Reactivity & Stability Profile

In nucleophilic substitution (


) reactions, the choice of leaving group dictates the reaction temperature, time, and impurity profile.
Feature1-Bromo-2-(2-ethoxyethoxy)ethane Chloride Analog Tosylate Analog
Leaving Group Ability Moderate/High (

is a soft base, good leaving group).[1]
Low (

is a harder base; often requires KI catalyst/Finkelstein conditions).[1]
Very High (

is an excellent leaving group).[1]
Shelf Stability High. Stable liquid at RT.[1] Less sensitive to hydrolysis than sulfonates.[1]Very High. Chemically inert under storage.[1]Moderate/Low. Prone to hydrolysis; often crystalline solids that can degrade.[1]
Atom Economy Good. Bromine (MW ~80) is heavier than Cl but lighter than OTs (MW ~171).[1]Excellent. Chlorine (MW ~35.[1]5) offers best atom economy.[1]Poor. The tosyl group adds significant mass that is discarded as waste.[1]
Reaction Kinetics Fast. Reactions typically complete in 2–6 hours at 60–80°C.Slow. Often requires >12 hours or higher temps (>100°C).[1]Very Fast. Can react at RT, but risk of elimination side-products increases.[1]

Scientist’s Insight: While tosylates react faster, they often require an extra synthetic step to prepare from the alcohol. The bromide is commercially available as a ready-to-use liquid, streamlining the workflow.[1]

Solubility Modulation (The "Ethyl" Advantage)

Unlike standard mPEG (methyl-capped) reagents, this reagent possesses an ethyl ether terminus.[1]

  • Lipophilicity Tuning: The extra methylene group (

    
    ) compared to mPEG adds a slight lipophilic character.[1] This is advantageous when the target molecule needs to cross cell membranes (permeability) while the PEG backbone maintains aqueous solubility.[1]
    
  • Metabolic Stability: The ethyl ether is robust against metabolic oxidation compared to longer alkyl chains.[1]

Part 2: Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting this reagent and the mechanistic pathway for its primary application: Williamson Ether Synthesis.

G Start Target: Solubilize Hydrophobic Drug CheckLG Select Leaving Group (LG) Start->CheckLG Path_Cl Chloride: Too Slow / Harsh Cond. CheckLG->Path_Cl Path_OTs Tosylate: Unstable / High Mass Waste CheckLG->Path_OTs Path_Br Bromide (Optimal): Balanced Reactivity CheckLG->Path_Br Reaction SN2 Reaction (Base + Solvent) Path_Br->Reaction + Nucleophile (R-OH/R-NH2) Intermediate Transition State [Nu...C...Br]‡ Reaction->Intermediate Product PEGylated Drug (Improved LogP) Intermediate->Product -Br (Salt)

Figure 1: Strategic selection workflow and simplified


 reaction pathway for PEGylation.[1]

Part 3: Validated Experimental Protocol

Application: Synthesis of a PEGylated Phenol (Model for Tyrosine residues or phenolic drugs).[1] Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane.[1][2]

Materials
  • Substrate: 4-Nitrophenol (as a model chromogenic substrate).[1]

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equivalents).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equivalents).[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Note: Usually not required for bromides, but accelerates reaction.[1]

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask, dissolve 4-nitrophenol (1.0 mmol) in dry DMF (3 mL).

    • Add anhydrous

      
       (2.0 mmol).[1]
      
    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. This allows the base to deprotonate the phenol, generating the phenoxide anion (visible color change to yellow/orange for nitrophenol).

  • Coupling (

    
    ): 
    
    • Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 mmol) dropwise via syringe.[1]

    • Heat the reaction mixture to 60°C .

    • Monitoring: Check via TLC (Silica gel, Ethyl Acetate/Hexane 1:1) every hour. The bromide spot (high

      
      ) and phenol spot should disappear.[1] Reaction is typically complete in 3–5 hours.[1]
      
  • Workup (Self-Validating):

    • Dilute reaction with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with 1M NaOH (removes unreacted phenol—if the aqueous layer turns yellow, unreacted starting material was present).[1]

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The product is often pure enough for the next step. If not, purify via flash column chromatography.[1]

Why This Protocol Works
  • Base Choice:

    
     is mild enough to prevent elimination of the ethyl bromide but strong enough to deprotonate phenols (
    
    
    
    ).[1]
  • Stoichiometry: A slight excess (1.2 eq) of the bromide ensures complete consumption of the valuable drug substrate.

  • Temperature: 60°C provides sufficient energy to overcome the activation barrier for the secondary ether linkage without causing thermal degradation.

Part 4: Safety & Handling

  • Hazards: Like all alkylating agents, this bromide is a potential carcinogen and skin irritant.[1] Use gloves and work in a fume hood.[1]

  • Storage: Store in a cool, dry place away from light. While stable, bromides can slowly discolor (turn yellow) due to trace bromine liberation; this usually does not affect reactivity significantly but distillation is recommended if the liquid is dark.[1]

References

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link][1][3]

  • National Institutes of Health (NIH). Effects of PEG-Linker Chain Length on Drug Delivery.[1] Available at: [Link][1]

  • ScienceMadness/Literature. Reactivity trends of Alkyl Halides vs Tosylates in Nucleophilic Substitution. (General Organic Chemistry Principles). Available at: [Link]

Sources

Spectroscopic Profiling of PEG2 Linkers: 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 1-Bromo-2-(2-ethoxyethoxy)ethane Derivatives Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and CMC Specialists

Executive Summary: The "Goldilocks" Linker

In the precise architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker determines solubility, metabolic stability, and E3 ligase positioning. 1-Bromo-2-(2-ethoxyethoxy)ethane (an ethyl-capped PEG2 bromide) occupies a critical "Goldilocks" zone in synthetic chemistry.

Unlike its chloro-analog (too inert for mild bioconjugation) or its iodo-analog (too unstable for GMP storage), the bromo-derivative offers the optimal balance of nucleophilic displaceability and shelf-stability. This guide provides a definitive spectroscopic analysis of this reagent, distinguishing it from common impurities and structural analogs.

Spectroscopic Atlas: Characterizing the Molecule

Compound Identity: 1-Bromo-2-(2-ethoxyethoxy)ethane Formula:


 | MW:  197.07 Da
Structure: 

A. Nuclear Magnetic Resonance ( H & C NMR)

The NMR profile is dominated by the polyethylene glycol (PEG) backbone, but the terminal ethyl group and the


-bromo methylene provide distinct diagnostic handles.

Table 1: Diagnostic NMR Shifts (CDCl


) 
PositionAssignment

H Shift (

, ppm)
Multiplicity

C Shift (

, ppm)
Diagnostic Note
1

3.47 Triplet (

Hz)
30.3 Key purity indicator; shifts upfield if hydrolyzed to -OH.
2

3.81Triplet71.2Deshielded by ether oxygen.
3, 4 Internal PEG3.60 – 3.70Multiplet70.1 – 70.8Often overlaps; integration is critical for chain length verification.
5

3.52Quartet (

Hz)
66.8Characteristic of the ethyl cap (vs. methyl cap singlet @ 3.38).
6

1.21 Triplet (

Hz)
15.2Terminal methyl; integration reference (3H).

Expert Insight: In crude reaction mixtures, watch for a triplet at 3.75 ppm . This corresponds to the


-methylene of the hydrolyzed alcohol byproduct (

), indicating moisture contamination or degradation.
B. Infrared Spectroscopy (FT-IR)

While NMR provides structural connectivity, IR is the fastest method to verify functional group integrity during bulk manufacturing.

  • C-Br Stretch (600–700 cm

    
    ):  A distinct, medium-intensity band appears around 640 cm
    
    
    
    . This band disappears upon substitution with azides or amines.
  • Ether Backbone (1000–1150 cm

    
    ):  Strong, broad C-O-C stretching vibrations dominate this region.
    
  • Absence of O-H: A clean spectrum must lack the broad stretch at 3400 cm

    
    . Presence implies hydrolysis to the diol or mono-alcohol.
    
C. Mass Spectrometry (MS)

The bromine atom provides a self-validating isotopic signature essential for confirming successful alkylation.

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Signature: Look for two molecular ion peaks of equal intensity separated by 2 mass units:

    
     at 197  and 199 .
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or the bromide (
    
    
    
    ) are common fragmentation pathways in EI-MS.

Comparative Analysis: Selecting the Right Halide

Why choose the bromide over the chloride or iodide? The decision is rarely arbitrary; it dictates the synthetic workflow.

Table 2: Halide Linker Performance Matrix

FeatureChloro-Analog (

-PEG2-Et)
Bromo-Analog (

-PEG2-Et)
Iodo-Analog (

-PEG2-Et)
Reactivity (

)
1 (Baseline)~50 – 100x Faster~1000x Faster
Stability Excellent; indefinite shelf life.Good; stable at 4°C protected from light.Poor; rapid photolytic degradation (turns yellow).
NMR Diagnostic

-CH

@ 3.60 ppm (overlaps with PEG).

-CH

@ 3.47 ppm (distinct).[1][2]

-CH

@ 3.25 ppm (highly distinct).
Primary Use Case Large-scale industrial polymer synthesis (high temp).Drug discovery, PROTAC linker synthesis. Late-stage radio-labeling or difficult substitutions.

Critical Protocol: If the Bromo-derivative proves too slow for a specific substitution (e.g., with a sterically hindered aniline), do not buy the Iodo-analog. Instead, generate it in situ by adding 10 mol% NaI (Finkelstein catalysis) to the Bromo-reaction. This maintains the storage stability of the bromide while accessing the reactivity of the iodide.

Experimental Workflow: Quality Control & Synthesis

The following workflow ensures the integrity of the linker before committing expensive payloads (e.g., E3 ligase ligands) to the reaction.

Diagram: QC and Application Workflow

G RawMaterial Raw Material: 1-Bromo-2-(2-ethoxyethoxy)ethane VisualCheck Visual Inspection: Clear, Colorless Oil? RawMaterial->VisualCheck HNMR 1H NMR (CDCl3): Check Triplet @ 3.47 ppm VisualCheck->HNMR Pass Reject REJECT: Hydrolysis/Impurity Detected VisualCheck->Reject Fail (Yellow/Cloudy) PurityCheck Is Integration Ratio CH2-Br : CH3 == 2:3? HNMR->PurityCheck PurityCheck->Reject No (<95%) Proceed Proceed to Synthesis PurityCheck->Proceed Yes Reaction Reaction: Nucleophilic Substitution (e.g., with Phenol/Amine) Proceed->Reaction Monitoring In-Process Control (IPC): Disappearance of 3.47 ppm Signal Reaction->Monitoring Monitoring->Reaction Incomplete FinalProduct Final Conjugate Monitoring->FinalProduct Conversion >98%

Caption: Step-by-step Quality Control and Application Workflow for PEG2-Bromide Linkers.

Detailed Protocol: Purity Verification via H NMR
  • Sampling: Dissolve 10 mg of the linker in 0.6 mL of CDCl

    
    .
    
  • Acquisition: Acquire a standard 16-scan proton spectrum.

  • Processing:

    • Reference the solvent residual peak (CHCl

      
      ) to 7.26 ppm.
      
    • Integrate the methyl triplet at 1.21 ppm. Calibrate this integral to 3.00 .

  • Analysis:

    • Integrate the triplet at 3.47 ppm (

      
      ).[2]
      
    • Acceptance Criteria: The integral must be between 1.95 and 2.05 .

    • Failure Mode: If the integral is < 1.90, the bromide has likely eliminated to the vinyl ether or hydrolyzed.

References

  • PubChem. 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). Ethane, 1,1'-oxybis[2-bromo- (Mass Spectrometry Data).[3] NIST Chemistry WebBook, SRD 69.[3] [Link]

Sources

Structural Confirmation of 1-Bromo-2-(2-ethoxyethoxy)ethane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation and purity assessment of 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), a critical PEGylation linker.

Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (Formula:


; MW: 197.07  g/mol ) serves as a vital bifunctional linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Its structural integrity is defined by the precise installation of a terminal bromide on a diethylene glycol ethyl ether backbone.

This guide moves beyond basic characterization, offering a comparative analysis of analytical methodologies to unequivocally distinguish the target product from critical impurities such as 1-Chloro-2-(2-ethoxyethoxy)ethane (a common byproduct of halide exchange) and the unreacted starting material, Diethylene glycol monoethyl ether .

Strategic Analysis of Structural Confirmation

The primary challenge in confirming this structure lies in the "PEG-masking" effect, where the repetitive ethylene glycol units create overlapping signals in NMR and similar retention times in chromatography.

Comparative Efficacy of Analytical Techniques
TechniqueTarget AttributeSensitivitySpecificityLimitation

H NMR
Backbone ConnectivityHighMedium

multiplets can overlap; difficult to quantify trace Cl-analog.

C NMR
Carbon SkeletonMediumHighExcellent for resolving

vs

shifts (

ppm).
GC-MS Halogen IdentityHighVery High Definitive proof of Bromine via isotope pattern (

).
FT-IR Functional GroupsLowLowGood for confirming OH removal; poor for detailed structure.

Detailed Characterization Protocols

Protocol A: H and C NMR Spectroscopy (The Gold Standard)

Objective: Validate the carbon backbone and confirm the terminal functionalization.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Acquisition: Run 16 scans for

    
    H and 512 scans for 
    
    
    
    C to ensure signal-to-noise ratio >100:1 for minor peaks.
  • Reference: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Key Diagnostic Signals (


H NMR, 400 MHz, 

):
  • 
     1.21 ppm (t, 3H):  Terminal Methyl (
    
    
    
    ).
  • 
     3.47 ppm (t, 2H):  Methylene alpha to Bromine (
    
    
    
    ). Critical diagnostic peak.
  • 
     3.52 ppm (q, 2H):  Methylene of ethyl ether (
    
    
    
    ).
  • 
     3.58 - 3.68 ppm (m, 6H):  Internal PEG backbone (
    
    
    
    ).
  • 
     3.81 ppm (t, 2H):  Methylene beta to Bromine (
    
    
    
    ).

Differentiation Logic:

  • Product vs. Alcohol: The starting material (alcohol) will show a triplet at

    
     ppm (
    
    
    
    ) and a broad singlet for the hydroxyl proton. The shift of the terminal methylene upfield to
    
    
    ppm confirms bromination.
Protocol B: GC-MS Analysis (Halogen Verification)

Objective: Differentiate between the Bromo- and Chloro- analogs, which have similar boiling points but distinct mass spectral signatures.

Methodology:

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Temperature Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.
  • Ionization: Electron Impact (EI), 70 eV.

Interpretation:

  • Target (

    
    ):  Look for the molecular ion 
    
    
    
    at m/z 196 and 198 with a 1:1 intensity ratio (characteristic of
    
    
    and
    
    
    isotopes).
  • Impurity (

    
    ):  If the chloro-analog is present, you will see peaks at m/z 152 and 154 with a 3:1 intensity ratio  (
    
    
    
    ).
  • Fragment: A base peak at m/z 59 (

    
    ) is common for the ethoxy tail.
    

Visualizing the Structural Logic

The following diagram illustrates the decision tree for confirming the structure and ruling out common synthesis byproducts.

StructureConfirmation Start Crude Product (Post-Synthesis) NMR_Check Step 1: 1H NMR Analysis (Focus: 3.4 - 3.8 ppm region) Start->NMR_Check Decision_OH Is broad singlet present? Is triplet at 3.72 ppm? NMR_Check->Decision_OH Impurity_OH Impurity Identified: Unreacted Alcohol (Starting Material) Decision_OH->Impurity_OH Yes Check_Br Observe Triplet at 3.47 ppm? Decision_OH->Check_Br No GCMS_Check Step 2: GC-MS Analysis (Isotope Pattern) Check_Br->GCMS_Check Yes Isotope_Br M+ Peaks at 196/198 Ratio 1:1 GCMS_Check->Isotope_Br Isotope_Cl M+ Peaks at 152/154 Ratio 3:1 GCMS_Check->Isotope_Cl Confirmed CONFIRMED STRUCTURE: 1-Bromo-2-(2-ethoxyethoxy)ethane Isotope_Br->Confirmed Match Impurity_Cl Impurity Identified: Chloro-Analog (Reagent Contamination) Isotope_Cl->Impurity_Cl Match

Figure 1: Analytical decision tree for validating 1-Bromo-2-(2-ethoxyethoxy)ethane, distinguishing it from hydroxyl and chloro- impurities.

Synthesis & Impurity Profile Context

Understanding the synthesis aids in anticipating impurities. The standard route involves the bromination of Diethylene glycol monoethyl ether using Phosphorus Tribromide (


).
  • Reaction:

    
    
    
  • Critical Control Point: Temperature must be kept

    
     to prevent ether cleavage, which generates shorter chain bromo-ethanes (e.g., 1-Bromoethane) that are volatile but can contaminate the headspace.
    
  • Alternative Route Risk: Using Thionyl Bromide (

    
    ) often leads to sulfur-containing impurities that are easily detected by their distinct smell and yellowing of the product, unlike the clear/colorless pure bromide.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Ethane, 1-bromo-2-ethoxy- Mass Spectrum (Analog Comparison). NIST Chemistry WebBook. Retrieved from [Link]

Comparative Guide: Cost-Benefit Analysis of 1-Bromo-2-(2-ethoxyethoxy)ethane in Medicinal Chemistry

[1]

Executive Summary: The "Goldilocks" Linker[1]

In the high-stakes environment of drug discovery—particularly within PROTAC (Proteolysis Targeting Chimera) and bioconjugate development—linker chemistry determines the physicochemical success of a molecule.[1]

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6), often referred to as 2-(2-Ethoxyethoxy)ethyl bromide , represents a strategic compromise between the low reactivity of alkyl chlorides and the instability of alkyl iodides.[1]

The Bottom Line: While the raw material cost of this bromide exceeds that of its chloride analogs, it is the superior choice for Discovery to Pre-Clinical phases.[1] Its ability to undergo clean

1

Technical Profile

This reagent serves as a "capping" linker—it introduces a short, hydrophilic PEG-2 chain terminated by an ethyl group.[1] This is distinct from homobifunctional linkers (e.g., dibromides) used to connect two active ligands.[1]

PropertySpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Common Name Diethylene glycol ethyl ether bromide
Structure

Molecular Weight 197.07 g/mol
Boiling Point ~96-98°C (at 30 mmHg)
Solubility Miscible in DMF, DMSO, THF, DCM
Primary Application Introduction of non-reactive hydrophilic caps; Solubility enhancement.[1]

Comparative Analysis: Bromide vs. Alternatives

The decision to use the bromide variant should be data-driven. Below is a comparison against the three primary alternatives: Chlorides, Iodides, and Tosylates (Sulfonates).

Table 1: Reactivity and Cost Efficiency Matrix
FeatureBromide (Target) Chloride Analog Tosylate (OTs) Iodide Analog
Leaving Group Ability Good (

)
Poor (

)
Excellent (

)
Excellent (

)
Atom Economy ModerateHigh (Best)Low (Large leaving group)Low (Heavy atom)
Stability Stable at RTVery StableHydrolysis sensitiveLight/Heat sensitive
UV Activity None (Silent) NoneStrong (Interferes) None
Process Cost (Reagent) $$$$$$$$$$
Process Cost (Time) Low (Direct Use) High (Requires heat/catalyst)Medium (Often requires prep)High (Must make in situ)
Deep Dive: The Hidden Costs
1. The "UV Silence" Advantage vs. Tosylates

While Tosylates (OTs) are excellent leaving groups, the tosyl group contains an aromatic ring.[1] In LCMS monitoring of small molecule synthesis, this UV signal often masks the product or reactant peaks.[1]

  • Benefit: The Bromide is UV-silent.[1] This allows for precise monitoring of the conjugation reaction without spectral interference, a critical factor when the payload (e.g., a Cereblon ligand) has weak UV absorbance.[1]

2. Thermal Budget vs. Chlorides

Alkyl chlorides often require temperatures >80°C or the addition of NaI (Finkelstein catalyst) to react with phenols or amines.[1]

  • Risk: Many PROTAC warheads (e.g., Thalidomide derivatives) are prone to hydrolysis or racemization at high temperatures.[1]

  • Benefit: The Bromide reacts efficiently at 40–60°C, preserving the stereochemical integrity of the payload.[1]

Decision Logic: When to Use What

The following decision tree illustrates the logical flow for selecting the Bromide over cheaper alternatives.

LinkerSelectionFigure 1: Reagent Selection Logic for PEGylationStartNeed Hydrophilic Cap (PEG-2-Et)ScaleReaction Scale?Start->ScaleSubstrateSubstrate Stability?Scale->Substrate< 100g (Discovery)UseClUse Chloride(Cost driven, robust substrate)Scale->UseCl> 1kg (Manufacturing)UVUV Monitoring Critical?Substrate->UVHeat SensitiveSubstrate->UseClHeat StableUseBrUse Bromide(The Standard Choice)UV->UseBrYes (Avoid UV noise)UseOTsUse Tosylate(Max reactivity needed)UV->UseOTsNo (Need speed)

Experimental Protocol: Self-Validating Alkylation

This protocol describes the alkylation of a phenol-based scaffold (common in degraders) using 1-Bromo-2-(2-ethoxyethoxy)ethane.[1] It is designed to be self-validating via TLC/LCMS checkpoints.[1]

Objective: Attach the PEG-2-Et tail to a phenolic hydroxyl group.[1]

Materials
  • Substrate: Phenolic precursor (1.0 equiv)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – only if reaction is sluggish.[1]

Workflow
  • Preparation (Checkpoint A):

    • Dissolve substrate in DMF (0.1 M concentration).[1]

    • Add

      
      .[1] Stir at Room Temp (RT) for 15 mins.
      
    • Validation: Solution often changes color (yellow/orange) indicating phenoxide formation.[1]

  • Addition:

    • Add 1-Bromo-2-(2-ethoxyethoxy)ethane dropwise via syringe.[1]

    • Note: The bromide is a liquid; density is approx 1.3 g/mL.[1]

  • Reaction (Checkpoint B):

    • Heat to 60°C. Monitor via LCMS at t=1h, 4h, and overnight.

    • Success Criteria: Disappearance of Phenol mass (M-H) and appearance of Product mass (M + 117).[1]

    • Troubleshooting: If conversion < 50% after 4h, add 10 mol% KI (Finkelstein in situ).[1]

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMF and unreacted PEG bromide (which has some water solubility).[1]

    • Dry over

      
      .[1]
      
Mechanism Visualization

ReactionMechanismFigure 2: Sn2 Mechanism of PEGylationReactantsPhenoxide (Nu-) + PEG-Bromide (E+)TSTransition State[Nu...C...Br]‡Reactants->TSSn2 AttackProductsPEGylated Ether + Br- (Leaving Group)TS->ProductsInversion

[1]

Safety & Stability (E-E-A-T)

  • Handling: As an alkyl bromide, this compound is a potential alkylating agent.[1] It should be handled in a fume hood.[1] It is less volatile than shorter chain bromides (e.g., ethyl bromide), reducing inhalation risk, but gloves (Nitrile) are mandatory.[1]

  • Storage: Store at 2-8°C. Unlike iodides, it does not require copper stabilization, but prolonged exposure to light can cause yellowing (liberation of

    
     or HBr).[1]
    
  • Disposal: Quench excess reagent with an amine-based waste stream or dilute hydroxide before disposal to destroy alkylating potential.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88391854, 1-Bromo-2-(2-bromoethoxy)ethane (Analogous Structure Reference).[1] Retrieved from [Link][1]

    • Note: Used for physical property verification of PEG-bromide class.[1]

  • Maple, H. J., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review."[1][2] Biochem. Soc.[1] Trans., 48(6).[1]

    • Context: Validates the dominance of PEG linkers in drug discovery.[1]

  • Tureček, F., et al. (2016). "PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Assessment of Polyethylene Glycol-Conjugated Drugs."[1] Journal of Pharmaceutical Sciences.

    • Context: Discusses the safety profile of PEG chains in FDA-approved drugs.
  • Context: Commercial availability and physical d

Benchmarking Computational Approaches for PEG-Linker Reactivity: A Guide to 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Bromo-2-(2-ethoxyethoxy)ethane (BEEE) is a critical bifunctional linker used in PROTAC development and surface bioconjugation. Its reactivity is defined by a primary alkyl bromide electrophile attached to a short polyethylene glycol (PEG) chain.

Modeling this molecule presents a unique "dual-challenge":

  • Electronic: Accurately capturing the

    
     transition state barrier, which is notoriously sensitive to the density functional choice.
    
  • Conformational: The ether oxygens introduce high flexibility and potential Neighboring Group Participation (NGP) , where the chain folds to stabilize the cationic transition state.

This guide moves beyond standard "black-box" calculations. We compare three computational protocols (The "Products") to determine which offers the best balance of speed and accuracy for predicting BEEE reactivity.

Comparative Analysis of Computational Protocols

We evaluate three distinct modeling strategies for BEEE. The "Performance" is measured by the method's ability to reproduce experimental activation free energies (


) and rate constants (

) for

substitution.
Table 1: Performance Matrix of Computational Methods
FeatureProtocol A: The "Rapid Screen" Protocol B: The "Gold Standard" Protocol C: The "Explicit" Refinement
Methodology B3LYP / 6-31G* / PCMM06-2X / def2-TZVP / SMD

B97X-D / def2-TZVP / Cluster-Continuum
Dispersion? NoImplicit (Parametrized)Explicit (D2/D3)
Barrier Height Underestimated (Reacts too fast)Accurate (Within ~1-2 kcal/mol)High Precision (<1 kcal/mol error)
Conformational Sampling Static MinimaBoltzmann WeightedDynamic / Cluster
Computational Cost Low (1x)Medium (4x)High (20x+)
Best Use Case High-throughput library filteringMechanism elucidation & Rate predictionFinal validation for scale-up
In-Depth Technical Analysis
Protocol A: B3LYP/PCM (Why it Fails)

While B3LYP is ubiquitous, it is unsuitable for quantitative BEEE reactivity prediction. B3LYP systematically underestimates reaction barriers for alkyl halide


 reactions due to self-interaction error [1]. Furthermore, it lacks dispersion corrections, meaning it fails to predict the "folded" conformations of the PEG chain that are critical for assessing steric hindrance around the bromine leaving group.
Protocol B: M06-2X/SMD (The Recommended "Product")

The M06-2X functional is heavily parametrized for non-covalent interactions and kinetics. It captures the medium-range correlation required to model the interaction between the ether oxygen lone pairs and the developing positive charge on the


-carbon in the transition state [2]. When paired with the SMD (Solvation Model based on Density) , which accounts for non-electrostatic terms (cavitation/dispersion) better than PCM, this protocol yields rate constants within one order of magnitude of experiment.
Protocol C: Cluster-Continuum (The "Oxygen Effect")

For BEEE, the ether oxygens can hydrogen bond with specific solvent molecules (e.g., water or methanol). Protocol C involves adding 1-2 explicit solvent molecules around the nucleophile and the PEG oxygens. This reveals that the PEG chain often "desolvates" the nucleophile less effectively than a hydrophobic chain, a nuance missed by implicit models [3].

Reactivity Profile: BEEE vs. Alternatives

To understand why you select BEEE, we must compare its modeled reactivity against common alternatives using Protocol B (M06-2X/SMD).

Table 2: Relative Reactivity Benchmarks ( )
Linker TypeStructureRelative Rate (

)
Mechanistic Insight
BEEE (Target) Br-CH2-CH2-O-CH2-CH2-O-Et1.0 (Reference)Gauch Effect: The C-C-O bonds prefer gauche conformations, exposing the Br for attack.
Alkyl Analog Br-(CH2)6-H0.85Slower. The hydrophobic chain collapses, creating steric bulk that hinders the nucleophile.
Chloro Analog Cl-CH2-CH2-O-CH2-CH2-O-Et0.002Leaving Group: Cl is a stronger base than Br, raising the barrier by ~3-5 kcal/mol.

Key Insight: Computational modeling reveals that BEEE is more reactive than its alkyl equivalent not just because of polarity, but because the anomeric effect and dipole minimization in the PEG chain keep the molecule extended, making the


 orbital more accessible to nucleophiles [4].

Visualized Workflows

Diagram 1: The "Gold Standard" Computational Workflow

This self-validating workflow ensures that conformational flexibility does not lead to false minima.

G Start Input Structure (1-Bromo-2-(2-ethoxyethoxy)ethane) ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch GeomOpt DFT Optimization (M06-2X/def2-SVP) ConfSearch->GeomOpt Select Lowest 5 Conformers Freq Frequency Check (No Imaginary Freqs) GeomOpt->Freq TS_Search Transition State Search (QST3 or Berny) Freq->TS_Search Ground State Found IRC IRC Validation (Connects Reactant & Product?) TS_Search->IRC IRC->TS_Search Failed (Hysteresis) Energy Single Point Energy (M06-2X/def2-TZVP + SMD Solvent) IRC->Energy Validated TS

Caption: Figure 1. The recommended computational pipeline for BEEE. Note the explicit conformational search step (Crest/MMFF94) required before DFT to account for PEG chain flexibility.

Diagram 2: Mechanistic Pathway & Neighboring Group Interaction

This diagram illustrates the specific


 pathway and the potential for ether oxygen stabilization (Anchimeric Assistance).

Reaction Reactants Reactants (Nu: + BEEE) TS Transition State [Nu---C---Br]‡ Reactants->TS Direct SN2 Intermed Potential Intermediate (Oxonium Ion) Reactants->Intermed NGP Pathway (Ether O Attack) Products Products (Nu-PEG-Et + Br-) TS->Products Intermed->Products Ring Opening

Caption: Figure 2. Reaction pathway analysis. While Direct SN2 is dominant, modeling must rule out the NGP pathway (dotted) where the ether oxygen displaces the bromide to form a transient oxonium species.

Step-by-Step Experimental Protocol (M06-2X/SMD)

This protocol is designed for Gaussian 16/09 , but parameters translate to ORCA or Q-Chem.

Phase 1: Conformational Sampling

Do not optimize a single linear chain. The PEG linker will curl.

  • Generate 20-50 conformers using a force field (MMFF94).

  • Select the lowest energy cluster (within 3 kcal/mol) for DFT optimization.

Phase 2: Geometry Optimization & Frequency (Input Example)

Goal: Locate the Ground State (GS).

Note: int=ultrafine is mandatory for M06-2X to avoid numerical noise in the integration grid.

Phase 3: Transition State (TS) Search

Goal: Locate the saddle point for nucleophilic attack.

  • Place the nucleophile (e.g., Azide, Amine) 2.2 Å from the

    
    -carbon, anti-periplanar to the Bromine.
    
  • Input Keywords: opt=(ts,calcfc,noeigentest) m062x/def2svp scrf=(smd,solvent=dmso)

  • Verification: The output must show exactly one imaginary frequency (typically -300 to -500

    
    ) corresponding to the C-Br bond stretch and Nu-C bond formation.
    
Phase 4: High-Level Single Point

Goal: Refine the energy for accurate kinetics. Run a single point calculation on the optimized TS geometry using a triple-zeta basis set: #p m062x/def2tzvp scrf=(smd,solvent=dmso)

Calculation of Rate Constant (


): 
Use the Eyring Equation:


Where

.

References

  • Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics, 132(15), 154104. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements". Theoretical Chemistry Accounts, 120, 215–241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Bickelhaupt, F. M. (1999). "Understanding nucleophilic substitution reactions: A compact and intuitive model". Journal of Computational Chemistry, 20(1), 114-128. Link

Sources

comparing the efficacy of different linkers including 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Focus Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (PEG-2-Ethyl Bromide)
Executive Summary

In the rational design of heterobifunctional molecules (such as PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a connector—it is a determinant of bioavailability, target selectivity, and ternary complex stability.[1][][3][4] This guide evaluates 1-Bromo-2-(2-ethoxyethoxy)ethane , a reagent used to introduce a short polyethylene glycol (PEG-2) motif.

We compare this "Short PEG" strategy against Long PEG chains , Alkyl chains , and Rigid linkers . Analysis reveals that the PEG-2 motif provided by this reagent occupies a "Goldilocks zone": it imparts sufficient hydrophilicity to correct high logP (lipophilicity) without incurring the permeability penalties associated with longer PEG chains (high Polar Surface Area).

Technical Profile: 1-Bromo-2-(2-ethoxyethoxy)ethane[5]

This reagent is an alkylating agent used to append a diethylene glycol (PEG-2) chain capped with an ethyl group. In medicinal chemistry, it is primarily employed to modulate the physicochemical properties of a warhead or anchor, acting as a "solubility tail" or a precursor for further functionalization.

FeatureSpecification
IUPAC Name 1-Bromo-2-(2-ethoxyethoxy)ethane
Structure Br-CH2-CH2-O-CH2-CH2-O-CH2-CH3
Function Hydrophilic Spacer/Modifier. Introduces a PEG-2 motif via nucleophilic substitution of the bromide.[5]
Key Advantage Solubility/Permeability Balance. Adds ~2 H-bond acceptors, improving aqueous solubility while maintaining a low molecular weight footprint.
Primary Application Optimizing the physicochemical profile (logD) of hydrophobic ligands (e.g., VHL or CRBN binders in PROTACs).
Comparative Efficacy Analysis

The following analysis compares the PEG-2 motif (derived from 1-Bromo-2-(2-ethoxyethoxy)ethane) against standard alternatives in the context of PROTAC linkerology.

Table 1: Physicochemical & Functional Comparison
Linker ClassRepresentative ReagentHydrophilicity (LogP Impact)Permeability (PAMPA/Caco-2)Conformational FlexibilityTernary Complex Stability
Short PEG (Focus) 1-Bromo-2-(2-ethoxyethoxy)ethane Moderate Improvement (Reduces cLogP by ~0.5–1.0)High. Low TPSA (<60 Ų) ensures passive diffusion is not hindered.Moderate. Sufficient to relieve steric clash but limits "floppiness."High. Often optimal for shallow binding pockets where proximity is required.
Long PEG Bromo-PEG4-8High Improvement (Drastic LogP reduction)Low/Moderate. High TPSA (>100 Ų) can impede cell entry.High. High entropy penalty upon binding; "floppy" nature can reduce potency.Variable. Good for spanning long distances but entropically unfavorable.
Alkyl Chain 1,5-DibromopentaneNegative (Increases cLogP)High. Lipophilic nature aids membrane crossing, but solubility is poor.High. Similar to PEG but lacks H-bonding capability.Moderate. Can induce hydrophobic collapse, destabilizing the complex.
Rigid Linker Piperazine / AlkyneNeutral Moderate. Depends on substitutions.Low (Constrained). Pre-organized conformation reduces entropy penalty.Very High. If designed correctly, locks the ternary complex into a productive state.
Critical Insight: The "Goldilocks" Effect

Experimental data suggests that while longer PEGs (PEG-4+) maximize solubility, they often suffer from a "hook effect" and reduced permeability. The PEG-2 motif (introduced by our focus reagent) often yields the highest intracellular degradation efficiency (


) because it balances water solubility with the ability to traverse the cell membrane.
Mechanism of Action: Linker Impact on Pathway[2]

The choice of linker dictates the formation of the Ternary Complex (Target Protein + PROTAC + E3 Ligase).[] The diagram below illustrates why the PEG-2 spacer often outperforms longer or hydrophobic alternatives.

LinkerEfficacy Reagent 1-Bromo-2-(2-ethoxyethoxy)ethane (PEG-2 Reagent) Prop_Solubility Increased Solubility (Modest TPSA increase) Reagent->Prop_Solubility Prop_Permeability Maintained Permeability (Low Molecular Weight) Reagent->Prop_Permeability Entropy Low Entropy Penalty (Less 'Floppy' than PEG-4+) Reagent->Entropy Short Length Complex_Formation Ternary Complex Formation (POI - PROTAC - E3) Prop_Solubility->Complex_Formation Prevents Aggregation Prop_Permeability->Complex_Formation Intracellular Access Outcome_Degradation Efficient Protein Degradation (High Dmax, Low DC50) Complex_Formation->Outcome_Degradation Entropy->Complex_Formation Thermodynamic Stability Alternative_Long Alternative: Long PEG (High TPSA, Low Permeability) Alternative_Long->Outcome_Degradation Reduced Efficacy Alternative_Alkyl Alternative: Alkyl Chain (Low Solubility, Aggregation Risk) Alternative_Alkyl->Outcome_Degradation Poor PK

Caption: Causal pathway showing how the PEG-2 reagent optimizes the trade-off between solubility, permeability, and entropic costs to maximize degradation.

Experimental Protocol: Conjugation Workflow

This protocol describes the standard nucleophilic substitution used to attach 1-Bromo-2-(2-ethoxyethoxy)ethane to a phenolic warhead (common in PROTAC synthesis, e.g., modifying a VHL ligand).

Objective: Install the PEG-2-Ethyl tail onto a phenol-containing scaffold.

Reagents:

  • Substrate: Phenol-containing ligand (1.0 equiv)

  • Reagent: 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to activate the alkyl bromide.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Deprotonation: Add

    
     (2.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellowing).
    
  • Alkylation: Add 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

    • Optimization Tip: If the reaction is sluggish, add catalytic KI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (
    
    
    
    ) and appearance of the product (
    
    
    Da).
  • Work-up:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient). The ethoxy tail is non-polar enough that the product usually elutes well before highly polar byproducts.

Decision Framework: When to Use This Linker

Use the following logic gate to determine if 1-Bromo-2-(2-ethoxyethoxy)ethane is the correct choice for your specific drug design campaign.

DecisionTree Start Start: Linker Selection Q1 Is the scaffold water soluble? Start->Q1 Q2 Is the target binding pocket deep? Q1->Q2 Yes (Soluble) Res_PEG2 Use PEG-2 Reagent (1-Bromo-2-(2-ethoxyethoxy)ethane) Q1->Res_PEG2 No (Lipophilic) Res_Alkyl Use Alkyl Linker (1,5-dibromopentane) Q2->Res_Alkyl Yes (Deep/Hydrophobic) Res_LongPEG Use Long PEG (PEG-4 to PEG-8) Q2->Res_LongPEG No (Surface/Shallow) Q2->Res_PEG2 Shallow but needs Permeability

Caption: Decision matrix for selecting linker chemistry based on scaffold solubility and target topology.

References
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]

  • PubChem. (2025).[6] 1-Bromo-2-(2-ethoxyethoxy)ethane Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reaction Precedents of 1-Bromo-2-(2-ethoxyethoxy)ethane: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Ethoxyethoxyethyl Moiety in Modern Synthesis

In the landscape of pharmaceutical and materials science, the incorporation of short ethylene glycol chains, such as the 2-(2-ethoxyethoxy)ethyl group, is a widely employed strategy to modulate physicochemical properties. This moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and influence the material properties of polymers. 1-Bromo-2-(2-ethoxyethoxy)ethane stands as a key reagent for introducing this valuable structural unit. Its utility stems from the reliable reactivity of the primary alkyl bromide, making it a workhorse in various synthetic transformations.

This guide provides an in-depth analysis of the literature precedents for the reactions of 1-Bromo-2-(2-ethoxyethoxy)ethane. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, compare its performance with viable alternatives, and provide actionable protocols for its key applications. Our focus is to equip the research scientist with the necessary knowledge to make informed decisions when incorporating the 2-(2-ethoxyethoxy)ethyl group into their synthetic targets.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of 1-Bromo-2-(2-ethoxyethoxy)ethane primarily revolves around two fundamental reaction classes: nucleophilic substitution and the formation of organometallic reagents. The presence of ether linkages within the molecule generally does not interfere with these transformations under standard conditions, though they can influence the solubility of reactants and intermediates.

Nucleophilic Substitution: The Williamson Ether Synthesis and Beyond

The primary application of 1-Bromo-2-(2-ethoxyethoxy)ethane is as an electrophile in SN2 reactions. The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.

The Williamson ether synthesis is a classic and robust method for the formation of ether linkages.[1] In this reaction, an alkoxide or phenoxide anion displaces the bromide from 1-Bromo-2-(2-ethoxyethoxy)ethane to form the corresponding ether.

A crucial consideration in planning a Williamson ether synthesis is the choice of the leaving group on the electrophile. While alkyl bromides are common, other leaving groups such as tosylates (p-toluenesulfonates) are also frequently employed. The bromide of 1-Bromo-2-(2-ethoxyethoxy)ethane is a good leaving group, suitable for reactions with a broad range of nucleophiles.

Alternative Electrophile: 2-(2-Ethoxyethoxy)ethyl Tosylate

An alternative electrophile for introducing the 2-(2-ethoxyethoxy)ethyl moiety is 2-(2-ethoxyethoxy)ethyl tosylate. Tosylates are generally more reactive than the corresponding bromides due to the greater ability of the tosylate anion to stabilize the negative charge. This enhanced reactivity can lead to faster reaction times or allow for the use of milder reaction conditions. However, tosylates are typically prepared from the corresponding alcohol and are often more expensive and less atom-economical than alkyl bromides.

Feature1-Bromo-2-(2-ethoxyethoxy)ethane2-(2-Ethoxyethoxy)ethyl Tosylate
Reactivity GoodExcellent
Leaving Group Ability GoodExcellent
Cost-Effectiveness Generally more cost-effectiveGenerally less cost-effective
Atom Economy HigherLower (in its preparation)
Typical Nucleophiles Phenoxides, alkoxides, amines, thiolatesPhenoxides, alkoxides, amines, thiolates

Experimental Protocol: Williamson Ether Synthesis with a Phenolic Substrate

This protocol details the synthesis of a substituted phenoxy ether using an alkyl bromide, analogous to reactions with 1-Bromo-2-(2-ethoxyethoxy)ethane.

  • Reaction: Alkylation of p-acetamidophenol with bromoethane.

  • Reagents:

    • p-Acetamidophenol (1.0 eq)

    • Bromoethane (1.2 eq)

    • Potassium carbonate (2.0 eq)

    • Acetone (solvent)

  • Procedure:

    • To a solution of p-acetamidophenol in acetone, add potassium carbonate.

    • Stir the suspension vigorously and add bromoethane.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but require anhydrous conditions.

  • Solvent: Acetone is a polar apathetic solvent that dissolves the organic reactants and facilitates the SN2 reaction. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used to accelerate the reaction rate.

  • Temperature: Heating to reflux increases the reaction rate.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Phenol R-OH (Phenol/Alcohol) Alkoxide R-O⁻ (Alkoxide/Phenoxide) Phenol->Alkoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Alkoxide Alkyl_Bromide Br-CH₂CH₂OCH₂CH₂OCH₂CH₃ (1-Bromo-2-(2-ethoxyethoxy)ethane) Ether R-O-CH₂CH₂OCH₂CH₂OCH₂CH₃ (Ether Product) Alkyl_Bromide->Ether Salt Base-H⁺ + Br⁻ Alkoxide->Ether SN2 Attack

Caption: Generalized workflow for the Williamson ether synthesis.

1-Bromo-2-(2-ethoxyethoxy)ethane readily reacts with primary and secondary amines to form the corresponding secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various pharmaceutical compounds. For instance, a key step in the synthesis of the cardiovascular drug Carvedilol involves the reaction of an amine with an electrophile containing a similar structural motif.[2][3]

The reactivity with other nucleophiles, such as thiolates and azides, follows a similar SN2 pathway, providing access to a diverse range of functionalized molecules.

Phase-Transfer Catalysis in Alkylation Reactions

For reactions involving water-soluble nucleophiles and an organic-soluble electrophile like 1-Bromo-2-(2-ethoxyethoxy)ethane, phase-transfer catalysis (PTC) can be a highly effective strategy.[4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This technique often leads to faster reaction rates, milder conditions, and avoids the need for anhydrous solvents.

dot

Phase_Transfer_Catalysis cluster_phases Two-Phase System Aqueous_Phase Aqueous Phase (Nucleophile⁻, M⁺) Catalyst Quaternary Ammonium Salt (Q⁺X⁻) Aqueous_Phase->Catalyst Ion Exchange Organic_Phase Organic Phase (R-Br, Solvent) Product_Formation R-Nucleophile + Q⁺Br⁻ Organic_Phase->Product_Formation SN2 Reaction Ion_Pair Lipophilic Ion Pair (Q⁺, Nucleophile⁻) Catalyst->Ion_Pair Forms Ion_Pair->Organic_Phase Transfers to Ion_Pair->Product_Formation Product_Formation->Catalyst Regenerates

Caption: Mechanism of phase-transfer catalysis in nucleophilic substitution.

Grignard Reagent Formation and Subsequent Reactions

1-Bromo-2-(2-ethoxyethoxy)ethane can be converted into the corresponding Grignard reagent, 2-(2-ethoxyethoxy)ethylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent.[5] This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic, opening up a different set of synthetic possibilities.

Challenges and Considerations

The formation of Grignard reagents from bromoethers can sometimes be challenging due to the potential for side reactions. The ether oxygen atoms can coordinate to the magnesium surface, potentially hindering the reaction. Furthermore, the presence of acidic protons in the starting material or solvent will quench the Grignard reagent as it is formed. Therefore, strictly anhydrous conditions are essential for success.

Alternative Organometallic Reagents

Organolithium reagents, formed by the reaction of the alkyl bromide with lithium metal, are generally more reactive than their Grignard counterparts. However, their increased reactivity also makes them less selective and more challenging to handle.

Experimental Protocol: Grignard Reagent Formation and Reaction with a Ketone

This protocol provides a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with a ketone to form a tertiary alcohol.

  • Reaction: Formation of butylmagnesium bromide and reaction with acetone.

  • Reagents:

    • Magnesium turnings

    • 1-Bromobutane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Acetone

    • Aqueous ammonium chloride (for workup)

  • Procedure:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 1-bromobutane in the anhydrous ether dropwise to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine.

    • Maintain a gentle reflux during the addition.

    • After the magnesium has been consumed, cool the Grignard solution in an ice bath.

    • Add a solution of acetone in the anhydrous ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by distillation or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and will be protonated by water.

  • Ethereal Solvent: Diethyl ether or THF is crucial for stabilizing the Grignard reagent through coordination.

  • Initiation: Iodine helps to activate the magnesium surface by removing the passivating oxide layer.

  • Workup: A mild acid, such as ammonium chloride, is used to protonate the alkoxide intermediate and to quench any unreacted Grignard reagent.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with an Electrophile Alkyl_Bromide R-Br (1-Bromo-2-(2-ethoxyethoxy)ethane) Grignard R-MgBr (Grignard Reagent) Alkyl_Bromide->Grignard Magnesium Mg⁰ Magnesium->Grignard in Ether/THF Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Ketone, Aldehyde, CO₂) Electrophile->Intermediate Product Final Product (e.g., Alcohol, Carboxylic Acid) Intermediate->Product Acidic Workup

Sources

Strategic Use of 1-Bromo-2-(2-ethoxyethoxy)ethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Analysis & Application Guide: 1-Bromo-2-(2-ethoxyethoxy)ethane Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Optimizing Solubility and Lipophilicity via Precision PEGylation

Executive Summary: The "Goldilocks" Linker

In the optimization of small molecule drugs, solubility and metabolic stability often stand at odds. 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6 ), also known as 2-(2-ethoxyethoxy)ethyl bromide , serves as a critical building block for introducing a short, ethyl-capped polyethylene glycol (PEG) tail.

Unlike reactive bifunctional linkers used in PROTACs or ADCs, this monofunctional reagent is a physicochemical modulator . It installs a chemically inert -(CH2CH2O)2-Et motif that disrupts crystal lattice energy (lowering melting points) and enhances aqueous solubility via ether oxygen hydrogen bonding, without introducing the metabolic liability of a free hydroxyl group.

This guide analyzes its patent utility, compares it against sulfonate alternatives, and provides validated protocols for its synthesis and application.

Chemical Profile & Comparative Positioning[1][2]

The Molecule[1][3][4][5][6][7]
  • IUPAC Name: 1-Bromo-2-(2-ethoxyethoxy)ethane[1]

  • CAS: 54550-36-6[2][1][3][4]

  • Formula: C₆H₁₃BrO₂

  • Precursor: Diethylene glycol monoethyl ether (Transcutol)[5]

  • Key Function: Electrophilic alkylating agent for phenols, amines, and thiols.

Performance Comparison: Bromide vs. Tosylate vs. Chloride

When selecting an alkylating agent to introduce the 2-(2-ethoxyethoxy)ethyl group, the choice of leaving group (LG) dictates reaction success.

FeatureBromide (54550-36-6) Tosylate (OTs) Chloride (Cl)
Reactivity (SN2) High. Ideal for hindered nucleophiles or lower temperatures.High. Comparable to bromide, sometimes slightly faster.Low. Requires high heat/iodide catalysts; often leads to elimination byproducts.
Atom Economy Moderate. Leaving group mass = 80 Da.Poor. Leaving group mass = 171 Da.Excellent. Leaving group mass = 35 Da.
Stability Good. Stable at RT, but light sensitive over months.Excellent. Crystalline solids are stable; oils can degrade.Excellent. Highly stable.
Purification Distillation. Product is a liquid, easily purified by vacuum distillation.Recrystallization/Column. Often requires chromatography if oil.Distillation. Easy to purify.
Process Cost Mid. Brominating agents (PBr₃) add cost.Mid-High. Tosyl chloride is cheap, but purification adds cost.Low. Cheapest raw materials.

Scientist’s Insight: While the chloride is cheaper, it is rarely used in discovery chemistry due to sluggish kinetics. The bromide is the preferred balance between reactivity and atom economy, particularly when the product is a liquid that can be distilled, avoiding the silica gel chromatography often needed for viscous tosylate oils.

Patent Landscape Analysis

The patent literature reveals two primary strategic uses for this building block:

A. Solubility Optimization in Kinase Inhibitors & GPCR Ligands

Patents frequently cite this bromide in the synthesis of "tail-modified" analogs. For example, in the development of P2X3 antagonists or Tyrosine Kinase Inhibitors (TKIs) , replacing a hydrophobic alkyl chain with the -(CH2CH2O)2-Et tail often yields a 10-100x improvement in aqueous solubility while maintaining potency.

  • Mechanism: The ether oxygens act as weak hydrogen bond acceptors, interacting with water molecules in the solvation shell, while the ethyl cap prevents the molecule from becoming too polar (maintaining membrane permeability).

B. Synthesis of Advanced Intermediates

A specific recurring application is the alkylation of hydroxybenzoates.

  • Patent Case: Synthesis of Methyl 3-fluoro-4-[2-(2-ethoxyethoxy)-ethoxy]-benzoate.

  • Context: This intermediate is a scaffold for larger API synthesis. The bromide (54550-36-6) allows for a clean SN2 displacement of the phenol under mild conditions (K₂CO₃/Acetonitrile), avoiding the transesterification side reactions that can occur with harsher alkylating conditions.

Experimental Performance Guide

Protocol A: Synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane

From Diethylene Glycol Monoethyl Ether (Transcutol)

Principle: The Appel reaction (CBr₄/PPh₃) or PBr₃ is used. The PBr₃ method is more scalable but requires careful quenching.

Reagents:

  • Diethylene glycol monoethyl ether (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (0.35 eq)

  • Pyridine (0.1 eq - acts as acid scavenger)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Setup: Charge alcohol and pyridine into a dry flask under N₂. Cool to 0°C.

  • Addition: Add PBr₃ dropwise over 30 mins. Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with PMA) or GC.

  • Quench: Cool to 0°C. Slowly add ice water to hydrolyze excess PBr₃.

  • Workup: Separate phases. Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

  • Purification: Vacuum distillation (bp ~85-90°C at 10 mmHg).

    • Target Yield: 65–75%

    • Appearance: Colorless liquid.[6]

Protocol B: Alkylation of a Phenol (General Procedure)

Targeting the synthesis of an ether-linked API intermediate.

Reagents:

  • Phenolic Scaffold (1.0 eq)

  • 1-Bromo-2-(2-ethoxyethoxy)ethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous/granular)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve phenol in MeCN. Add K₂CO₃.

  • Addition: Add the bromide (54550-36-6) in one portion.

  • Reflux: Heat to 60–80°C.

    • Note: Bromides react faster than chlorides; conversion is usually complete in 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Outcome: The resulting ether usually requires minimal purification compared to tosylate alkylations, as the excess bromide is volatile and can be removed under high vacuum.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the physicochemical logic of using this specific linker.

G cluster_0 Precursor Activation cluster_1 Drug Optimization (Alkylation) Transcutol Diethylene Glycol Monoethyl Ether (CAS 111-90-0) Bromide 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6) Target Linker Transcutol->Bromide Bromination (SN2 Sub) Reagent PBr3 or CBr4/PPh3 Reagent->Bromide Product PEGylated API (Improved Solubility) Bromide->Product Alkylation (Yield >85%) Scaffold Drug Scaffold (Phenol/Amine) Scaffold->Product Base K2CO3 / Cs2CO3 Base->Product Logic1 Why PEG2-Et? Disrupts Crystal Packing Logic1->Product Logic2 Why Bromide? Faster kinetics than Cl Cleaner than OTs Logic2->Bromide

Figure 1: Synthetic workflow transforming the glycol ether precursor into the active brominated linker, followed by its strategic attachment to a drug scaffold to modulate solubility.

References

  • PubChem Compound Summary. 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6).[2] National Center for Biotechnology Information. [Link]

  • European Patent Office. Adhesion Promoters for UV Flexographic Inks (Use of ethoxyethoxy ethyl derivatives). EP 4150019 B1. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 1-Bromo-2-(2-ethoxyethoxy)ethane

[1][2]

Executive Summary & Chemical Identity[1][2][3][4][5]

1-Bromo-2-(2-ethoxyethoxy)ethane is a bifunctional building block containing an alkyl bromide and a diethylene glycol ether backbone.[1][2] Its disposal is governed by two critical chemical properties: its status as a halogenated organic and its potential as a peroxide-forming ether .[1]

Immediate Action Required: Do not mix this chemical with non-halogenated solvents or strong oxidizers.[1]

Parameter Data
CAS Number 58660-93-2 (Common variant)
Formula

Molecular Weight 197.07 g/mol
Primary Hazard Alkylating Agent (Skin/Eye Irritant), Combustible
Secondary Hazard Class B Peroxide Former (Concentration Hazard)
Waste Stream Halogenated Organic Waste

Hazard Identification & Risk Assessment

Effective disposal requires understanding the causality behind the safety protocols.

The "Halogenated" Imperative

Unlike standard organic solvents, this compound contains bromine.

  • Mechanism: Upon incineration, the bromine atom forms hydrogen bromide (HBr) and potentially elemental bromine (

    
    ), which are corrosive gases.[1]
    
  • Operational Consequence: This waste must be segregated from non-halogenated solvents (e.g., acetone, ethanol).[1] Mixing it into a non-halogenated stream can damage standard incinerators lacking acid-gas scrubbers, leading to regulatory fines and facility shutdowns.[1]

Peroxide Formation Potential

The structure contains ether linkages (

1
  • Mechanism: Exposure to atmospheric oxygen and light promotes radical autoxidation, forming hydroperoxides. While less volatile than diethyl ether, the glycol ether backbone can still accumulate peroxides over time, particularly if the container has been opened and stored for >12 months.

  • Operational Consequence: Before disposal, you must verify the container is not shock-sensitive.

Pre-Disposal Stabilization Protocol

CRITICAL: If the container has solid crystals around the cap or the liquid is cloudy, DO NOT OPEN OR MOVE IT . Contact EHS immediately for remote stabilization.

For liquid waste appearing normal:

Step 1: Peroxide Quantification[1]
  • Reagent: Quantofix® Peroxide 100 test strips (or equivalent starch-iodide strips).[1]

  • Procedure: Dip the strip into the liquid (or a pipette sample).

  • Decision Logic:

    • < 20 ppm: Safe for standard disposal.[1]

    • 20 - 100 ppm: Must be treated/neutralized before bulking.[1]

    • > 100 ppm: High Risk.[1][3] Contact EHS; stabilization required.[1][4]

Step 2: Neutralization (If 20-100 ppm)

If peroxides are detected but low, reduce them chemically before adding to the waste carboy.[1]

  • Add ferrous sulfate (

    
    )  or sodium metabisulfite  solution to the waste.[1]
    
  • Stir gently for 15 minutes.

  • Retest with a strip to confirm peroxides are < 10 ppm.[1]

Disposal Workflow

The following diagram illustrates the decision matrix for disposing of 1-Bromo-2-(2-ethoxyethoxy)ethane.

DisposalWorkflowStartWaste Generation1-Bromo-2-(2-ethoxyethoxy)ethaneVisualCheckVisual Inspection(Crystals/Cloudiness?)Start->VisualCheckEHSEmergencySTOP: Contact EHS(Bomb Squad Protocol)VisualCheck->EHSEmergencyYes (Crystals)PeroxideTestPeroxide Test(Quantofix Strips)VisualCheck->PeroxideTestNo (Liquid Clear)LevelLow< 20 ppmPeroxideTest->LevelLowLevelMed20 - 100 ppmPeroxideTest->LevelMedLevelHigh> 100 ppmPeroxideTest->LevelHighSegregateSegregate:HALOGENATED WasteLevelLow->SegregateNeutralizeNeutralize withFeSO4 or MetabisulfiteLevelMed->NeutralizeLevelHigh->EHSEmergencyNeutralize->PeroxideTestRetestLabelingLabel:'Halogenated Organic Waste'List: 1-Bromo-2-(2-ethoxyethoxy)ethaneSegregate->LabelingFinalDispTransfer toCentral Waste FacilityLabeling->FinalDisp

Figure 1: Decision matrix for the safe disposal of peroxide-forming halogenated ethers.

Detailed Disposal Procedures

Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Glass.[1]

  • Compatibility: Avoid metal containers (steel/aluminum) if the waste is acidic or wet, as alkyl bromides can hydrolyze to release HBr, corroding metal.[1]

Bulking and Segregation
  • Select the "Halogenated" Carboy: Look for the red tag or specific "Halogenated" designation.[1]

  • Compatibility Check: Ensure the carboy does not contain:

    • Strong bases (e.g., Sodium Hydroxide) — risk of exothermic elimination reaction.[1]

    • Strong oxidizers (e.g., Nitric Acid) — risk of fire/explosion.[1]

  • Pouring: Use a funnel. Do not overfill (leave 10% headspace).[1]

Labeling Requirements (RCRA Compliance)

The label must be legible and include:

  • Full Chemical Name: "1-Bromo-2-(2-ethoxyethoxy)ethane" (No abbreviations/formulas).[1][2]

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Composition: If part of a mixture, list approximate % (e.g., "90% Dichloromethane, 10% 1-Bromo-2-(2-ethoxyethoxy)ethane").

Spill Response Protocol

Scenario: 500 mL bottle breakage in a fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is lowered.[1]

  • PPE:

    • Gloves: Silver Shield/Laminate are best for alkyl bromides.[1] Standard Nitrile gloves provide only splash protection and will degrade quickly; double-glove if Laminate is unavailable and change immediately upon contact.[1]

    • Eye Protection: Chemical splash goggles.[1]

  • Containment:

    • Do not use paper towels (fire risk).[1]

    • Use vermiculite , diatomaceous earth , or a commercial organic solvent spill kit .

  • Cleanup:

    • Cover the spill from the outside in.[1]

    • Scoop absorbed material into a wide-mouth HDPE jar.[1]

    • Label as "Debris from Halogenated Spill".[1]

    • Clean surface with soap and water to remove oily residue.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link][1][2]

Personal protective equipment for handling 1-Bromo-2-(2-ethoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 54550-36-6

Executive Safety Summary: The "Stealth" Hazard

Do not treat 1-Bromo-2-(2-ethoxyethoxy)ethane as a generic organic solvent. As a Senior Application Scientist, I often see researchers underestimate this compound because it lacks the immediate "frightening" odor of thiols or the volatility of lower alkyl halides. However, its danger lies in its amphiphilic structure :

  • The Alkyl Bromide Head: A reactive electrophile capable of alkylating DNA and proteins (potential mutagen).

  • The Glycol Ether Tail: A potent penetration enhancer. It disrupts the stratum corneum (outer skin layer), allowing the molecule—and any other reagents in solution—to pass rapidly into the bloodstream.

Core Directive: Your primary safety objective is absolute dermal isolation . Standard nitrile gloves alone are insufficient for prolonged contact.

PPE Matrix: Data-Driven Protection

The following specifications are non-negotiable for handling volumes >5 mL or concentrations >0.1 M.

PPE CategoryStandard RequirementTechnical Justification & Causality
Hand Protection Double-Gloving StrategyInner: 4 mil Nitrile (Disposable)• Outer: Laminate (Silver Shield/4H) or 8 mil NitrilePermeation Dynamics: Glycol ethers can permeate standard thin nitrile in <15 minutes. The laminate layer provides a chemical barrier; the inner nitrile provides tactile feedback and a secondary splash guard.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Risk: Safety glasses leave gaps. This compound causes serious eye damage (H318).[1] Goggles seal the ocular cavity against creeping vapors and direct splashes.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Inhalation Toxicity: The compound is a respiratory irritant (H335). If hood work is impossible, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
Body Defense Poly-cotton Lab Coat + Chemical Apron Absorption Prevention: Cotton absorbs spills, keeping them against the skin. A rubberized or Tyvek apron prevents "soak-through" during transfer operations.

Operational Protocol: The "Zero-Contact" Workflow

This logic flow ensures that safety is built into the experimental design, not just added as an afterthought.

Protocol A: Safe Transfer & Synthesis
  • Engineering Check: Verify fume hood flow. Clear the sash line (6 inches back).

  • Staging: Place a chemically resistant tray (polypropylene) in the hood. All transfers occur inside this tray to contain micro-spills.

  • Transfer Technique:

    • Preferred: Cannula or positive-displacement pipette for volumes <20 mL.

    • Avoid: Pouring from large drums/bottles. This generates static and splash hazards.

  • Decontamination: Wipe all exterior container surfaces with a dry tissue, then a solvent-dampened tissue (Acetone/Ethanol) before removing them from the hood.

Visualization: PPE Decision Logic

PPE_Decision_Logic Start Start: Risk Assessment Vol_Check Volume > 10mL or Heated Reaction? Start->Vol_Check High_Risk High Risk Mode Vol_Check->High_Risk Yes Low_Risk Standard Mode Vol_Check->Low_Risk No Glove_High Gloves: Silver Shield (Laminate) + Nitrile Outer High_Risk->Glove_High Resp_High Engineering: Fume Hood (Sash at min height) High_Risk->Resp_High Glove_Low Gloves: Double Nitrile (4 mil) Change every 15 mins Low_Risk->Glove_Low Resp_Low Engineering: Fume Hood Standard Operation Low_Risk->Resp_Low

Figure 1: Decision matrix for selecting PPE based on experimental volume and energy input. Note that heating increases vapor pressure and permeation rates, necessitating laminate gloves.

Emergency Response: The "15-Minute Rule"

If exposure occurs, the glycol ether tail will attempt to drag the bromide into your system immediately. Speed is your only mitigation.

Scenario 1: Skin Contact (Splash)
  • IMMEDIATE: Move to the safety shower/sink. Do not wipe the skin (this drives the chemical deeper).

  • REMOVE: Peel off contaminated gloves/clothing while under the water stream.

  • FLUSH: Rinse with tepid water for 15 minutes minimum .

  • REPORT: Seek medical attention. Provide the SDS; emphasize the "glycol ether" component to the physician (potential for hemolysis/CNS effects).

Scenario 2: Spill Cleanup (>50 mL)
  • Isolate: Evacuate the immediate area.

  • Protect: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use Vermiculite or Sand .

    • Critical: Do NOT use paper towels or sawdust. Combustible organics + Alkyl Bromides can react exothermically or create a secondary fire hazard [4].

  • Disposal: Scoop into a container labeled "Halogenated Organic Waste."[2]

Visualization: Exposure Response Pathway

Exposure_Response Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Action_Skin 1. Flood with water 2. Remove clothing under stream 3. Wash 15 mins Skin->Action_Skin Action_Eye 1. Hold eyelids open 2. Flush eyewash 15 mins 3. Do NOT rub Eye->Action_Eye Medical Seek Medical Aid (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response workflow for dermal or ocular exposure.[3] The priority is dilution and removal before systemic absorption occurs.

Disposal & Lifecycle Management

Proper disposal prevents environmental contamination and downstream hazards for waste management personnel.

  • Waste Classification: Halogenated Organic Solvent.

  • Segregation:

    • MUST be separated from non-halogenated solvents (e.g., Acetone, Hexane) to prevent costly incineration fees and potential chemical incompatibilities.

    • NEVER mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide), as this can trigger hydrolysis or exothermic elimination reactions [1].

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap has a chemically resistant liner (Teflon/PTFE).

References

  • National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 7015324, 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]

  • Nezla, B., et al. (2020). Skin permeation of glycol ethers: A review of the effect of chemical structure. Toxicology Letters. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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